5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-phenyl-5-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)12-11(13(16)17)8-14-15(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUOHNQYSXJILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554074 | |
| Record name | 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116344-18-4 | |
| Record name | 5-(1-Methylethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116344-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its remarkable metabolic stability and versatile chemical nature have rendered it a "privileged scaffold," frequently incorporated into the molecular architecture of numerous approved pharmaceuticals.[1][2] Pyrazole-containing drugs have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antiviral activities.[3][4] Notable examples include the blockbuster COX-2 inhibitor Celecoxib and the kinase inhibitor Crizotinib, underscoring the scaffold's significance in developing effective therapeutic agents.[5]
The biological activity of pyrazole derivatives is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This technical guide provides an in-depth examination of the physicochemical characteristics of a specific pyrazole derivative, 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Understanding these properties is paramount for researchers and drug development professionals aiming to harness the therapeutic potential of this class of compounds.
Molecular Profile of this compound
A comprehensive understanding of a compound's physicochemical properties begins with its fundamental molecular characteristics.
| Property | Value | Source |
| Molecular Formula | C13H14N2O2 | [3][6] |
| Molecular Weight | 230.26 g/mol | [3][6] |
| CAS Number | 116344-18-4 | [3][6] |
| Canonical SMILES | CC(C)C1=C(C=NN1C2=CC=CC=C2)C(=O)O | [6] |
| InChI Key | MQUOHNQYSXJILW-UHFFFAOYSA-N | [6] |
While experimental data for all physicochemical parameters of this compound are not extensively reported in the public domain, we can infer certain properties based on its structure and data from closely related analogs. The presence of a carboxylic acid group suggests acidic properties and the potential for hydrogen bonding, influencing its solubility and pKa. The phenyl and isopropyl groups contribute to its lipophilicity.
Core Physicochemical Parameters: A Blend of Known and Estimated Values
A molecule's interaction with a biological system is dictated by a delicate balance of its physicochemical properties. Below is a summary of the key parameters for this compound, including known values and estimations based on structurally similar compounds.
| Parameter | Value | Rationale/Source |
| Melting Point | Estimated: ~155 °C | Based on the experimental melting point of the closely related analog, 5-isopropyl-1H-pyrazole-3-carboxylic acid.[5] |
| Boiling Point | Not available | High molecular weight and polarity suggest decomposition before boiling under atmospheric pressure. |
| pKa | Estimated: ~3.96 | Based on the predicted pKa of the structural isomer, 1-(phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid.[2] The carboxylic acid moiety is the primary acidic proton. |
| Aqueous Solubility | Low | The presence of the phenyl and isopropyl groups suggests limited solubility in water. The carboxylic acid group will increase solubility in basic aqueous solutions. |
| logP (Octanol-Water Partition Coefficient) | Not available | The combination of lipophilic (phenyl, isopropyl) and hydrophilic (carboxylic acid) groups suggests a moderate logP value. |
Experimental Determination of Physicochemical Properties: Protocols and Rationale
For drug development, precise experimental determination of physicochemical properties is crucial. The following section provides detailed, field-proven protocols for key parameters.
Solubility Determination
The solubility of a compound is a critical factor influencing its bioavailability. A common and straightforward method for its determination is the shake-flask method.
Protocol: Shake-Flask Method for Aqueous Solubility
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed for at least 24 hours to permit the undissolved solid to settle. Centrifugation can be used to expedite this process.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The aqueous solubility is calculated by multiplying the measured concentration by the dilution factor.
Diagram: Experimental Workflow for Solubility Determination
Caption: Determining pKa from a titration curve.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The HPLC-based method is a rapid and efficient alternative to the traditional shake-flask method.
Protocol: HPLC-Based logP Determination
-
Standard Selection: Choose a series of standard compounds with known logP values that bracket the expected logP of the test compound.
-
Chromatographic Conditions: Use a reverse-phase HPLC column (e.g., C18) and an isocratic mobile phase of methanol/water or acetonitrile/water.
-
Retention Time Measurement: Inject the standard compounds and the test compound (this compound) and measure their retention times (tR). Also, determine the dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (tR - t0) / t0.
-
Calibration Curve: Plot the log(k') of the standard compounds against their known logP values. This should yield a linear relationship.
-
logP Determination: From the log(k') of the test compound, interpolate its logP value from the calibration curve.
Diagram: Workflow for HPLC-Based logP Determination
Caption: HPLC workflow for logP determination.
Conclusion
References
- Faria, J. V., et al. (2017). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 9(13), 1571-1596.
- MDPI.
- Stenutz. 5-isopropyl-1H-pyrazole-3-carboxylic acid. [Link]
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- 2. 1-(PHENYL)-5-ISOPROPYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS#: 3191-87-5 [chemicalbook.com]
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- 5. 5-isopropyl-1H-pyrazole-3-carboxylic acid [stenutz.eu]
- 6. Page loading... [wap.guidechem.com]
A Guide to the Spectroscopic Analysis of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the novel heterocyclic compound, 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of expected spectral data based on established principles and comparative analysis with a structurally related isomer. By understanding the nuances of each spectroscopic method, researchers can unambiguously confirm the structure, purity, and electronic properties of this molecule, which is crucial for its potential applications in medicinal chemistry and materials science.
Introduction: The Structural Imperative
The compound this compound belongs to the pyrazole class of heterocycles, a scaffold of significant interest due to its wide range of biological activities. The precise arrangement of the isopropyl, phenyl, and carboxylic acid substituents on the pyrazole core dictates its physicochemical properties and, consequently, its function. Therefore, rigorous spectroscopic analysis is not merely a procedural step but a foundational requirement for any substantive research and development effort.
This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for the comprehensive characterization of this target molecule. To provide a robust analytical framework in the absence of published experimental data for the title compound, we will draw expert comparisons with its known positional isomer, 5-isopropyl-1-phenylpyrazole-3-carboxylic acid , for which spectral data is available.[1] This comparative approach allows for a more nuanced prediction of the spectral characteristics of our target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, we can piece together the precise connectivity of the atoms.
Experimental Protocol: NMR Analysis
A standardized approach is critical for obtaining high-quality, reproducible NMR data.
Sample Preparation & Acquisition Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides information about the number of distinct proton environments and their neighboring protons.
-
Analysis of the Isomer (5-isopropyl-1-phenylpyrazole-3-carboxylic acid): The known spectrum of this isomer would show distinct signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the phenyl group protons, and a single proton on the pyrazole ring (H-4). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
Predicted Spectrum for this compound:
-
Pyrazole Proton (H-3): The single proton is now at the C-3 position. It is expected to be a singlet and may appear at a slightly different chemical shift compared to the H-4 proton of the isomer, likely in the range of 7.5-8.5 ppm.
-
Isopropyl Group: The isopropyl protons will exhibit the characteristic septet (for the CH) and doublet (for the two methyl groups). The CH septet is expected around 3.0-3.5 ppm, and the methyl doublet around 1.3-1.5 ppm.
-
Phenyl Group: The five protons of the N-phenyl group will likely appear as a multiplet in the aromatic region (7.2-7.6 ppm).
-
Carboxylic Acid Proton: A very broad singlet is expected far downfield, typically above 12 ppm, due to strong hydrogen bonding.[2]
-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Carboxylic Acid (-COOH) | > 12.0 | broad singlet | 1H |
| Pyrazole (H-3) | 7.5 - 8.5 | singlet | 1H |
| Phenyl (Ar-H) | 7.2 - 7.6 | multiplet | 5H |
| Isopropyl (-CH) | 3.0 - 3.5 | septet | 1H |
| Isopropyl (-CH₃) | 1.3 - 1.5 | doublet | 6H |
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.
-
Analysis of the Isomer (5-isopropyl-1-phenylpyrazole-3-carboxylic acid): The known spectrum shows signals for the isopropyl carbons, the phenyl carbons, the three pyrazole ring carbons, and the carboxylic acid carbonyl carbon.
-
Predicted Spectrum for this compound:
-
Carbonyl Carbon (-COOH): This will be the most downfield signal, typically in the range of 165-175 ppm.[3]
-
Pyrazole Carbons (C-3, C-4, C-5): The chemical shifts of the pyrazole carbons are sensitive to the substituent pattern. We can predict the approximate ranges: C-5 (attached to the isopropyl group) around 150-155 ppm, C-3 around 140-145 ppm, and C-4 (attached to the carboxyl group) around 110-120 ppm. The specific shifts are influenced by the electronic effects of the attached groups.
-
Phenyl Carbons: The phenyl carbons will appear in the aromatic region (120-140 ppm). The ipso-carbon (attached to the nitrogen) will be distinct from the ortho, meta, and para carbons.
-
Isopropyl Carbons: The methine (-CH) carbon is expected around 25-30 ppm, and the two equivalent methyl (-CH₃) carbons around 20-25 ppm.
-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-COOH) | 165 - 175 |
| Pyrazole (C-5) | 150 - 155 |
| Pyrazole (C-3) | 140 - 145 |
| Phenyl (ipso-C) | 135 - 140 |
| Phenyl (o, m, p-C) | 120 - 130 |
| Pyrazole (C-4) | 110 - 120 |
| Isopropyl (-CH) | 25 - 30 |
| Isopropyl (-CH₃) | 20 - 25 |
2D NMR Spectroscopy (COSY, HSQC, HMBC): Unambiguous Assignments
To definitively assign the ¹H and ¹³C signals, 2D NMR experiments are indispensable.
2D NMR Correlation Logic
Caption: General workflow for FTIR analysis.
Predicted FTIR Spectrum
The FTIR spectrum is expected to be dominated by absorptions from the carboxylic acid and the substituted aromatic rings.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer formation typical of carboxylic acids. [2]* C-H Stretches: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the isopropyl group) will be just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A very strong, sharp absorption band is predicted between 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group. Conjugation with the pyrazole ring may shift this to the lower end of the range.
-
C=C and C=N Stretches: Aromatic and pyrazole ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch and O-H Bend: The C-O stretch of the carboxylic acid is expected around 1210-1320 cm⁻¹, and the O-H bend can be found in the 1395-1440 cm⁻¹ range. [4]
Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity O-H Stretch (Carboxylic Acid) 2500 - 3300 Strong, Very Broad Aromatic C-H Stretch 3000 - 3100 Medium to Weak Aliphatic C-H Stretch 2850 - 2970 Medium C=O Stretch (Carbonyl) 1680 - 1710 Strong, Sharp C=C / C=N Stretches (Ring) 1450 - 1600 Medium to Strong | C-O Stretch | 1210 - 1320 | Strong |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₃H₁₄N₂O₂ = 230.11 g/mol ). Due to the presence of aromatic rings, this peak should be relatively intense. [5]* Key Fragmentation Pathways:
-
Loss of •OH (M-17): A peak at m/z 213, corresponding to the loss of a hydroxyl radical from the carboxylic acid group.
-
Loss of •COOH (M-45): A significant peak at m/z 185, resulting from the loss of the entire carboxyl group. This is a common fragmentation for carboxylic acids. [6] * Loss of Isopropyl Group (M-43): A peak at m/z 187 from the cleavage of the isopropyl group.
-
Pyrazole Ring Fragmentation: Pyrazole rings can undergo characteristic fragmentation, such as the loss of N₂ or HCN, leading to smaller fragment ions. [5] * Phenyl Cation: A peak at m/z 77 corresponding to the C₆H₅⁺ ion is highly likely.
-
Predicted Fragmentation Cascade
Caption: Predicted major fragmentation pathways in EI-MS.
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.
Predicted UV-Vis Spectrum
The electronic spectrum of this compound will be characterized by absorptions arising from π→π* transitions within the conjugated system formed by the phenyl ring and the pyrazole ring.
-
Analysis of the Isomer (5-isopropyl-1-phenylpyrazole-3-carboxylic acid): The available data for the C3-isomer shows absorption maxima that are characteristic of a substituted 1-phenylpyrazole system. [1]* Predicted Spectrum for the Target Molecule:
-
A strong absorption band (or multiple bands) is expected in the range of 240-280 nm. This corresponds to the π→π* transitions of the conjugated aromatic system. [7][8]The exact position of the λₘₐₓ will be influenced by the substitution pattern and the solvent used. The carboxylic acid group at the C4 position, being in conjugation with the pyrazole ring, is expected to cause a slight bathochromic (red) shift compared to an unsubstituted 1-phenylpyrazole.
-
| Transition Type | Expected λₘₐₓ (nm) | Chromophore |
| π → π* | 240 - 280 | Phenyl-pyrazole Conjugated System |
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic characterization of this compound requires a synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR, supported by 2D experiments, provide the definitive structural map, FTIR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and substructural components, and UV-Vis spectroscopy probes the electronic nature of the conjugated system.
The predictive analysis presented in this guide, grounded in fundamental principles and a comparative study with a known isomer, provides a robust framework for researchers to interpret their experimental data. This multi-faceted approach ensures the highest level of scientific integrity and is essential for advancing the study and application of this promising class of molecules.
References
- Spectroscopic studies of some 1-phenylpyrazole derivatives. Journal of the Chemical Society B: Physical Organic. (1967). [Link]
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- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles.
- 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
- UV-Vis absorption and normalised emission spectra of the pyrazole...
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Source not further specified].
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- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. PubMed. [Link]
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. [Source not further specified].
- Fragmentation and Interpretation of Spectra. [Source not further specified].
- 1 H-NMR chemical shifts, in ppm, of pyrazole and complex
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- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]
- Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)...
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- 1H-Pyrazole, 1-phenyl-. NIST WebBook. [Link]
- mass spectra - fragmentation p
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Mass Spectrometry - Fragmentation P
- Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes.
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The Architectural Precision of Pyrazole-Based Carboxylic Acids: A Deep Dive into the Crystal Structure of its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole carboxylic acid derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional architecture. This guide provides a comprehensive exploration of the crystal structure of 5-substituted-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, offering a granular look into their synthesis, single-crystal X-ray diffraction analysis, and the critical role of intermolecular interactions in their solid-state organization. By dissecting the structural nuances of these molecules, we aim to provide researchers and drug development professionals with the foundational knowledge to rationally design more potent and selective therapeutic agents.
Introduction: The Therapeutic Promise of Pyrazole Scaffolds
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[4] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal building block for designing molecules that can effectively bind to biological targets. The addition of a carboxylic acid moiety at the 4-position and various substituents, such as an isopropyl group at the 5-position, further enhances the therapeutic potential by introducing additional points for molecular recognition and influencing physicochemical properties.
The biological activity of pyrazole derivatives is diverse, with documented efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3] This broad spectrum of activity underscores the importance of understanding the structure-activity relationships (SAR) that govern their function. A critical component of this understanding lies in the precise characterization of their solid-state structure through techniques like single-crystal X-ray crystallography. This guide will use a representative derivative, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid , for which detailed crystallographic data is available, to illustrate the key principles of structural analysis in this class of compounds, with comparative insights from other relevant derivatives.
Synthesis and Crystallization: From Precursors to Single Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthetic strategies for pyrazole-4-carboxylic acids are versatile, often involving the cyclization of a hydrazine with a suitable three-carbon precursor.
General Synthetic Approach
A common route to 1,5-disubstituted pyrazole-4-carboxylic esters involves the condensation of a substituted phenylhydrazine with an ethyl (ethoxymethylene)cyanoacetate, followed by hydrolysis of the resulting ester to the carboxylic acid.
Experimental Protocol: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid
This protocol is adapted from established literature procedures for the synthesis of similar pyrazole derivatives.[5][6]
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
A solution of phenylhydrazine (31.9 g) and ethyl (ethoxymethylene)cyanoacetate (50.0 g) in 500 ml of ethanol is refluxed for 6 hours.[6]
-
The reaction mixture is allowed to stand for approximately 48 hours and then refluxed for an additional 8 hours.[6]
-
The mixture is poured into ice water, and the precipitated solid is collected by filtration.[6]
-
The crude product is recrystallized from ethanol to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid
-
A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2.312 g, 10.0 mmol) and potassium hydroxide (1.12 g, 20 mmol) in 25 ml of ethanol is refluxed for two hours.[5]
-
The reaction mixture is poured into ice-cooled water and acidified with dilute hydrochloric acid.[5]
-
The precipitated solid is collected by filtration, washed with water, and dried to yield 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid.[5]
Crystallization: The Art of Growing Diffraction-Quality Crystals
The formation of single crystals suitable for X-ray diffraction is a critical and often challenging step. The method of crystallization can significantly impact the crystal quality and even the polymorphic form obtained.
Experimental Protocol: Crystallization of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid
-
The synthesized 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid is dissolved in a suitable solvent or solvent mixture (e.g., a mixture of ethanol and water).[5]
-
The solution is allowed to evaporate slowly at room temperature.
-
Over time, single crystals of the compound will form.
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
The Workflow of a Crystallographic Experiment
The determination of a crystal structure follows a standardized workflow, from data collection to structure refinement.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically around 100-170 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer with a suitable radiation source (e.g., Mo Kα).
-
Structure Solution and Refinement: The collected diffraction data is processed, and the crystal structure is solved using direct methods and refined using full-matrix least-squares on F².
Structural Analysis: A Comparative Look at Pyrazole Carboxylic Acid Derivatives
The crystal structure of a molecule provides a wealth of information, from bond lengths and angles to the intricate network of intermolecular interactions that dictate the crystal packing.
The Asymmetric Unit and Molecular Conformation
The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by symmetry operations. For our representative compound, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid , the pyrazole ring is approximately coplanar with the amino and carboxyl groups. The phenyl group, however, is twisted relative to this plane.[7] This twist is a common feature in such derivatives and is influenced by steric hindrance and electronic effects of the substituents.
Crystallographic Data: A Comparative Overview
The crystallographic parameters of different pyrazole derivatives reveal the influence of substituents on the crystal system and space group.
| Compound | Formula | Crystal System | Space Group | Ref. |
| 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid | C₁₀H₉N₃O₂ | Monoclinic | P2₁/c | [7] |
| Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate | C₁₉H₁₈N₂O₂ | Monoclinic | P2₁/c | [8] |
| 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | C₂₂H₁₀Br₄N₄O₃S | Monoclinic | P2₁/c | [9] |
| 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | C₁₁H₁₁N₃O₃ | - | - |
Note: Complete crystallographic data for the methoxyphenyl derivative was not available in the search results.
The Supramolecular Architecture: Intermolecular Interactions
The packing of molecules in a crystal is governed by a delicate balance of intermolecular forces. In pyrazole carboxylic acid derivatives, hydrogen bonding and π-π stacking are the dominant interactions.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In many carboxylic acid crystal structures, molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds.[7] Additionally, the pyrazole nitrogen atoms and other substituents like amino groups can participate in hydrogen bonding, creating extended networks in one, two, or three dimensions.
π-π Stacking: The aromatic phenyl and pyrazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The geometry of these interactions (e.g., face-to-face or offset) depends on the electronic nature and steric bulk of the substituents.
Caption: Key intermolecular interactions in pyrazole derivative crystals.
Conclusion: From Crystal Structure to Drug Design
The detailed analysis of the crystal structure of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, exemplified by closely related analogs, provides invaluable insights for the rational design of novel therapeutic agents. A thorough understanding of the preferred molecular conformations and the intricate network of intermolecular interactions allows for the prediction and modulation of physicochemical properties such as solubility and stability. Furthermore, this structural knowledge is paramount for understanding how these molecules interact with their biological targets, paving the way for the development of next-generation pyrazole-based drugs with enhanced efficacy and selectivity.
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An In-depth Technical Guide to the Solubility of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will explore the theoretical underpinnings of solubility, present a detailed experimental protocol for its determination, and discuss the critical interpretation of solubility data. The principles and methodologies outlined herein are designed to provide a robust and scientifically sound approach to characterizing this and similar chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the developability of a potential drug candidate.[1] Inadequate solubility can lead to poor absorption and bioavailability, ultimately hindering the therapeutic efficacy of a compound. For a molecule like this compound, a substituted pyrazole carboxylic acid, understanding its solubility profile across a range of organic solvents is paramount for various stages of drug development, including formulation, purification, and analytical method development.[2][3]
The molecular structure of this compound (Figure 1) suggests a complex interplay of factors that will influence its solubility. The presence of a carboxylic acid group provides a site for hydrogen bonding and potential ionization, which can enhance solubility in polar, protic solvents.[4][5] Conversely, the bulky non-polar isopropyl and phenyl groups contribute to the molecule's hydrophobicity, suggesting better solubility in non-polar organic solvents. This guide will provide the theoretical basis and practical methodology to experimentally determine this solubility profile.
Figure 1: Chemical Structure of this compound
Caption: Molecular structure highlighting key functional groups.
Theoretical Framework: The Science of Dissolution
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6][7] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of electronegative atoms and the overall molecular geometry.
2.1. Factors Influencing Solubility
Several key factors govern the solubility of a compound:
-
Solute-Solvent Interactions: The dissolution process involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[8] For this compound, the carboxylic acid group can act as a hydrogen bond donor and acceptor, favoring interactions with polar protic solvents like alcohols. The aromatic phenyl and pyrazole rings can engage in π-π stacking interactions, while the non-polar isopropyl group will have favorable van der Waals interactions with non-polar solvents.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution (ΔH).[1][9] For most solids, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with temperature.[10] However, there are exceptions where the process is exothermic (ΔH < 0), and solubility decreases as temperature rises.[9]
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid solute together in its crystal lattice must be overcome by the energy of solvation. A high crystal lattice energy can lead to poor solubility. The planar nature of the pyrazole and phenyl rings may contribute to efficient crystal packing.
2.2. Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility.[11]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a solute in a saturated solution at a given temperature and pressure.[11] It is a thermodynamically stable state.
-
Kinetic Solubility: This refers to the concentration of a compound that rapidly precipitates from a solution prepared by adding the compound from a concentrated stock solution (often in DMSO). This value is often higher than the thermodynamic solubility and represents a metastable state.
For drug development, thermodynamic solubility is the more relevant parameter as it reflects the long-term stability of a formulation.[11]
Experimental Determination of Solubility
The following section outlines a detailed protocol for determining the thermodynamic solubility of this compound using the gold-standard shake-flask method.[12][13]
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
A range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Experimental Workflow
The experimental workflow is designed to ensure the accurate and reproducible determination of thermodynamic solubility.
Caption: Experimental workflow for thermodynamic solubility determination.
3.3. Step-by-Step Protocol
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of each selected organic solvent to the respective vials.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[11]
-
Phase Separation: After equilibration, visually inspect each vial to confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the excess solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings.
-
Analysis: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Predicted and Experimental Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |
| Hexane | 0.1 | Low | To be determined |
| Dichloromethane | 3.1 | Moderate | To be determined |
| Ethyl Acetate | 4.4 | Moderate-High | To be determined |
| Acetone | 5.1 | High | To be determined |
| Ethanol | 5.2 | High | To be determined |
| Methanol | 6.6 | High | To be determined |
Note: Predicted solubility is based on the "like dissolves like" principle and the functional groups present in the molecule.
Interpretation of Results:
The experimental solubility data will provide valuable insights into the physicochemical properties of this compound.
-
High solubility in polar protic solvents (methanol, ethanol): This would indicate that the hydrogen bonding capabilities of the carboxylic acid group are a dominant factor in the dissolution process.
-
High solubility in polar aprotic solvents (acetone, ethyl acetate): This would suggest that dipole-dipole interactions are also significant.
-
Low solubility in non-polar solvents (hexane): This would be expected due to the presence of the polar carboxylic acid group.
-
Moderate solubility in solvents of intermediate polarity (dichloromethane): This would highlight the contribution of the non-polar phenyl and isopropyl groups to the overall solubility profile.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical principles and a practical, step-by-step protocol for determining the solubility of this compound in organic solvents. The generation of accurate and reliable solubility data is a critical step in the drug development process, informing formulation strategies and ensuring the development of safe and effective medicines.
Future studies should investigate the pH-dependent aqueous solubility of this compound, as the carboxylic acid moiety will ionize at different pH values, significantly impacting its solubility in aqueous environments.[14] Additionally, understanding the solid-state properties, such as polymorphism, is crucial, as different crystal forms can exhibit different solubilities.[11]
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The Vanguard of Discovery: A Technical Guide to Screening Novel Pyrazole Carboxylic Acids for Biological Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of novel pyrazole carboxylic acid derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and explore the logical progression from a newly synthesized compound to a promising lead candidate. Our focus will be on two prominent therapeutic areas where pyrazole carboxylic acids have shown significant promise: anti-inflammatory and anticancer applications.
The Pyrazole Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its derivatives, particularly those bearing a carboxylic acid moiety, are considered "privileged structures" in medicinal chemistry. This is due to their ability to interact with a wide array of biological targets with high affinity and specificity.[1][2] The pyrazole core can be readily functionalized at multiple positions, allowing for the generation of diverse chemical libraries and the fine-tuning of pharmacological properties.
The inherent versatility of this scaffold has led to the development of numerous clinically successful drugs. A prime example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the management of pain and inflammation.[3][4] The success of such compounds underscores the therapeutic potential of novel pyrazole carboxylic acid derivatives and provides a strong rationale for their continued exploration.
Crafting a Strategic Screening Cascade
A robust screening cascade is essential for the efficient identification and validation of bioactive compounds. It is a multi-step process that begins with high-throughput primary screens to identify initial "hits" and progresses to more complex secondary and in vivo assays to characterize their mechanism of action and therapeutic potential.
Below is a logical workflow for the biological activity screening of novel pyrazole carboxylic acids:
Caption: A logical workflow for screening novel pyrazole carboxylic acids.
Screening for Anti-Inflammatory Activity: Targeting the Pillars of Inflammation
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[2][5][6] The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2.[7]
The NF-κB Signaling Pathway: A Prime Target
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
Key Assays for Anti-Inflammatory Screening
Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of COX enzymes.[3][4][8] A colorimetric or ELISA-based assay can be used to determine the inhibitory activity of novel compounds against COX-1 and COX-2.[9][10][11]
Protocol: COX Colorimetric Inhibitor Screening [10]
-
Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8), heme, and the COX-1 or COX-2 enzyme solution.
-
Assay Plate Setup:
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the enzyme.
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of the enzyme, and 10 µl of the test compound at various concentrations.
-
-
Initiate Reaction: Add 10 µl of arachidonic acid solution to all wells except the background wells.
-
Incubation and Measurement: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes). Measure the absorbance at 590-611 nm to monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
This is a well-established in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[12][13][14]
Protocol: Carrageenan-Induced Paw Edema in Rats [12][14]
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
-
Grouping and Baseline Measurement: Randomly divide the animals into groups (n=6). Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally. A positive control, such as indomethacin, should be included.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Screening for Anticancer Activity: Exploiting Tumor Cell Vulnerabilities
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various aspects of cancer cell biology, including cell proliferation, survival, and angiogenesis.[15][16][17][18]
Key Assays for Anticancer Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[19][20][21] It is a widely used method for the initial screening of potential cytotoxic agents.
Protocol: MTT Assay for Adherent Cancer Cell Lines [22]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel pyrazole carboxylic acids for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| PCA-001 | MCF-7 | 48 | 12.5 |
| PCA-002 | HeLa | 48 | 25.8 |
| PCA-003 | A549 | 48 | 8.2 |
| Doxorubicin | MCF-7 | 48 | 0.5 |
Table 1: Example of IC50 data for novel pyrazole carboxylic acids against various cancer cell lines.
From Hit to Lead: The Path Forward
The initial screening assays will identify "hits" – compounds that exhibit the desired biological activity. However, a hit is just the starting point. The subsequent "hit-to-lead" phase involves a more in-depth characterization and optimization of these initial findings.[23][24][25][26][27]
This process includes:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand how chemical modifications impact biological activity.[28]
-
Selectivity Profiling: Assessing the compound's activity against a panel of related targets to determine its specificity.
-
In Silico Modeling: Employing computational tools like molecular docking to predict the binding mode of the compounds to their target and guide further chemical modifications.
-
ADMET Profiling: Preliminary assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.
Conclusion
The systematic screening of novel pyrazole carboxylic acids holds immense potential for the discovery of new therapeutic agents. By employing a strategically designed screening cascade, utilizing robust and validated assays, and embracing a multidisciplinary approach that integrates chemistry, biology, and computational modeling, researchers can effectively navigate the path from a novel chemical entity to a promising drug candidate. This guide provides a foundational framework to embark on this exciting journey of discovery.
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In Vitro Evaluation of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Preclinical Assessment
Introduction: Unveiling the Potential of a Novel Pyrazole Derivative
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with diverse and potent pharmacological activities.[1][2] Derivatives of pyrazole have demonstrated a broad therapeutic spectrum, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][3][4] This technical guide focuses on a specific, yet under-explored, member of this family: 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid. With its unique substitution pattern, this molecule presents an intriguing candidate for preclinical investigation.
This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a strategic in vitro evaluation plan for this compound. The proposed assays are designed to systematically probe its potential cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities, thereby providing a foundational dataset for its further development. The methodologies described herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility.
Physicochemical Properties of the Test Compound
A thorough understanding of the physicochemical properties of a compound is paramount for its effective in vitro evaluation. These properties influence its solubility, stability, and interaction with biological systems.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 116344-18-4 | [5] |
| Molecular Formula | C13H14N2O2 | [5] |
| Molecular Weight | 230.26 g/mol | [5] |
Proposed In Vitro Evaluation Workflow
The following workflow provides a logical sequence for the in vitro characterization of this compound, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Part 2: Anti-inflammatory Activity Assessment
Given that many pyrazole derivatives exhibit anti-inflammatory properties, it is crucial to investigate this potential for this compound. [2][6]A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. [7]
In Vitro COX-2 Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of the COX-2 enzyme, which is often upregulated during inflammation. [8] Scientific Rationale: The assay measures the peroxidase activity of COX, which is colorimetrically or fluorometrically monitored by the appearance of an oxidized product. [7]A reduction in the signal in the presence of the test compound indicates inhibition.
Experimental Protocol:
-
Reagent Preparation: Prepare the reaction buffer, heme, and human recombinant COX-2 enzyme as per the manufacturer's instructions. [9][10]2. Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add the test compound at various concentrations. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control. [8]3. Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme. [9]4. Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells. [9]5. Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value. [8]
Part 3: Antimicrobial Susceptibility Testing
The broad biological profile of pyrazoles includes antimicrobial activity, making this an important area of investigation. [1][3]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms. [11][12] Scientific Rationale: This method involves exposing a standardized inoculum of bacteria or fungi to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism. [12] Experimental Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth. [11]2. Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth. [12]3. Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: Visually inspect the plates for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC. [12]
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Part 4: Antioxidant Activity Evaluation
Many heterocyclic compounds, including pyrazoles, possess antioxidant properties. [13]The DPPH assay is a common and reliable method for assessing free radical scavenging activity. [14]
DPPH Radical Scavenging Assay
Scientific Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at 517 nm. [14] Experimental Protocol:
-
Sample Preparation: Prepare various concentrations of this compound in methanol or ethanol.
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent. [15]3. Reaction Mixture: In a 96-well plate, add the test compound solutions to the wells, followed by the DPPH solution. [15]4. Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [15]5. Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control. [15]
Conclusion and Future Directions
This technical guide provides a foundational framework for the in vitro evaluation of this compound. The data generated from these assays will provide critical insights into its potential as a cytotoxic, anti-inflammatory, antimicrobial, or antioxidant agent. Positive results in any of these primary screens will warrant further investigation into the specific mechanisms of action, such as apoptosis induction, specific enzyme inhibition, or effects on cellular signaling pathways. This systematic approach ensures a thorough and efficient preclinical assessment, paving the way for the potential development of a novel therapeutic agent.
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The Pyrazole Scaffold: A Privileged Framework for Targeting Key Drivers of Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its remarkable synthetic versatility and ability to engage in a multitude of non-covalent interactions have established it as a "privileged scaffold" for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole derivatives, with a focus on the mechanistic rationale behind their activity and the experimental workflows employed for their discovery and characterization. We will delve into the established roles of pyrazoles in targeting protein kinases, cyclooxygenase enzymes, and microtubules, as well as their emerging potential in neurodegenerative and infectious diseases. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights to accelerate the translation of pyrazole-based compounds from the laboratory to the clinic.
The Rationale for Pyrazole's Privileged Status in Drug Discovery
The prevalence of the pyrazole core in numerous FDA-approved drugs is a testament to its favorable physicochemical and pharmacological properties.[1][2][3] The two nitrogen atoms within the ring system act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the amino acid residues in the active sites of target proteins.[1] Furthermore, the pyrazole ring can serve as a bioisosteric replacement for other aromatic systems, offering advantages in terms of metabolic stability, solubility, and reduced off-target effects.[1][4] The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile, making it an ideal starting point for the development of novel therapeutics.[5][6]
Key Therapeutic Targets and Mechanisms of Action
The therapeutic utility of pyrazole derivatives spans a wide range of diseases, primarily driven by their ability to modulate the activity of key proteins implicated in pathological processes.
Protein Kinases: The Engine Room of Cellular Signaling
Protein kinases are a large family of enzymes that play a critical role in regulating virtually all cellular processes, including proliferation, differentiation, survival, and metabolism.[7] Aberrant kinase activity is a hallmark of many cancers, making them a major focus of oncological drug discovery.[4][7][8] Pyrazole derivatives have emerged as a highly successful class of protein kinase inhibitors, with numerous compounds approved for the treatment of various malignancies.[2][4][8]
The primary mechanism of action for most pyrazole-based kinase inhibitors is competitive inhibition at the ATP-binding site.[9] The pyrazole scaffold can mimic the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase domain.[4] Substituents on the pyrazole ring can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity for the target kinase.
Signaling Pathway: Generic Kinase Inhibition by a Pyrazole Derivative
Caption: Pyrazole derivatives often act as competitive inhibitors at the ATP-binding site of protein kinases, blocking downstream signaling.
Key Kinase Targets for Pyrazole Derivatives:
-
Epidermal Growth Factor Receptor (EGFR): Pyrazole derivatives have shown significant activity against EGFR, a key driver in many solid tumors.[5][10]
-
Cyclin-Dependent Kinases (CDKs): By targeting CDKs, pyrazole compounds can arrest the cell cycle, leading to the inhibition of cancer cell proliferation.[5][6][8]
-
Bruton's Tyrosine Kinase (BTK): Several pyrazole-based BTK inhibitors are used in the treatment of B-cell malignancies.[5][6][11]
-
PI3K/AKT Pathway: This critical survival pathway is another important target for pyrazole derivatives in cancer therapy.[5][8]
-
Aurora Kinases: These kinases are essential for mitosis, and their inhibition by pyrazole compounds can lead to mitotic catastrophe and cancer cell death.[8][10]
Cyclooxygenase (COX) Enzymes: Mediators of Inflammation
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. While traditional NSAIDs inhibit both COX-1 and COX-2, selective COX-2 inhibition is desirable to reduce the gastrointestinal side effects associated with COX-1 inhibition. The pyrazole derivative celecoxib is a well-known selective COX-2 inhibitor.
Signaling Pathway: COX-2 Inhibition by a Pyrazole Derivative
Caption: Selective inhibition of COX-2 by pyrazole derivatives reduces the production of pro-inflammatory prostaglandins.
Tubulin: The Building Block of the Cytoskeleton
Microtubules are dynamic polymers of tubulin that are essential for cell division, motility, and intracellular transport.[13] Disruption of microtubule dynamics is a well-established strategy for cancer chemotherapy. Pyrazole derivatives have been identified as potent tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis in cancer cells.[5][6][13]
DNA: The Blueprint of Life
Some pyrazole derivatives have been shown to interact with DNA, either through intercalation or groove binding.[5][6] This interaction can disrupt DNA replication and transcription, leading to cytotoxicity in cancer cells.
Emerging Targets in Neurodegenerative and Infectious Diseases
The therapeutic potential of pyrazoles extends beyond oncology and inflammation. Recent research has highlighted their activity against targets relevant to:
-
Neurodegenerative Diseases: Pyrazole derivatives are being investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in the pathophysiology of Alzheimer's and Parkinson's diseases.[14][15][16][17][18]
-
Infectious Diseases: Pyrazoles have demonstrated antibacterial, antifungal, and antiviral activities.[10][19][20][21][22][23] Some pyrazole-containing antibiotics, such as cefoselis and ceftolozane, are already in clinical use.[19]
Experimental Workflows for Target Validation and Compound Characterization
The identification and validation of therapeutic targets for pyrazole derivatives, as well as the characterization of their potency and selectivity, rely on a suite of robust in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a pyrazole derivative against a specific protein kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Serially dilute the pyrazole derivative to a range of concentrations in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.
-
Incubation: Add the diluted pyrazole derivative to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, including:
-
Radiometric assays: Using ³²P-labeled ATP.
-
Fluorescence-based assays: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC₅₀ value (the concentration of the inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.[24]
Workflow: In Vitro Kinase Inhibition Assay
Caption: A streamlined workflow for determining the in vitro potency of a pyrazole derivative against a target kinase.
MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess the effect of a compound on cell viability and proliferation.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[7][25]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. Determine the GI₅₀ or IC₅₀ value (the concentration of the compound that inhibits cell growth or viability by 50%).[7]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the pyrazole derivative at various concentrations for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[4][5][8][14]
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.[4][5][8][14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of DNA content to distinguish between cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
COX-2 Selective Inhibitor Screening
This assay is used to determine the selectivity of a pyrazole derivative for COX-2 over COX-1.
Experimental Protocol: COX-2 Selective Inhibitor Screening
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the pyrazole derivative.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the production of prostaglandins (e.g., PGE₂) using an enzyme immunoassay (EIA) or a fluorescent probe.[15]
-
Data Analysis: Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2. A higher selectivity index indicates greater selectivity for COX-2.[15]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules.
Experimental Protocol: Tubulin Polymerization Inhibition Assay
-
Reagent Preparation: Prepare a reaction mix containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.[12]
-
Compound Addition: Add the pyrazole derivative at various concentrations to the reaction mix.
-
Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.[12]
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time as tubulin polymerizes.
-
Data Analysis: Compare the polymerization curves in the presence of the compound to a control. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.[12]
DNA Binding Affinity Assay
This assay can be used to determine if a pyrazole derivative interacts with DNA.
Experimental Protocol: DNA Binding Affinity Assay (Ethidium Bromide Displacement)
-
Complex Formation: Prepare a solution of DNA (e.g., calf thymus DNA) and ethidium bromide (EtBr). EtBr intercalates into DNA and exhibits enhanced fluorescence.
-
Compound Titration: Add increasing concentrations of the pyrazole derivative to the DNA-EtBr complex.
-
Fluorescence Measurement: Measure the fluorescence of the solution after each addition of the compound.
-
Data Analysis: If the pyrazole derivative binds to DNA, it will displace the EtBr, leading to a decrease in fluorescence. The extent of fluorescence quenching can be used to determine the binding affinity of the compound for DNA.[26]
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data from these assays should be summarized in well-structured tables.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Pz-001 | EGFR | 15 |
| Pz-002 | CDK2 | 50 |
| Pz-003 | BTK | 5 |
| Pz-004 | PI3Kα | 120 |
Table 2: Cytotoxicity of Representative Pyrazole Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | GI₅₀ (µM) |
| Pz-001 | A549 (Lung) | 0.8 |
| Pz-002 | MCF-7 (Breast) | 2.5 |
| Pz-003 | K562 (Leukemia) | 0.1 |
| Pz-005 | HCT116 (Colon) | 1.2 |
Future Directions and Conclusion
The pyrazole scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on several key areas:
-
Development of Multi-Targeted Pyrazole Derivatives: Designing single molecules that can modulate multiple targets simultaneously holds promise for treating complex diseases like cancer.
-
Exploration of Novel Therapeutic Areas: The application of pyrazole derivatives in areas such as neurodegenerative and infectious diseases is a rapidly growing field.
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Introduction: The Versatility of the Phenyl-Pyrazole Scaffold
An In-Depth Technical Guide to Elucidating the Mechanisms of Action of Phenyl-Pyrazole Compounds
The phenyl-pyrazole core is a privileged scaffold in medicinal chemistry and agrochemistry, giving rise to a diverse array of compounds with significant biological activities. From potent insecticides to anti-inflammatory drugs and targeted cancer therapies, the versatility of this chemical moiety is remarkable. This guide provides an in-depth exploration of the primary mechanisms of action for different classes of phenyl-pyrazole compounds, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and investigating these molecules. We will delve into the molecular targets, the signaling pathways they modulate, and the robust experimental methodologies required to elucidate their mechanisms with scientific rigor.
Part 1: Phenyl-Pyrazoles as Modulators of Ligand-Gated Ion Channels
A prominent class of phenyl-pyrazole compounds exerts its effects by targeting ligand-gated ion channels, critical components of the nervous system. The most well-documented example is their action as insecticides.
Primary Mechanism: Antagonism of GABA-Gated Chloride Channels
The principal mechanism of action for phenyl-pyrazole insecticides, such as fipronil, is the disruption of the central nervous system (CNS) in insects by blocking γ-aminobutyric acid (GABA)-gated chloride channels.[1][2][3] GABA is the primary inhibitory neurotransmitter in the insect CNS. Its binding to the GABA-A receptor normally opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Phenyl-pyrazoles act as non-competitive antagonists, binding to a site within the chloride channel pore, which physically obstructs the passage of chloride ions.[4][5] This blockade prevents the inhibitory action of GABA, resulting in uncontrolled neuronal excitation, paralysis, and ultimately, the death of the insect.[1][6] This mode of action is particularly effective against pests that have developed resistance to other classes of insecticides.[1]
Selective Toxicity: The selective toxicity of phenyl-pyrazole insecticides towards insects over mammals is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[7] While they can interact with mammalian GABA-A receptors, the potency is significantly lower.[8]
Experimental Elucidation of GABA Receptor Antagonism
A multi-faceted approach is essential to definitively characterize the interaction of phenyl-pyrazole compounds with GABA-gated chloride channels.
Causality: These assays are fundamental for determining the binding affinity and specificity of a phenyl-pyrazole compound for the GABA receptor. By using a radiolabeled ligand that is known to bind to a specific site on the receptor, one can assess the ability of the test compound to displace it.
Self-Validating Protocol: [³H]EBOB Binding Assay
-
Preparation of Membranes: Isolate neuronal membranes from the target organism (e.g., housefly heads or rat brain) through differential centrifugation. The purity and concentration of the membrane preparation should be quantified using a standard protein assay (e.g., Bradford assay).
-
Incubation: In a microcentrifuge tube, combine the membrane preparation, the radioligand [³H]EBOB (ethynylbicycloorthobenzoate), and varying concentrations of the phenyl-pyrazole test compound in a suitable buffer.[4]
-
Equilibrium: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filter quickly with ice-cold buffer to minimize dissociation of the bound ligand.
-
Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand. The IC₅₀ value provides a quantitative measure of the compound's affinity for the binding site.[4]
Causality: Electrophysiological techniques provide direct functional evidence of ion channel modulation. They allow for the measurement of ion flow across the cell membrane in real-time, revealing whether a compound inhibits or potentiates the channel's activity.
Self-Validating Protocol: TEVC in Xenopus Oocytes
-
Oocyte Preparation and cRNA Injection: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNA encoding the subunits of the target GABA receptor (e.g., insect RDL). Incubate the oocytes for 2-5 days to allow for receptor expression.
-
TEVC Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage clamping and the other for current recording.
-
GABA Application: Perfuse the oocyte with a solution containing GABA to elicit an inward chloride current.
-
Compound Application: Co-apply the phenyl-pyrazole test compound with GABA and measure the resulting current. A reduction in the GABA-induced current indicates antagonism.
-
Dose-Response Analysis: Apply a range of concentrations of the test compound to generate a dose-response curve and determine the IC₅₀ for channel inhibition.
-
Washout: Perfuse the oocyte with a compound-free solution to assess the reversibility of the inhibition.
Single-Channel Patch Clamp: For a more detailed mechanistic understanding, single-channel patch-clamp experiments on cultured neurons can be performed. This technique allows for the measurement of the opening and closing kinetics of individual ion channels. Studies have shown that fipronil decreases the mean open time and reduces the frequency of channel openings of GABA-A receptors.[9]
Part 2: Phenyl-Pyrazoles as Enzyme Inhibitors
Another major class of phenyl-pyrazole compounds functions by inhibiting specific enzymes involved in key physiological pathways, most notably in inflammation.
Primary Mechanism: Selective Inhibition of Cyclooxygenase-2 (COX-2)
Phenyl-pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, exert their anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of cyclooxygenase-2 (COX-2).[10] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[11] By selectively inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby offering a better gastrointestinal safety profile compared to non-selective NSAIDs.[11]
Experimental Elucidation of COX-2 Inhibition
A combination of in vitro and cell-based assays is crucial to characterize the potency and selectivity of COX-2 inhibition by phenyl-pyrazole compounds.
Causality: These assays directly measure the enzymatic activity of purified COX-1 and COX-2 in the presence of the test compound, providing a quantitative measure of inhibitory potency and selectivity.
Self-Validating Protocol: Fluorometric COX Inhibition Assay
-
Enzyme and Substrate Preparation: Obtain purified human or ovine COX-1 and COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.
-
Incubation: In a 96-well plate, incubate the enzyme (either COX-1 or COX-2) with various concentrations of the phenyl-pyrazole test compound for a defined pre-incubation period.
-
Initiation of Reaction: Add the fluorometric substrate (e.g., ADHP) and arachidonic acid to initiate the reaction. The COX enzyme will convert arachidonic acid to prostaglandin G₂, which then peroxidizes the ADHP to the highly fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value for both COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.
Causality: This assay confirms the compound's activity in a more physiologically relevant cellular context by measuring the downstream product of COX-2 activity, prostaglandin E₂ (PGE₂).
Self-Validating Protocol: LPS-Stimulated Monocyte Assay
-
Cell Culture and Stimulation: Culture a suitable cell line (e.g., human peripheral blood mononuclear cells or a macrophage-like cell line) and stimulate them with lipopolysaccharide (LPS) to induce the expression of COX-2.
-
Compound Treatment: Treat the LPS-stimulated cells with various concentrations of the phenyl-pyrazole test compound.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Generate a dose-response curve and calculate the IC₅₀ for the inhibition of PGE₂ production.
Phenyl-Pyrazoles as Kinase Inhibitors
The phenyl-pyrazole scaffold is also found in a growing number of protein kinase inhibitors being developed for cancer therapy.[12][13] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Phenyl-pyrazole derivatives have been designed to target various kinases, including Src family kinases, Aurora kinases, and anaplastic lymphoma kinase (ALK).[14][15][16]
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.[16] This blockade of kinase activity can inhibit cell proliferation, induce apoptosis, and suppress tumor growth.[15][17]
Experimental Elucidation: The mechanism of kinase inhibition is investigated using a suite of biochemical and cell-based assays, including:
-
In Vitro Kinase Assays: To determine the IC₅₀ against a panel of purified kinases.
-
Cellular Proliferation Assays: To assess the anti-proliferative effects on cancer cell lines.
-
Western Blotting: To measure the phosphorylation status of downstream target proteins of the inhibited kinase.
-
Molecular Docking and X-ray Crystallography: To understand the binding mode of the inhibitor within the kinase's active site.[14]
Part 3: Phenyl-Pyrazoles as Cannabinoid Receptor Modulators
Phenyl-pyrazole derivatives have also been developed to target the endocannabinoid system, which plays a role in regulating appetite, energy balance, and mood.
Primary Mechanism: Cannabinoid Receptor 1 (CB1) Antagonism/Inverse Agonism
Rimonabant is a phenyl-pyrazole compound that was developed as a selective antagonist or inverse agonist of the cannabinoid 1 (CB1) receptor.[18][19][20] The CB1 receptor is a key component of the endocannabinoid system and is primarily expressed in the brain. Its activation by endocannabinoids like anandamide promotes appetite. By blocking the CB1 receptor, rimonabant was shown to reduce food intake and promote weight loss.[21][22] It also demonstrated effects on peripheral tissues, improving metabolic parameters such as insulin sensitivity and lipid profiles.[22] However, due to adverse psychiatric side effects, it was withdrawn from the market.[19]
Experimental Elucidation: The characterization of CB1 receptor antagonists involves:
-
Radioligand Binding Assays: Using radiolabeled CB1 agonists or antagonists to determine binding affinity.
-
Functional Assays: Measuring the inhibition of agonist-induced signaling, such as cAMP accumulation or GTPγS binding.
-
In Vivo Models: Assessing effects on food intake, body weight, and metabolic parameters in animal models of obesity.[21]
Visualizations
Signaling Pathway of Phenyl-Pyrazole Insecticides
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Exploring the Chemical Space of 1-Phenyl-1H-Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth technical guide by a Senior Application Scientist
Executive Summary: The 1-phenyl-1H-pyrazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of clinically successful drugs.[1] This guide provides an in-depth exploration of this chemical space, designed for researchers and drug development professionals. We will dissect proven synthetic methodologies, navigate the intricate structure-activity relationships that govern biological targeting, and examine key therapeutic applications, offering a blend of foundational principles and field-proven insights to empower your discovery programs.
Part 1: The 1-Phenyl-1H-Pyrazole Core: A Foundation for Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first described in the 1880s.[2] Its derivatives have since become indispensable, featuring in blockbuster drugs like the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[3] The addition of a phenyl group at the N1 position creates the 1-phenyl-1H-pyrazole core, a motif that offers a stable, metabolically robust framework with a defined three-dimensional vector for substituent placement.[1] This allows for precise tuning of steric and electronic properties to achieve high-affinity interactions with a wide array of biological targets.
The aromatic nature of the pyrazole ring, coupled with the torsional flexibility of the N-phenyl group, allows derivatives to adopt specific conformations required for binding to enzyme active sites and receptor pockets. This inherent versatility is a key reason for its prevalence in modern drug discovery.[4][5]
Part 2: Synthetic Strategies for Assembling the Core and Its Analogs
The construction of the 1-phenyl-1H-pyrazole scaffold is accessible through several robust and versatile synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Foundational Synthesis: Condensation Reactions
The most common and direct approach involves the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with phenylhydrazine. This reaction proceeds via a cyclocondensation mechanism, typically forming an intermediate pyrazoline which may then be oxidized to the aromatic pyrazole.
A widely used variation starts with α,β-unsaturated ketones (chalcones), which react with phenylhydrazine in a solvent like acetic acid to yield the corresponding pyrazoles, often in good yields.[6] This pathway offers a straightforward method for creating 1,3,5-trisubstituted pyrazoles.
Exemplary Protocol: Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [7]
This two-step protocol illustrates a common pathway: formation of a pyrazoline intermediate followed by oxidative aromatization.
Step 1: Synthesis of Pyrazoline Intermediate
-
Reaction Setup: In a microwave vial, combine 1-acetylnaphthalene (1 mmol), 4-fluorobenzaldehyde (1 mmol), phenylhydrazine (1.5 mmol), and a catalytic amount of piperidine in ethanol (5 mL).
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 10 minutes. The use of microwave heating significantly accelerates the reaction compared to conventional methods.
-
Work-up: After cooling, the reaction mixture is poured into crushed ice. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude pyrazoline intermediate.
Step 2: Oxidative Aromatization to Pyrazole
-
Reaction Setup: Dissolve the pyrazoline intermediate (1 mmol) in glacial acetic acid (5 mL). Acetic acid serves as both the solvent and a mild oxidizing agent in this context.
-
Heating: Heat the mixture in an oil bath at 85°C for 24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, pour the reaction mixture into crushed ice and neutralize with a sodium hydroxide solution. The precipitate that forms is the final pyrazole product.
-
Purification: Collect the solid by filtration, wash with cold distilled water and n-hexane, and dry to obtain the pure 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.[7]
Multi-component and Greener Approaches
Modern synthetic chemistry emphasizes efficiency and sustainability. One-pot, multi-component reactions for pyrazole synthesis are highly valuable as they reduce waste and save time.[8] For instance, the reaction of an aldehyde, phenylhydrazine, and an active methylene compound like ethyl acetoacetate can be performed in a single step, sometimes using green catalysts like nano-ZnO or under solvent-free conditions.[6][8][9]
Part 3: Navigating the Chemical Space: Structure-Activity Relationships (SAR)
The therapeutic utility of 1-phenyl-1H-pyrazole derivatives is defined by the substituents at the C3, C4, and C5 positions of the pyrazole ring. Systematic modification of these positions has yielded potent and selective agents for a variety of biological targets.
Anti-Inflammatory and Analgesic Agents
The pyrazole scaffold is famously present in Celecoxib, a selective COX-2 inhibitor. Many other 1-phenyl-1H-pyrazole derivatives have demonstrated potent anti-inflammatory, analgesic, and antipyretic activities. [10][11]Their mechanism often involves the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are responsible for producing pro-inflammatory mediators like prostaglandins and leukotrienes. [3]
Other Therapeutic Areas
The versatility of the scaffold has led to its exploration in a vast range of other areas, including:
-
Antiviral: As non-nucleoside HIV reverse transcriptase inhibitors. [12][13]* Metabolic Disorders: As xanthine oxidase inhibitors for treating hyperuricemia and gout. [14]* Antimicrobial: With activity against various bacterial and fungal strains. [15][16]
Part 5: Conclusion and Future Outlook
The 1-phenyl-1H-pyrazole core continues to prove its merit as a truly privileged scaffold in drug discovery. Its synthetic accessibility, metabolic stability, and tunable, three-dimensional structure provide an exceptional platform for the rational design of potent and selective therapeutic agents. Future research will undoubtedly continue to expand its chemical space, leveraging novel synthetic methods and computational insights to target an even broader range of diseases. The rich history and continued success of this scaffold underscore its importance and guarantee its place in the medicinal chemist's toolkit for years to come.
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- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. | Semantic Scholar [semanticscholar.org]
- 12. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmajournal.net [pharmajournal.net]
- 14. keio.elsevierpure.com [keio.elsevierpure.com]
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- 16. academicstrive.com [academicstrive.com]
Methodological & Application
Topic: Synthetic Routes for 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
An Application Note and Protocol for Researchers
Abstract
This document provides a detailed guide to the synthesis of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole scaffolds are integral to numerous FDA-approved drugs, highlighting their therapeutic potential.[1] This application note outlines a reliable and well-established two-step synthetic pathway, beginning with the cyclocondensation reaction to form the pyrazole core, followed by ester hydrolysis. We provide in-depth, step-by-step protocols, discuss the underlying reaction mechanisms, and offer expert insights into experimental choices to ensure reproducibility and high yield. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded approach to synthesizing this valuable molecular scaffold.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. Since their first synthesis in 1883, they have become a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][4] The structural versatility of the pyrazole ring allows for fine-tuning of its physicochemical properties, making it a cornerstone in the design of targeted therapeutics.[1]
The target molecule, this compound, incorporates several key structural features:
-
An N-phenyl group , which can influence metabolic stability and receptor binding.
-
A C5-isopropyl group , which can enhance lipophilicity and modulate binding interactions.
-
A C4-carboxylic acid group , a critical functional handle for forming salts, esters, or amides, and a common pharmacophore for interacting with biological targets.
Given these features, robust and scalable synthetic routes are essential for enabling further research and development.
Retrosynthetic Analysis and Strategic Overview
The most logical and widely adopted strategy for constructing the 1,4,5-trisubstituted pyrazole core is through the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. This approach, rooted in the classical Knorr pyrazole synthesis, offers high regioselectivity and generally good yields.[3]
Our retrosynthetic analysis breaks down the target molecule into readily available starting materials. The carboxylic acid can be derived from the hydrolysis of a more stable ester precursor. The pyrazole ring itself is disconnected across the N1-C5 and N2-C3 bonds, revealing phenylhydrazine and a suitable β-ketoester as the primary synthons.
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads to a robust two-step forward synthesis:
-
Step 1: Cyclocondensation to form Ethyl 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylate.
-
Step 2: Saponification (alkaline hydrolysis) to yield the final carboxylic acid product.
Detailed Protocols and Mechanistic Insights
This section provides detailed, step-by-step protocols for the synthesis. The procedures have been designed to be self-validating by including clear checkpoints and expected outcomes.
Protocol 1: Synthesis of Ethyl 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylate (Ester Intermediate)
This step involves the acid-catalyzed condensation of phenylhydrazine with an appropriate β-dicarbonyl equivalent, ethyl 2-(ethoxymethylene)-3-methylbutanoate. The ethoxymethylene group serves as a masked formyl group, which is ideal for this type of reaction.
Materials & Reagents:
-
Phenylhydrazine
-
Ethyl 2-(ethoxymethylene)-3-methylbutanoate
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add glacial acetic acid (80 mL).
-
Reagent Addition: To the stirring solvent, add phenylhydrazine (10.8 g, 0.1 mol). Allow it to dissolve completely. Subsequently, add ethyl 2-(ethoxymethylene)-3-methylbutanoate (18.6 g, 0.1 mol) dropwise over 10 minutes.
-
Expert Insight: Glacial acetic acid is an excellent choice as it serves as both the solvent and the acid catalyst, promoting the condensation and subsequent cyclization/dehydration steps. Phenylhydrazine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 400 mL of ice-cold water with gentle stirring. A solid precipitate should form.
-
Purification: Collect the crude solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL). Recrystallize the crude product from hot ethanol to yield the pure ethyl ester as a crystalline solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 40-50 °C. Characterize the product by melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reaction Mechanism: Pyrazole Ring Formation
The formation of the pyrazole ring is a classic example of a condensation-cyclization-dehydration sequence.
Caption: Mechanism for pyrazole synthesis via cyclocondensation.
-
Step A (Hydrazone Formation): The more nucleophilic terminal nitrogen of phenylhydrazine attacks the electrophilic carbon of the ethoxymethylene group (a masked aldehyde). This is followed by the elimination of ethanol to form a stable hydrazone intermediate.
-
Step B (Intramolecular Cyclization): The secondary amine of the hydrazone then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon, forming a five-membered heterocyclic ring.
-
Step C (Dehydration): Under the acidic and heated conditions, the resulting hydroxyl group is readily eliminated as a water molecule, leading to the formation of a double bond and the stable, aromatic pyrazole ring.
Protocol 2: Saponification to this compound
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid product using a strong base.
Materials & Reagents:
-
Ethyl 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylate (from Protocol 1)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl), 2M solution
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl ester (25.8 g, 0.1 mol) in ethanol (100 mL).
-
Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (11.2 g, 0.2 mol) in water (25 mL). Add the KOH solution to the stirring solution of the ester.
-
Expert Insight: A molar excess of the base (typically 2-3 equivalents) is used to ensure the hydrolysis reaction goes to completion. The ethanol/water mixture ensures the solubility of both the organic ester and the inorganic base.
-
-
Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) for 2-3 hours. The reaction can be monitored by TLC by observing the disappearance of the starting ester spot.
-
Work-up and Isolation: After cooling, reduce the volume of the solvent by approximately half using a rotary evaporator. Dilute the remaining solution with 100 mL of water.
-
Acidification: Cool the solution in an ice bath and slowly acidify by adding 2M HCl dropwise with vigorous stirring until the pH is approximately 2-3 (test with pH paper). A white precipitate of the carboxylic acid will form.
-
Trustworthiness Check: The precipitation of the product upon acidification is a key validation step. Carboxylic acids are typically insoluble in acidic aqueous media, while their carboxylate salts are soluble. This pH-dependent solubility confirms the successful conversion.
-
-
Purification and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven at 60-70 °C. The product can be recrystallized from an ethanol/water mixture if further purification is needed.
Data Summary and Expected Results
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Ester Intermediate | Final Carboxylic Acid |
| Molecular Formula | C₁₅H₁₈N₂O₂ | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 258.32 g/mol | 230.26 g/mol [5] |
| Typical Yield | 80-90% | >95% (from ester) |
| Appearance | White to off-white crystalline solid | White crystalline solid |
| Melting Point | (Literature dependent) | (Literature dependent) |
Note: Yields are dependent on reaction scale and purification efficiency.
Safety and Handling
-
Phenylhydrazine: Is a toxic substance and a suspected mutagen and carcinogen. Always handle it in a well-ventilated chemical fume hood with appropriate PPE, including gloves, lab coat, and safety goggles.
-
Potassium Hydroxide / Sodium Hydroxide: Are corrosive. Avoid contact with skin and eyes.
-
Glacial Acetic Acid & Hydrochloric Acid: Are corrosive. Handle with care and appropriate PPE.
-
All reactions should be performed in a fume hood. Ensure proper waste disposal procedures are followed for all chemical waste.
Conclusion
The two-step synthesis of this compound detailed in this note represents a reliable, scalable, and well-understood chemical process. By starting with the cyclocondensation of phenylhydrazine and a suitable β-dicarbonyl equivalent to form an ester intermediate, followed by a straightforward saponification, the target molecule can be obtained in high overall yield and purity. The provided protocols, mechanistic discussions, and expert insights are designed to empower researchers to confidently synthesize this valuable compound for applications in drug discovery and beyond.
References
- F. A. El-Essawy, et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: https://www.mdpi.com/1420-3049/23/1/134[2][3]
- M. A. G. N. et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8(8), 867-882. Available at: https://chemrevlett.com/article_194757.html[1]
- H. A. Elfadl, et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4930. Available at: https://www.mdpi.com/1420-3049/27/15/4930[4]
- ChemicalBook. (n.d.). This compound synthesis. Available at: https://www.chemicalbook.
- Google Patents. (2012). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Available at: https://patents.google.
- Guidechem. (n.d.). 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylicacid 116344-18-4 wiki. Available at: https://www.guidechem.com/wiki/5-isopropyl-1-phenyl-1h-pyrazole-4-carboxylicacid-116344-18-4.html[5]
- M. Zia-ur-Rehman, et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960613/[8]
- N. A. Abdelazeem, et al. (2024). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules, 29(10), 2320. Available at: https://www.mdpi.com/1420-3049/29/10/2320[9]
Sources
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 5. Page loading... [guidechem.com]
Knorr pyrazole synthesis for substituted pyrazole carboxylic acids
Application Notes & Protocols
Topic: Knorr Pyrazole Synthesis for the Preparation of Substituted Pyrazole Carboxylic Acids
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Carboxylic Acid Scaffold in Modern Drug Discovery
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that has become a cornerstone in medicinal chemistry.[1][2] Pyrazole-containing compounds exhibit a vast range of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1][3][4][5] The incorporation of a carboxylic acid moiety onto this privileged scaffold further enhances its utility, providing a key interaction point for biological targets and improving pharmacokinetic properties.[2][3]
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains one of the most direct and versatile methods for constructing the pyrazole core.[6][7][8][9] This application note provides a detailed exploration of the Knorr synthesis for preparing substituted pyrazole-carboxylate esters and their subsequent hydrolysis to the target carboxylic acids, offering in-depth mechanistic insights and robust experimental protocols for researchers in the field.
Reaction Mechanism: A Stepwise View of Pyrazole Formation
The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) and a hydrazine derivative.[8][10][11] The reaction is typically facilitated by an acid catalyst.[7][11][12][13]
The mechanism proceeds through several key steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[7][11] This is often the most reactive carbonyl group (e.g., a ketone over an ester).[14] This step, followed by the elimination of water, forms a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[7][11] This cyclization step forms a non-aromatic, five-membered cyclic intermediate.
-
Dehydration and Aromatization: The cyclic intermediate readily undergoes dehydration (elimination of a second water molecule) to yield the thermodynamically stable, aromatic pyrazole ring.[7][11][15]
A critical consideration is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound (like a β-ketoester) and a substituted hydrazine are used, two different regioisomeric pyrazole products can potentially form.[6][8][9][11] The outcome is governed by the relative reactivity of the two carbonyl groups and the steric and electronic properties of the substituents on both reactants.[7][14]
Caption: General mechanism of the Knorr pyrazole synthesis.
General Experimental Workflow
The synthesis of a pyrazole carboxylic acid via the Knorr methodology is a two-stage process. First, the pyrazole ring is constructed with an ester group, which is then hydrolyzed in a separate step to yield the final carboxylic acid.
Caption: Two-stage workflow for pyrazole carboxylic acid synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
This protocol details the synthesis of a pyrazole-carboxylate ester via the acid-catalyzed cyclocondensation of ethyl acetoacetate and phenylhydrazine.
Safety Precautions:
-
Hydrazine derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[7]
Materials and Reagents:
-
Phenylhydrazine (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Ethanol (or Glacial Acetic Acid as solvent)
-
Glacial Acetic Acid (catalytic amount if using ethanol)[11][16]
-
Water
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the solution.[16]
-
Reagent Addition: Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.[7]
-
Heating: Heat the reaction mixture to reflux (approximately 80-100°C) for 1-2 hours.[7][11]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane), checking for the consumption of the limiting starting material.[11][16]
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Add water to the residue, which may cause the product to precipitate or separate as an oil.[16]
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole-carboxylate ester.[7]
Protocol 2: Hydrolysis to 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic Acid
This protocol describes the saponification of the pyrazole ester to the corresponding carboxylic acid.[17]
Materials and Reagents:
-
Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0 eq)[17]
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 ratio)[17]
-
1M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water in a round-bottom flask with magnetic stirring.[17]
-
Base Addition: Add NaOH or LiOH (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[17]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).[17]
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[17]
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.[17]
-
Dry the product under high vacuum to yield the pure pyrazole carboxylic acid. Further purification can be achieved by recrystallization if necessary.
-
Versatility and Scope
The Knorr synthesis is highly versatile, allowing for the preparation of a wide array of substituted pyrazoles by varying the 1,3-dicarbonyl and hydrazine components.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Product Structure (Ester) | Approx. Yield |
| Ethyl Acetoacetate | Phenylhydrazine | Acetic Acid | Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | Good to Excellent |
| Ethyl Benzoylacetate | Hydrazine Hydrate | Acetic Acid / Propanol[16] | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | Good |
| Diethyl 2-acetylmalonate | Methylhydrazine | Ethanol | Diethyl 1,5-dimethyl-1H-pyrazole-3,4-dicarboxylate | Good |
| Ethyl 4,4,4-trifluoroacetoacetate | Phenylhydrazine | Acetic Acid | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | Moderate to Good |
Yields are generalized from literature and may vary based on specific reaction conditions and scale.
Characterization
The synthesized pyrazole carboxylic acids can be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, substitution pattern, and purity.
-
FT-IR Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid (~3400-3200 cm⁻¹) and the C=O stretch.[18]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point (MP): To assess the purity of the final crystalline solid.
Conclusion
The Knorr pyrazole synthesis is a robust, reliable, and highly adaptable method for accessing the pyrazole core. When coupled with a subsequent hydrolysis step, it provides an efficient pathway to substituted pyrazole carboxylic acids, which are invaluable scaffolds for drug discovery and development. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully employ this classic reaction in the modern laboratory.
References
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
- Slideshare. (n.d.). knorr pyrazole synthesis. [Link]
- Merck Index. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. [Link]
- Aggarwal, N., Kumar, R., & Dureja, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537. [Link]
- YouTube. (2019). synthesis of pyrazoles. [Link]
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Kamal, A., & Hussaini, S. M. A. (2018). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 23(11), 2847. [Link]
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
- ResearchGate. (2020).
- Rezenom, Y. H., & L-F, T. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11641–11645. [Link]
- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]
- ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]
- Al-Ayash, A., & Al-Otaibi, A. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 1-15. [Link]
- ResearchGate. (2021).
- ResearchGate. (2025).
- SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. [Link]
- ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1836-1854. [Link]
- PubChem. (n.d.). Pyrazole-4-carboxylic acid. [Link]
- ResearchGate. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. [Link]
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Protocol for the purification of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
An Application Guide: High-Purity Isolation of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Protocols and Mechanistic Insights
Introduction
This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are known to possess a wide range of biological activities, making them valuable scaffolds in drug discovery.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce confounding variables in biological assays.
This application note provides a comprehensive guide for the purification of this compound from a crude synthetic mixture. We present detailed, step-by-step protocols for two primary purification techniques: acid-base extraction and recrystallization. The guide explains the underlying chemical principles of each method, strategies for assessing purity, and a troubleshooting guide to address common challenges.
Physicochemical Properties and Purification Rationale
Understanding the compound's properties is essential for designing an effective purification strategy. The key feature we exploit is the acidic proton of the carboxylic acid group, which allows for its selective separation from non-acidic impurities.
| Parameter | Value | Reference / Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 116344-18-4 | [2] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [2] |
| Molecular Weight | 230.26 g/mol | [2] |
| Functional Groups | Carboxylic Acid, Phenyl Ring, Isopropyl Group | N/A |
| Acidity | The carboxylic acid group (pKa ~4-5) is the primary handle for purification. | General Chemical Principle |
Overall Purification Workflow
The purification strategy is designed to first remove neutral and basic impurities through a chemically selective extraction, followed by a crystallization step to remove closely related impurities and enhance crystalline purity.
Caption: A decision-making workflow for the purification of the target compound.
Protocol 1: Purification by Acid-Base Extraction
This technique is highly effective for separating carboxylic acids from neutral or basic impurities.[3] It leverages the differential solubility of the protonated acid and its deprotonated salt form.
Principle
The acidic proton of the carboxylic acid reacts with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[4][5] Neutral organic impurities remain in the organic phase, allowing for a clean separation. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[6]
Caption: The chemical principle of acid-base extraction for carboxylic acid purification.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude solid (approx. 1.0 g) in a suitable organic solvent (e.g., 20 mL of ethyl acetate or diethyl ether) in a separatory funnel. Ensure all solids are completely dissolved.
-
Initial Extraction: Add 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[3]
-
Mixing and Venting: Stopper the funnel, invert it gently, and immediately vent to release the pressure from the CO₂ gas that forms. Shake for 1-2 minutes, venting frequently and cautiously.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The upper layer will be the organic phase, and the lower layer will be the aqueous phase containing the sodium salt of your carboxylic acid.
-
Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete recovery, repeat the extraction of the organic layer with another 10 mL of fresh NaHCO₃ solution.[3] Combine this second aqueous extract with the first one. The remaining organic layer, containing neutral impurities, can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. This minimizes the solubility of the product and controls the heat from neutralization.
-
Precipitation: Slowly, and with stirring, add 6M hydrochloric acid (HCl) dropwise to the cold aqueous solution until it becomes acidic (test with pH paper, target pH ≈ 2).[3] The this compound should precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.[3] Allow the solid to air-dry on the filter, then transfer it to a desiccator for final drying to a constant weight.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. Its success hinges on selecting a solvent or solvent system in which the target compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.[7][8]
Solvent Selection
For carboxylic acids, polar protic solvents or mixtures are often effective.[9] An ethanol/water mixture is a good starting point.[10]
| Solvent System | Rationale |
| Ethanol / Water | The compound is likely soluble in hot ethanol (a polar organic solvent) and insoluble in cold water. This combination allows for fine-tuning of polarity to achieve optimal crystallization. |
| Toluene / Hexane | Toluene can dissolve the aromatic structure, while hexane acts as an anti-solvent to induce crystallization upon cooling. |
Step-by-Step Methodology (Using Ethanol/Water)
-
Dissolution: Place the acid-base extracted solid (or crude solid) in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a beaker), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7][8]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20 minutes to maximize the yield of the precipitate.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of an ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Purity Assessment and Characterization
After purification, it is crucial to verify the purity and confirm the identity of the compound.
| Technique | Expected Result for Pure Compound |
| Thin Layer Chromatography (TLC) | A single, well-defined spot. Note: Add 0.5-1% acetic acid to the eluent to prevent streaking.[3][11] |
| Melting Point (MP) | A sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak, with purity typically calculated as >98% by area normalization. |
| ¹H NMR Spectroscopy | A spectrum consistent with the structure of this compound, with no significant peaks attributable to impurities.[12] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery from Extraction | Incomplete extraction; incomplete precipitation. | Perform an additional extraction of the organic layer. Ensure the aqueous layer is sufficiently acidified (pH < 3). |
| Product Precipitates as an Oil | The melting point of the compound is lower than the temperature of the solution; supersaturation. | Add more of the primary solvent (e.g., ethanol) to the hot mixture. Try a different solvent system. Scratch the inside of the flask with a glass rod to induce crystallization.[7] |
| No Crystals Form Upon Cooling | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to increase the concentration. Add an anti-solvent (e.g., cold water or hexane) dropwise. Add a "seed" crystal of the pure compound.[7] |
| Compound Streaks on TLC Plate | The acidic proton is interacting with the silica gel. | Prepare the TLC eluent with a small amount (0.5-1%) of acetic or formic acid to keep the compound fully protonated.[3][11] |
References
- Vertex AI Search, Acid-Base Extraction. (n.d.).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- LookChem. (n.d.).
- BenchChem. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- JoVE. (2025).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Columbia University. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- University of Colorado Boulder, Organic Chemistry. (n.d.).
- Unknown. (n.d.).
- ChemicalBook. (n.d.). This compound synthesis.
- BenchChem. (n.d.). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid.
- Google Patents. (n.d.).
- International Journal of Trend in Scientific Research and Development. (n.d.).
- HBCSE. (n.d.).
- UTSC, Chemistry Online. (n.d.).
- Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties.
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- Guidechem. (n.d.). 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylicacid 116344-18-4 wiki.
- MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
- Santa Cruz Biotechnology. (n.d.). 5-isopropyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid.
- ResearchGate. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
- BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
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Analytical methods for the quantification of pyrazole carboxylic acids
An Application Note: Advanced Analytical Methodologies for the Quantification of Pyrazole Carboxylic Acids in Complex Matrices
Abstract
Pyrazole carboxylic acids (PCAs) are a cornerstone of modern pharmaceuticals and agrochemicals, making their accurate quantification essential for research, development, quality control, and regulatory submission.[1][2] This guide provides a comprehensive overview of advanced analytical methodologies for the robust quantification of PCAs. Moving beyond a simple listing of procedures, this document delves into the causal relationships between the physicochemical properties of PCAs and the strategic selection of analytical techniques. We present detailed, field-tested protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Each protocol is designed as a self-validating system, grounded in the principles outlined by international regulatory bodies like the ICH and FDA.[3][4][5]
Part 1: Foundational Principles & Method Selection Rationale
The selection of an appropriate analytical technique is the most critical decision in method development. It is dictated by the analyte's properties, the sample matrix, and the required sensitivity and selectivity.
Physicochemical Properties of Pyrazole Carboxylic Acids
Pyrazole carboxylic acids are heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms and an appended carboxylic acid group.[1] Key properties influencing analytical strategy include:
-
Polarity & Ionization: The carboxylic acid moiety (pKa typically 3-5) makes these molecules ionizable. At pH values above their pKa, they are deprotonated and highly polar, while at pH values below, they are in their neutral, more hydrophobic form. This behavior is fundamental to designing chromatographic separations and extraction procedures.
-
Solubility: Solubility is pH-dependent, being higher in aqueous solutions at neutral to basic pH and more soluble in organic solvents at acidic pH.
-
Volatility & Thermal Stability: Most PCAs are non-volatile solids with limited thermal stability, often decomposing at high temperatures. This property generally precludes direct analysis by Gas Chromatography (GC) without a derivatization step to increase volatility and thermal stability.[6]
Choosing the Right Analytical Tool
The choice between HPLC, LC-MS, or GC-MS depends primarily on the analytical objective.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Routine analysis, quality control, quantification of active pharmaceutical ingredients (APIs) in drug products. | Cost-effective, robust, simple operation. | Lower sensitivity, potential for interference in complex matrices. |
| LC-MS/MS | Trace-level quantification in complex biological matrices (plasma, urine, tissue), pharmacokinetic studies. | Unmatched sensitivity and selectivity, structural confirmation. | Higher cost, matrix effects can suppress ionization. |
| GC-MS | Analysis of specific PCAs in environmental or food matrices where established GC methods exist. | High chromatographic resolution, established libraries for spectral matching. | Requires derivatization for non-volatile PCAs, potential for analyte degradation.[6] |
Part 2: Protocol for Quantification by HPLC-UV
This method is ideal for the routine analysis of PCAs in relatively clean sample matrices, such as pharmaceutical formulations or during synthesis process control.
Principle of the Method
The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where the analyte is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The acidic nature of the mobile phase ensures that the PCA is in its neutral, protonated form, which enhances its retention on the nonpolar column and results in sharp, symmetrical peaks. Quantification is achieved by comparing the peak area of the analyte to a standard curve generated from samples of known concentration.
Detailed Experimental Protocol
1. Instrumentation and Consumables:
- HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size) or equivalent.[7]
- HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.
- Formic acid (FA) or Trifluoroacetic acid (TFA).
2. Preparation of Mobile Phase:
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Scientist's Note: The acidic modifier is crucial. It suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a C18 column.[8] Formic acid is preferred for eventual transfer to an MS detector, while TFA can offer sharper peaks but may cause ion suppression in MS.[7]
3. Preparation of Standard Solutions:
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of the PCA reference standard and dissolve it in 10 mL of methanol.
- Working Standards: Perform serial dilutions of the stock solution with the mobile phase (at the initial gradient composition) to prepare a series of calibration standards. A typical range might be 1 µg/mL to 100 µg/mL.
4. Sample Preparation (Example: Pharmaceutical Tablet):
- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to one average tablet weight and transfer it to a volumetric flask.
- Add a diluent (e.g., 50:50 ACN:Water), sonicate for 15 minutes to dissolve the active ingredient, and dilute to volume.
- Filter the solution through a 0.45 µm syringe filter to remove excipients before injection.
5. Chromatographic Conditions:
| Parameter | Value |
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm)[7] |
| Mobile Phase | Gradient of 0.1% FA in Water (A) and 0.1% FA in ACN (B) |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 214 nm or λmax of the specific PCA[9] |
6. Data Analysis and Validation:
- Integrate the peak area of the analyte.
- Construct a calibration curve by plotting peak area against concentration for the working standards. Use a linear regression model.
- Quantify the sample concentration using the regression equation.
- The method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, range, accuracy, and precision.[4][5][10][11]
HPLC-UV Workflow Diagram
Caption: Workflow for PCA quantification by HPLC-UV.
Part 3: Protocol for Bioanalysis by LC-MS/MS
For quantifying low concentrations of PCAs in complex biological matrices like plasma, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity. This protocol is designed to meet the rigorous standards of regulatory bioanalysis.[3][12][13]
Principle of the Method
This method combines the powerful separation of Ultra-High-Performance Liquid Chromatography (UHPLC) with the highly selective and sensitive detection of a triple quadrupole mass spectrometer. Analytes are quantified using Multiple Reaction Monitoring (MRM), where a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. The use of a stable isotope-labeled internal standard (SIL-IS) is critical to correct for matrix effects and variations in sample recovery and instrument response.
Detailed Experimental Protocol
1. Instrumentation and Consumables:
- UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: UPLC BEH C18 (50mm x 2.1mm, 1.7 µm particle size) or equivalent.
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB).
- PCA reference standard and its corresponding SIL-IS (e.g., ¹³C₃, ¹⁵N₂-PCA).
2. Sample Preparation (Solid Phase Extraction of Plasma):
- Scientist's Note: SPE is crucial for removing proteins and phospholipids from plasma that can cause significant ion suppression and contaminate the MS source.
- Pre-treatment: To a 100 µL plasma sample, add 20 µL of the SIL-IS working solution (e.g., at 500 ng/mL) and 200 µL of 4% phosphoric acid in water. Vortex to mix. The acid precipitates proteins and ensures the PCA is in its neutral form for binding to the SPE sorbent.
- SPE Cartridge Conditioning: Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.
- Loading: Load the pre-treated plasma sample onto the cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
- Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
- Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
Table 3.1: UHPLC Conditions
| Parameter | Value |
|---|---|
| Column | UPLC BEH C18 (50mm x 2.1mm, 1.7 µm) |
| Mobile Phase | Gradient of 0.1% FA in Water (A) and 0.1% FA in ACN (B) |
| Gradient | 5% B held for 0.5 min, ramp to 95% B in 2.0 min, hold for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 3.2: Mass Spectrometer Conditions (Hypothetical Example)
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 450 °C |
| Gas Flow | 800 L/hr |
| MRM Transitions | See Table 3.3 |
Table 3.3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| PCA (Analyte) | 155.1 | 111.1 (loss of CO₂) | 15 |
| ¹³C₃,¹⁵N₂-PCA (IS) | 160.1 | 115.1 (loss of ¹³CO₂) | 15 |
4. Method Validation:
- This protocol must undergo full validation as per the FDA's Bioanalytical Method Validation Guidance.[3][12]
- Key parameters include: selectivity, sensitivity (LLOQ), calibration curve, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term).[14]
LC-MS/MS Workflow Diagram
Caption: Bioanalytical workflow for PCA by LC-MS/MS.
Part 4: Protocol for Quantification by GC-MS with Derivatization
While less common for PCAs, a GC-MS method may be required for specific applications, particularly if the analyte lacks a strong UV chromophore or if GC is the preferred platform. This requires a derivatization step to make the PCA volatile.
Principle of the Method
The polar, non-volatile PCA is chemically modified into a volatile and thermally stable derivative prior to analysis. Silylation is a common and effective technique where the active hydrogen of the carboxylic acid group is replaced by a trimethylsilyl (TMS) group. The resulting TMS-ester is sufficiently volatile for GC separation. The analyte is then detected by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Detailed Experimental Protocol
1. Instrumentation and Consumables:
- GC system with a mass selective detector (MSD).
- Column: DB-5ms (30m x 0.25mm, 0.25 µm film thickness) or equivalent.
- Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
- Anhydrous pyridine or acetonitrile (reaction solvent).
2. Derivatization Procedure:
- Scientist's Note: This procedure must be performed in an anhydrous environment, as the silylating reagent reacts readily with water.
- Pipette 100 µL of a sample extract (previously dried down) into a reaction vial.
- Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
- Seal the vial tightly and heat at 70 °C for 45 minutes.
- Cool the vial to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms (30m x 0.25mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-500) for identification or SIM for quantification |
4. Data Analysis:
- Identify the derivative peak by its retention time and mass spectrum.
- For quantification, create a calibration curve using standards that have undergone the same derivatization procedure.
GC-MS Workflow Diagram
Caption: Workflow for PCA quantification by GC-MS.
Part 5: Troubleshooting & Expert Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) in HPLC | Secondary interactions with column silanols; incorrect mobile phase pH. | Increase acid modifier concentration in mobile phase (e.g., 0.1% to 0.2% FA); ensure pH is at least 1.5 units below analyte pKa. |
| Low/No MS Signal | Ion suppression from matrix components; incorrect source parameters. | Improve sample cleanup (e.g., optimize SPE); use a SIL-IS to compensate; perform source parameter optimization via infusion. |
| Incomplete Derivatization in GC | Presence of moisture; insufficient reagent or reaction time/temp. | Ensure all glassware and solvents are anhydrous; increase reagent volume or reaction time/temperature. |
| Poor Recovery in SPE | Incorrect sorbent choice; analyte breakthrough during loading or washing. | Use a stronger sorbent (if analyte is very polar); ensure loading/wash solutions do not elute the analyte; check pH during binding. |
Conclusion
The quantification of pyrazole carboxylic acids is a multifaceted task that demands a tailored analytical strategy. For high-concentration, routine analysis in simple matrices, HPLC-UV offers a robust and cost-effective solution. For trace-level bioanalysis requiring the utmost sensitivity and selectivity, LC-MS/MS with appropriate sample preparation is the definitive method. GC-MS remains a viable, albeit more complex, alternative for specific applications, provided an effective derivatization protocol is employed. The successful implementation of any of these methods hinges on a thorough understanding of the analyte's chemistry and adherence to rigorous validation standards as outlined by global regulatory agencies.[5][11]
References
- U.S. Food and Drug Administration. (2018).
- KCAS. (2025).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2001).
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- U.S. Food and Drug Administration. (2024).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]
- International Journal of ChemTech & Pharm Analysis. (n.d.).
- Kataoka, H. (n.d.).
- National Institutes of Health. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. [Link]
- Cetin, A. (2020).
- Oriental Journal of Chemistry. (n.d.).
- ResearchGate. (2025).
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2024).
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
- PubMed. (2024).
- MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS)
- PubMed Central. (n.d.). Current status of pyrazole and its biological activities. [Link]
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Application Notes & Protocols: The Medicinal Chemistry of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its five-membered heterocyclic structure offers a unique combination of aromaticity, hydrogen bonding capabilities, and metabolic stability, making it a versatile template for drug design.[3] This document provides a detailed technical guide on the synthesis, potential applications, and biological evaluation of a specific pyrazole derivative: 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid . We will explore its synthetic route, propose key therapeutic areas for investigation based on structure-activity relationships of analogous compounds, and provide detailed, field-proven protocols for its biological characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of novel pyrazole scaffolds.
Chemical Structure of the Core Compound:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₄N₂O₂[4]
-
Molecular Weight: 230.26 g/mol [4]
-
CAS Number: 116344-18-4[4]
(Image generated for illustrative purposes)
The key structural motifs—a lipophilic isopropyl group at C5, a phenyl ring at N1 influencing aromatic interactions and metabolic stability, and a carboxylic acid at C4 serving as a critical hydrogen bond donor/acceptor and potential binding anchor—suggest significant therapeutic potential, particularly in areas like inflammation and oncology.
Part 1: Synthesis Protocol
The synthesis of 1,4,5-substituted pyrazoles is a well-established process in organic chemistry. The following protocol outlines a reliable, multi-step synthesis of this compound, adapted from standard methodologies for pyrazole synthesis involving β-dicarbonyl equivalents and phenylhydrazine.[5][6]
Overall Synthetic Workflow
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl isobutyrylacetate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Phenylhydrazine
-
Ethanol (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-methyl-4-oxobutanoate (Intermediate A)
-
Rationale: This step creates the reactive enaminone intermediate, which serves as the three-carbon backbone required for the pyrazole ring formation. DMF-DMA acts as a formylating agent.
-
To a round-bottom flask charged with ethyl isobutyrylacetate (1.0 eq), add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Remove the volatile byproducts (methanol and excess DMF-DMA) under reduced pressure to yield the crude enaminone intermediate as an oil. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylate (Intermediate B)
-
Rationale: This is the key cyclocondensation step where the hydrazine reacts with the enaminone to form the stable, aromatic pyrazole ring.[6]
-
Dissolve the crude intermediate A from the previous step in anhydrous ethanol (approx. 5 mL per 1 g of starting ester).
-
Add phenylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 6-8 hours. Monitor for the disappearance of the enaminone intermediate via TLC.
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel (gradient elution, e.g., 5% to 20% EtOAc in hexanes) to yield the pure ethyl ester.
Step 3: Saponification to this compound (Final Product)
-
Rationale: The final step is a standard ester hydrolysis (saponification) to convert the ethyl ester into the desired carboxylic acid.
-
Dissolve the purified ethyl ester (Intermediate B) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the ester.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A white precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product, this compound.
Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Part 2: Potential Medicinal Chemistry Applications and Biological Evaluation
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a wide array of pharmacological activities.[1][2][7][8] The structural features of this compound make it a prime candidate for investigation in several therapeutic areas.
Application Area 1: Anti-inflammatory and Analgesic Agent
Rationale: The 1-phenylpyrazole structure is famously associated with the selective COX-2 inhibitor Celecoxib.[9] The N-phenyl group and an acidic moiety (sulfonamide in Celecoxib, carboxylic acid here) are key pharmacophoric features for binding to the cyclooxygenase (COX) active site.[3] Therefore, this compound is a strong candidate for development as a novel anti-inflammatory and analgesic agent.[10][11]
Hypothesized Mechanism of Action: COX Inhibition
Caption: Hypothesized inhibition of the COX pathway by the target compound.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes and to establish its selectivity index.
Methodology: Enzyme Immunoassay (EIA)
-
Reagents & Materials: COX-1 and COX-2 enzyme preparations, arachidonic acid (substrate), heme, reaction buffer (e.g., Tris-HCl), test compound stock solution (in DMSO), EIA detection reagents (e.g., prostaglandin screening EIA kit).
-
Preparation: Prepare a series of dilutions of the test compound in reaction buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Assay Procedure (performed in parallel for COX-1 and COX-2):
-
In a 96-well plate, add reaction buffer, heme, and the enzyme (COX-1 or COX-2).
-
Add the diluted test compound or vehicle control (DMSO).
-
Pre-incubate the mixture for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes) at 37 °C.
-
Stop the reaction by adding a quenching solution (e.g., 1M HCl).
-
Quantify the amount of prostaglandin (PGE₂) produced using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Application Area 2: Anticancer Agent
Rationale: Pyrazole derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[12] They can interfere with various signaling pathways crucial for cancer cell growth and survival.[13] The N-phenyl group can engage in π-π stacking interactions within enzyme active sites, a common feature in kinase inhibitors.
Protocol 3: In Vitro Antiproliferative (MTT) Assay
Objective: To assess the cytotoxic effect of the test compound on human cancer cell lines.
Methodology: Colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (prepared by serial dilution from a DMSO stock). Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Application Area 3: Antimicrobial Agent
Rationale: The pyrazole nucleus is a component of several compounds with documented antibacterial and antifungal properties.[14][15][16] The carboxylic acid group can enhance solubility and potentially interact with bacterial enzymes or cell wall components.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against pathogenic bacterial strains.
Methodology: Broth Microdilution Method (following CLSI guidelines)
-
Bacterial Strains: Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
The biological data obtained from the assays above can be used to establish a preliminary Structure-Activity Relationship (SAR). By synthesizing and testing analogues of the parent compound, researchers can identify which structural modifications enhance potency and selectivity.
Exemplary Biological Activity Data Table
| Compound ID | R₁ (at C5) | R₂ (at N1-phenyl) | COX-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | S. aureus MIC (µg/mL) |
| Parent | -CH(CH₃)₂ | -H | 0.52 | 15.8 | >128 |
| Analogue 1 | -CH(CH₃)₂ | 4-F | 0.15 | 12.1 | >128 |
| Analogue 2 | -CH(CH₃)₂ | 4-SO₂NH₂ | 0.08 | 25.4 | 64 |
| Analogue 3 | -Cyclopentyl | -H | 0.41 | 18.2 | >128 |
| Analogue 4 | -CH₃ | -H | 2.10 | 45.0 | >128 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation:
-
Anti-inflammatory: Adding an electron-withdrawing group like fluorine (Analogue 1) or a sulfonamide (Analogue 2) to the N-phenyl ring significantly improves COX-2 inhibition, suggesting this position is critical for binding.
-
Anticancer: The SAR for anticancer activity appears different, with modifications to the N-phenyl ring having a less pronounced effect.
-
Antimicrobial: The parent compound and most analogues show weak antimicrobial activity, but the addition of a sulfonamide group (a known antibacterial pharmacophore) introduces moderate activity.
Lead Optimization Workflow
Caption: Workflow for lead optimization starting from the core compound.
References
- Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873.
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- MDPI. (2019).
- Frontiers in Pharmacology. (2021).
- ResearchGate. (2018).
- Bentham Science. (2021).
- ResearchGate. (2020).
- PubMed. (2010). Synthesis and biological evaluation of novel pyrazole compounds. [Link][19]
- PubMed Central. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. [Link][13]
- PubMed Central. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link][3]
- PubMed Central. (2014). Current status of pyrazole and its biological activities. [Link][11]
- Slideshare. (2017). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link][5]
- MDPI. (2021).
- BULLETIN FOR TECHNOLOGY AND HISTORY. (2022). Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. [Link][12]
- PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link][6]
- MDPI. (2024). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. [Link][15]
- MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link][16]
- Oriental Journal of Chemistry. (2024).
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Application Notes and Protocols for Antimicrobial and Antifungal Assays of Pyrazole Compounds
Introduction: The Therapeutic Promise of Pyrazole Scaffolds
The pyrazole nucleus, a five-membered heterocyclic diamine ring, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, and, notably, antimicrobial and antifungal properties.[1][2][3] The structural versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. This has led to the development of numerous pyrazole-containing compounds with significant efficacy against a wide range of pathogenic bacteria and fungi.[4][5][6] Some pyrazole-based drugs have been shown to act as succinate dehydrogenase inhibitors, disrupting the fungal respiratory chain and highlighting a specific mechanism of action.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to reliably assess the antimicrobial and antifungal potency of novel pyrazole compounds. The protocols described herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[8][9][10]
Part 1: Foundational Screening - The Agar Diffusion Method
For the initial screening of a library of new pyrazole compounds, the agar diffusion method offers a rapid, cost-effective, and visually intuitive assessment of antimicrobial activity.[11] This method relies on the principle of a compound diffusing from a point source through a solid agar medium inoculated with a target microorganism, creating a concentration gradient. If the compound is effective, a clear zone of no growth, known as the zone of inhibition, will form around the point source.
Protocol 1: Agar Well Diffusion Assay
The agar well diffusion method is a widely used variant of the agar diffusion assay for preliminary screening of antimicrobial compounds.[12][13]
Causality Behind Experimental Choices:
-
Media Selection: Mueller-Hinton Agar (MHA) is the recommended medium for most non-fastidious bacteria due to its batch-to-batch reproducibility and its minimal inhibition of common antimicrobial agents. For fungi, Sabouraud Dextrose Agar (SDA) is preferred as its acidic pH and high sugar content favor fungal growth.
-
Inoculum Standardization: The turbidity of the microbial suspension is standardized to a 0.5 McFarland standard. This ensures a consistent number of viable cells is applied to the agar plate, which is critical for the reproducibility of the zone of inhibition.
-
Well Creation: Creating wells in the agar rather than using paper discs allows for the testing of compounds in various solvents and at higher volumes.
Step-by-Step Methodology:
-
Media Preparation: Prepare MHA or SDA and sterilize by autoclaving. Cool the molten agar to 45-50°C and pour into sterile Petri dishes to a uniform depth of 4 mm. Allow the plates to solidify in a laminar flow hood.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the agar plate in three different directions to ensure confluent growth.
-
Well Creation: Aseptically punch wells of 6 mm diameter into the inoculated agar plates using a sterile cork borer.
-
Compound Application: Carefully pipette a fixed volume (e.g., 100 µL) of the pyrazole compound solution (at a known concentration, dissolved in a non-inhibitory solvent like DMSO) into each well.
-
Controls:
-
Positive Control: A well containing a standard antibiotic or antifungal agent of known efficacy.
-
Negative Control: A well containing only the solvent used to dissolve the test compounds.[14]
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm).
Data Presentation:
| Compound ID | Concentration (µg/mL) | Test Organism | Zone of Inhibition (mm) |
| Pyr-001 | 100 | S. aureus | 18 |
| Pyr-002 | 100 | S. aureus | 12 |
| Positive Ctrl | 30 | S. aureus | 25 |
| Negative Ctrl | N/A | S. aureus | 0 |
Workflow for Agar Well Diffusion Assay:
Part 2: Quantitative Assessment - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following a successful primary screen, a quantitative assessment is necessary to determine the precise potency of the pyrazole compounds. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15] This method is highly standardized by CLSI, ensuring inter-laboratory consistency.[16][17][18]
Protocol 2: Broth Microdilution for MIC Determination
Causality Behind Experimental Choices:
-
96-Well Plate Format: This format allows for the simultaneous testing of multiple compounds at various concentrations in a small volume, making it efficient for dose-response analysis.
-
Serial Dilution: A two-fold serial dilution series provides a logarithmic concentration gradient, which is ideal for pinpointing the MIC value.
-
Growth and Sterility Controls: These are essential for validating the assay. The growth control ensures the microorganism is viable in the test medium, while the sterility control confirms the medium is not contaminated.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well "mother" plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[19]
-
Assay Plate Preparation: Transfer 100 µL of each compound dilution from the "mother" plate to a corresponding well in a sterile 96-well flat-bottom microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described in the agar diffusion protocol. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Inoculation: Add 100 µL of the final diluted inoculum to each well of the assay plate (except the sterility control wells). The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: Wells containing 100 µL of broth and 100 µL of the inoculum.
-
Sterility Control: Wells containing 200 µL of uninoculated broth.
-
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[20]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.[21]
Data Presentation:
| Compound ID | Test Organism | MIC (µg/mL) |
| Pyr-001 | E. coli | 16 |
| Pyr-001 | C. albicans | 32 |
| Pyr-003 | E. coli | 8 |
| Pyr-003 | C. albicans | 16 |
Workflow for Broth Microdilution MIC Assay:
Sources
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- 2. globalresearchonline.net [globalresearchonline.net]
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- 21. protocols.io [protocols.io]
Application Notes and Protocols: Evaluating the Anti-inflammatory Activity of 1-Phenyl-Pyrazole-4-Carboxylic Acids
Introduction: The Pyrazole Scaffold in Inflammation Research
Inflammation is a fundamental protective response of the body to injury and infection, orchestrated by a complex network of cells and signaling molecules. While acute inflammation is crucial for healing, chronic, unresolved inflammation underpins a wide array of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The development of effective anti-inflammatory agents remains a cornerstone of medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their therapeutic benefits are often limited by significant gastrointestinal and cardiovascular side effects.[1]
This has driven the search for novel therapeutic agents with improved efficacy and safety profiles. The pyrazole nucleus, a five-membered heterocyclic ring, has emerged as a "privileged scaffold" in drug discovery, demonstrating a remarkable range of biological activities.[2][3][4] Notably, diaryl-substituted pyrazole derivatives are renowned for their potent anti-inflammatory properties, exemplified by the commercial drug Celecoxib, a selective COX-2 inhibitor.[3][5][6][7] This guide focuses on a specific, promising subclass: 1-phenyl-pyrazole-4-carboxylic acids . We will provide an in-depth exploration of their mechanism of action, protocols for their synthesis, and robust methodologies for evaluating their anti-inflammatory potential both in vitro and in vivo.
Part 1: Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of 1-phenyl-pyrazole derivatives are primarily, but not exclusively, attributed to their ability to modulate key enzymatic pathways and transcription factors that drive the inflammatory cascade.
Selective Inhibition of Cyclooxygenase-2 (COX-2)
The most well-established mechanism is the selective inhibition of cyclooxygenase-2 (COX-2).[3][5][8]
Causality: The enzyme cyclooxygenase exists in two main isoforms, COX-1 and COX-2.[4]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including protecting the gastric mucosa and supporting platelet aggregation.[7][8]
-
COX-2 , in contrast, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli like cytokines and bacterial lipopolysaccharides (LPS).[7][8] COX-2-derived prostaglandins are major mediators of pain, swelling, and fever associated with inflammation.[6][9]
Traditional NSAIDs (e.g., ibuprofen, naproxen) are non-selective and inhibit both COX-1 and COX-2.[7] Their inhibition of COX-1 is responsible for the common gastrointestinal side effects, such as ulcers and bleeding.[8] The therapeutic advantage of 1-phenyl-pyrazole derivatives lies in their structural ability to selectively bind to and inhibit COX-2, thereby reducing inflammation while sparing the protective functions of COX-1.[7][8] This selectivity is often attributed to specific structural features, such as a sulfonamide side chain that fits into a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[6][7]
Caption: NF-κB Inflammatory Signaling Pathway.
Part 2: Synthesis of 1-Phenyl-Pyrazole-4-Carboxylic Acids
A common and effective route for synthesizing the target compounds involves a multi-step process starting from substituted acetophenones. Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields compared to conventional heating methods. [10]
General Synthetic Workflow
The synthesis generally proceeds through three main steps:
-
Hydrazone Formation: Reaction of a 4-substituted acetophenone with phenylhydrazine.
-
Vilsmeier-Haack Cyclization: Formation of the pyrazole-4-carboxaldehyde intermediate using a Vilsmeier reagent (e.g., POCl₃/DMF). [11]3. Oxidation: Conversion of the aldehyde to the final carboxylic acid. [10][12]
Caption: General Synthesis Workflow.
Protocol: Synthesis of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Materials:
-
4'-Methylacetophenone
-
Phenylhydrazine hydrochloride
-
Sodium acetate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium chlorite (NaClO₂)
-
Ammonium sulfamate (NH₂SO₃H)
-
Ethanol, Acetone, Ethyl Acetate
-
Standard laboratory glassware and reflux apparatus
Protocol Steps:
-
Step 1: Synthesis of 1-(4-methylphenyl)ethan-1-one phenylhydrazone a. To a solution of 4'-methylacetophenone (10 mmol) in 50 mL of ethanol, add phenylhydrazine hydrochloride (11 mmol) and sodium acetate (20 mmol). b. Reflux the reaction mixture for 2-3 hours, monitoring completion by Thin Layer Chromatography (TLC). c. Cool the mixture to room temperature. The precipitated product will form. d. Filter the precipitate, wash thoroughly with cold ethanol, and dry under vacuum to yield the pure hydrazone.
-
Step 2: Synthesis of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde a. Prepare the Vilsmeier reagent by slowly adding POCl₃ (30 mmol) to an ice-cooled flask containing DMF (30 mL) with constant stirring. b. To this reagent, add a solution of the hydrazone from Step 1 (10 mmol) dissolved in DMF. c. Stir the mixture at 50-60°C for 5-6 hours. [12] d. Pour the resulting mixture into ice-cold water and neutralize carefully with a saturated sodium hydroxide solution. e. The solid precipitate is the desired aldehyde. Filter, wash with water, and recrystallize from ethanol.
-
Step 3: Oxidation to 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid a. Dissolve the aldehyde from Step 2 (7 mmol) in acetone. b. Prepare a solution of NaClO₂ (20 mmol) and NH₂SO₃H (20 mmol) in water. c. Add the aldehyde solution to the oxidant solution and stir at room temperature for 2 hours. [12] d. Remove the acetone under reduced pressure. e. The aqueous layer can be extracted with ethyl acetate. The desired carboxylic acid may also precipitate upon acidification. f. Collect the solid product by filtration, wash, and dry. Characterize the final product using NMR, IR, and Mass Spectrometry.
Part 3: In Vitro Evaluation Protocols
In vitro assays are essential for initial screening, determining potency, and elucidating the mechanism of action.
Protocol: COX-1/COX-2 Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant COX-1 and COX-2 enzymes. The activity is determined by monitoring the appearance of an oxidized product via a colorimetric method.
Materials:
-
Recombinant human or ovine COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)
-
Test compounds (1-phenyl-pyrazole-4-carboxylic acids) and reference inhibitor (e.g., Celecoxib)
-
96-well microplate and plate reader
Protocol Steps:
-
Prepare serial dilutions of the test compounds and reference inhibitor in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, the enzyme (COX-1 or COX-2), and heme.
-
Add the test compound or vehicle control to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Add the colorimetric probe, TMPD.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately read the absorbance at 590-620 nm kinetically for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
The selectivity index (SI) can be calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2. [13]
Protocol: Cytokine Release in LPS-Stimulated Macrophages
Principle: This assay quantifies the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in immune cells challenged with an inflammatory stimulus.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and reference inhibitor (e.g., Dexamethasone)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Protocol Steps:
-
Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells by adding LPS (final concentration ~1 µg/mL) to all wells except the negative control.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions. [14]7. Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-only control.
Quantitative Data Summary (In Vitro - Example)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Inhibition (%) at 10 µM |
| Test Cmpd A | >100 | 0.52 | >192 | 78% |
| Test Cmpd B | 45.8 | 1.15 | 39.8 | 65% |
| Celecoxib | 15.0 | 0.04 | 375 | 85% |
| Ibuprofen | 5.2 | 12.5 | 0.42 | 40% |
Part 4: In Vivo Evaluation Protocols
In vivo models are critical for assessing the therapeutic potential of compounds in a whole biological system. The carrageenan-induced paw edema model is the industry standard for evaluating acute anti-inflammatory activity. [15][16][17][18]
Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and highly reproducible inflammatory response characterized by edema (swelling). [15][16]The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling over time compared to a control group.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Test compounds, vehicle (e.g., 0.5% CMC), and positive control (e.g., Indomethacin or Celecoxib)
-
Digital Plethysmometer
-
Oral gavage needles
Caption: Carrageenan-Induced Paw Edema Experimental Workflow. [16] Protocol Steps:
-
Animal Handling and Grouping: Acclimatize animals for at least one week. [19]On the day of the experiment, weigh and randomly divide rats into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group III, IV, etc.: Test Compounds at various doses (e.g., 10, 30, 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat up to the ankle joint using a plethysmometer. [16]3. Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat. [16][17]5. Paw Volume Measurement: Measure the paw volume (Vt) for each animal at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [16]The peak edema is typically observed between 3 and 5 hours. [20]6. Data Analysis:
-
Calculate the edema volume (mL) for each animal at each time point: Edema = Vt - V₀ .
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Quantitative Data Summary (In Vivo - Example at 3 hours)
| Treatment Group (p.o.) | Dose (mg/kg) | Paw Edema Volume (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | -- | 0.85 ± 0.06 | -- |
| Test Cmpd A | 30 | 0.32 ± 0.04 | 62.4% |
| Indomethacin | 10 | 0.39 ± 0.05 | 54.1% |
References
- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
- Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
- Celecoxib. (2024). In Wikipedia. [Link]
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
- Sule, A., & Kushwaha, S. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. EC Pharmacology and Toxicology. [Link]
- Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]
- Fahmy, H. H., et al. (2024).
- What is the mechanism of Celecoxib? (2024).
- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (n.d.). PubMed. [Link]
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]
- Mitchell, S., et al. (2022).
- Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (n.d.).
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2022). Preprints. [Link]
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflamm
- Tsolaki, E., et al. (2021).
- Novel pyrazole-based COX-2 inhibitors as potential anticancer agents. (2023). Bioorganic Chemistry. [Link]
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
- 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (1990). Il Farmaco. [Link]
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2024).
- Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Carrageenan Induced Paw Edema (R
- Barreiro, E. J., et al. (2020). NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives. Current Drug Targets. [Link]
- Accetta, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants. [Link]
- In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). (2010).
- Alam, M. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. [Link]
- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). Brazilian Journal of Pharmaceutical Sciences. [Link]
- Al-Ghorbani, M., et al. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (2015). Pharmacology, Biochemistry and Behavior. [Link]
- Carrageenan induced Paw Edema Model. (n.d.).
- 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (1990). Il Farmaco. [Link]
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). Current Protocols in Pharmacology. [Link]
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).
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- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). Saudi Journal of Biological Sciences. [Link]
- Flow Cytometry and Cytokine Analysis: Advancing Drug Discovery at Marin Biologic Laboratories. (n.d.).
- de Oliveira, C. S., et al. (2022). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry. [Link]
- High-content image-based screening and deep learning for the detection of anti-inflammatory drug leads. (2023). SLAS Discovery. [Link]
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]
- Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2015). The Royal Society of Chemistry. [Link]
- Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. (2015).
- The Importance of Cytokine Detection and Analysis. (n.d.). BioAgilytix. [Link]
- Leng, S. X., et al. (2008). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology. [Link]
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Cell-based assays for evaluating the cytotoxicity of pyrazole derivatives
Application Note & Protocols
Topic: Cell-based Assays for Evaluating the Cytotoxicity of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Cytotoxicity Profiling for Pyrazole Derivatives in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.[1][2][3] The metabolic stability and versatile chemistry of the pyrazole ring have made its derivatives a focal point in the search for novel therapeutic agents.[1] Many pyrazole compounds have been designed to target key cellular processes, such as cell cycle progression and apoptosis, often by inhibiting specific protein kinases.[4][5][6]
As promising new chemical entities (NCEs) emerge from synthesis, a critical and early step in the drug discovery pipeline is the rigorous evaluation of their cytotoxic effects. Cytotoxicity profiling serves a dual purpose: it helps identify potent anticancer agents by quantifying their ability to kill cancer cells, and it provides essential safety data by assessing potential toxicity to healthy cells. A comprehensive understanding of a compound's cytotoxic profile involves not only determining if it kills cells but also how it induces cell death. This application note provides a detailed guide to establishing a robust, multi-assay workflow for characterizing the cytotoxicity of novel pyrazole derivatives, ensuring data integrity through proper controls and orthogonal validation.
Chapter 1: Foundational Principles for Robust Cytotoxicity Assessment
Before initiating any specific assay, establishing a solid experimental framework is paramount. The choices made at this stage directly impact the reliability and reproducibility of the results.
The Rationale Behind Cell Line Selection
The choice of cell line is the cornerstone of any cytotoxicity study. It must be guided by the therapeutic goal. For anticancer drug discovery, a panel of cancer cell lines is typically used. For instance, pyrazole derivatives have been evaluated against breast cancer (e.g., MCF-7, MDA-MB-468), colon cancer (e.g., HCT-116), and pancreatic cancer (e.g., CFPAC-1) cell lines.[5][7][8][9] Using a panel rather than a single cell line provides a broader understanding of a compound's efficacy and potential tumor-type selectivity. It is also wise to include a non-cancerous cell line (e.g., human dermal fibroblasts or HEK-293 cells) to determine the compound's therapeutic window—its ability to kill cancer cells at concentrations that are non-toxic to normal cells.[10][11]
Quantifying Potency: The IC50 Value
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's potency. It represents the concentration of a compound required to inhibit a biological process, such as cell growth or metabolic activity, by 50%.[12][13] This value is derived from a dose-response curve and allows for the direct comparison of potency between different pyrazole derivatives.
The Non-Negotiable Role of Controls
A self-validating protocol is built upon a foundation of rigorous controls. Each 96-well plate should include a complete set of controls to ensure the results are interpretable and trustworthy.
-
Vehicle Control: Pyrazole derivatives are often dissolved in dimethyl sulfoxide (DMSO). The vehicle control consists of cells treated with the same final concentration of DMSO as the experimental wells. This is crucial for subtracting any background cytotoxic effect of the solvent itself.
-
Untreated (Negative) Control: Cells cultured in media alone. This group represents 100% cell viability and serves as the primary reference for normalization.
-
Positive Control: A compound with a known, potent cytotoxic mechanism. The choice depends on the assay. For general cytotoxicity, Doxorubicin is a common choice.[14][15] For apoptosis assays, Staurosporine is a classic inducer.[10][11][16] This control validates that the assay system is capable of detecting cytotoxicity.
-
Blank Control: Wells containing only cell culture medium (no cells). This is used to subtract the background absorbance or luminescence of the medium and assay reagents.
Detailed Protocol: LDH Assay
Materials:
-
Cells and compounds prepared in a 96-well plate as described for the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture/assay reagent).
-
Lysis Buffer (often 10X, provided in the kit) to create a maximum LDH release control.
-
Stop Solution (if required by the kit).
-
Microplate reader (absorbance at ~490 nm).
Procedure:
-
Prepare Controls: In addition to the standard controls, prepare a "Maximum LDH Release" control. In a set of wells containing untreated cells, add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period. This lyses all cells and establishes the 100% cytotoxicity value. The "Spontaneous LDH Release" control is the vehicle control (no lysis buffer).
-
Sample Collection: After the compound incubation period, centrifuge the 96-well plate at 400-600 x g for 5-10 minutes. [17]3. Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate. [18]Be careful not to disturb the cell pellet.
-
Add Reaction Mixture: Add 50 µL of the LDH Assay Reagent to each well of the new plate. [18]Mix gently by tapping the plate.
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Stop Reaction & Read: If the kit includes a stop solution, add 50 µL to each well. [18]Measure the absorbance at the recommended wavelength (typically 490 nm).
Data Analysis:
-
Subtract the background absorbance (from the medium-only blank) from all readings.
-
Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = (([Experimental LDH Release] - [Spontaneous LDH Release]) / ([Maximum LDH Release] - [Spontaneous LDH Release])) x 100
-
Chapter 4: Mechanistic Insights: The Caspase-Glo® 3/7 Apoptosis Assay
To understand how a pyrazole derivative is inducing cell death, it is crucial to investigate specific cell death pathways. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. [7]A key event in apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. [19][20]The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent method for detecting this activation.
Principle of the Caspase-Glo® 3/7 Assay
This assay utilizes a homogeneous "add-mix-measure" format. [21]The reagent contains a pro-luminescent substrate that includes the tetrapeptide sequence DEVD, the specific recognition site for caspase-3 and -7. [22]When added to the cell culture, the reagent lyses the cells, releasing the caspases. If activated caspase-3 or -7 is present, it cleaves the DEVD sequence, releasing aminoluciferin. This aminoluciferin is then used as a substrate by luciferase (also in the reagent) to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity. [21][22]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells and compounds prepared in a white-walled, 96-well plate suitable for luminescence.
-
Caspase-Glo® 3/7 Reagent (reconstituted according to manufacturer's instructions).
-
Positive control for apoptosis (e.g., Staurosporine).
-
Plate-reading luminometer.
Procedure:
-
Plate Setup: Seed cells and treat with pyrazole derivatives and controls in a white-walled 96-well plate as previously described. Use a reduced volume of 100 µL per well.
-
Reagent Equilibration: Before use, allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes at 300-500 rpm. Incubate the plate at room temperature for 1 to 2 hours, protected from light. [21]5. Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence from the blank control wells.
-
Data is often presented as "Fold Change" over the vehicle control:
-
Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
-
-
A significant increase in luminescence indicates the induction of apoptosis via caspase-3/7 activation.
Chapter 5: Data Presentation and Interpretation
Table 1: Example Data Summary for Cytotoxicity of Pyrazole Derivatives
| Compound ID | Target/Class | Cell Line | IC50 (µM) after 48h |
| Pyrazole-A | CDK Inhibitor | MCF-7 (Breast) | 10.5 ± 1.2 |
| Pyrazole-A | CDK Inhibitor | HCT-116 (Colon) | 17.2 ± 2.5 |
| Pyrazole-A | CDK Inhibitor | HEK-293 (Normal) | > 100 |
| Pyrazole-B | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 0.95 ± 0.15 |
| Pyrazole-B | Tubulin Polymerization Inhibitor | HCT-116 (Colon) | 1.2 ± 0.21 |
| Pyrazole-B | Tubulin Polymerization Inhibitor | HEK-293 (Normal) | 45.6 ± 5.8 |
| Doxorubicin | Topoisomerase II Inhibitor | MCF-7 (Breast) | 0.85 ± 0.11 |
Data are hypothetical and for illustrative purposes only.
Conclusion
Evaluating the cytotoxic potential of novel pyrazole derivatives requires a systematic and multi-faceted approach. A primary screen using a metabolic assay like MTT provides an efficient method for determining the IC50 values of a large number of compounds. However, this should be followed by an orthogonal validation assay, such as the LDH release assay, to confirm that the observed effect is due to cell death rather than merely an inhibition of proliferation. Finally, to gain crucial mechanistic insights, specific cell death pathways should be interrogated using assays like the Caspase-Glo® 3/7 assay to determine if the compounds act by inducing apoptosis. By combining these methodologies and adhering to rigorous experimental design with appropriate controls, researchers can build a comprehensive and reliable cytotoxic profile for their pyrazole derivatives, enabling informed decisions for advancing the most promising candidates in the drug development process.
References
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- MDPI.
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- Centers for Disease Control and Prevention. M.
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- ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
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- MDPI. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. [Link]
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- PubMed Central. (2023).
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- ResearchGate. Determination of the toxicity of the hit compounds relative to the control staurosporine in human cell cultures. [Link]
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Application Notes and Protocols for the Derivatization of Pyrazole Carboxylic Acids
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3][4] Its remarkable metabolic stability and versatile substitution patterns have led to the development of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib (Celebrex®) and the phosphodiesterase-5 inhibitor Sildenafil (Viagra®).[1][4] The derivatization of the carboxylic acid group on a pyrazole ring is a cornerstone of synthetic strategies, enabling the creation of diverse libraries of amides, esters, and other analogues with a wide spectrum of biological activities, from anticancer to anti-inflammatory properties.[5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective derivatization of pyrazole carboxylic acids, with a primary focus on the synthesis of pyrazole carboxamides. We will delve into the underlying chemical principles of common coupling methodologies, offer step-by-step protocols, and provide insights into reaction optimization and troubleshooting.
Core Principles of Carboxylic Acid Activation for Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt.[7][8] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved through the use of coupling reagents that form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Two of the most prevalent and reliable strategies for the activation of pyrazole carboxylic acids involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9][10]
The EDC/NHS Pathway: A Two-Step Activation for Enhanced Stability
The EDC/NHS system is a widely used and cost-effective method for amide bond formation.[11] The mechanism involves two key steps:
-
Formation of the O-acylisourea intermediate: EDC reacts with the pyrazole carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][13] This intermediate is susceptible to nucleophilic attack by an amine.
-
Conversion to a more stable NHS ester: In the presence of NHS, the O-acylisourea intermediate is rapidly converted into a more stable and amine-reactive NHS ester.[12] This two-step process is advantageous as it reduces the potential for side reactions and racemization, particularly when working with chiral substrates.[11] The NHS ester then readily reacts with the primary or secondary amine to yield the desired pyrazole carboxamide.
Caption: General workflow for EDC/NHS mediated amide coupling.
The HATU Pathway: A Highly Efficient Uronium-Based Approach
HATU is a highly efficient uronium-based coupling reagent that is particularly effective for coupling sterically hindered or less reactive substrates.[10][14] The mechanism of HATU-mediated coupling proceeds as follows:
-
Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the pyrazole carboxylic acid is deprotonated.[15]
-
Formation of an Active Ester: The resulting carboxylate anion attacks the electron-deficient carbon atom of HATU, leading to the formation of a highly reactive OAt-active ester.[15]
-
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the active ester, forming the desired amide bond and releasing HOAt as a byproduct.[15]
Caption: Simplified workflow for HATU-mediated amide coupling.
Comparative Overview of Common Coupling Reagents
The choice of coupling reagent can significantly impact the yield, purity, and cost-effectiveness of the derivatization process. The following table provides a comparative summary of commonly used reagents for pyrazole carboxylic acid amidation.
| Coupling Reagent | Activating Agent | Additive (Typical) | Key Advantages | Key Considerations |
| EDC | Carbodiimide | NHS or HOBt | Water-soluble byproducts, cost-effective. | Can lead to racemization without additives.[16] |
| DCC | Carbodiimide | HOBt | High reactivity, inexpensive. | Dicyclohexylurea (DCU) byproduct is poorly soluble and requires filtration.[16] |
| HATU | Uronium Salt | None | High efficiency, fast reaction times, good for hindered substrates.[16] | Higher cost, potential for side reactions if used in excess.[17] |
| HBTU | Uronium Salt | None | High efficiency, widely used. | Can cause guanidinylation of the N-terminal amine as a side reaction.[17] |
| Thionyl Chloride | Acid Halide Formation | Catalytic DMF | Forms highly reactive acyl chloride, inexpensive. | Harsh conditions, not suitable for sensitive substrates, generates HCl.[9] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the derivatization of a generic pyrazole carboxylic acid. Note: These are general guidelines and may require optimization based on the specific properties of the substrates.
Protocol 1: Amide Coupling using EDC/NHS
Materials:
-
Pyrazole-carboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
EDC (1.2 eq)
-
NHS (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
In a clean, dry round-bottom flask, dissolve the pyrazole-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active NHS ester.[11]
-
In a separate flask, dissolve the desired amine (1.1 eq) and DIPEA (2.0-3.0 eq) in a small amount of the same anhydrous solvent.
-
Add the amine solution dropwise to the reaction mixture containing the activated pyrazole carboxylic acid.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure pyrazole carboxamide.[9]
Protocol 2: Amide Coupling using HATU
Materials:
-
Pyrazole-carboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.1-1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
To a stirred solution of the pyrazole-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, work up the reaction as described in Protocol 1 (steps 6-8).
-
Purify the crude product by column chromatography on silica gel or recrystallization.[9]
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the active intermediates. For sterically hindered substrates, switching from EDC/NHS to a more potent coupling reagent like HATU may be beneficial.[16]
-
Side Reactions: The formation of byproducts can sometimes be observed. With EDC, the formation of an N-acylurea byproduct can occur if the O-acylisourea intermediate reacts with another molecule of the carboxylic acid. Using an additive like NHS or HOBt minimizes this side reaction.[10] With uronium reagents like HBTU, guanidinylation of the amine can be a competing reaction; using phosphonium-based reagents like PyBOP can circumvent this issue.[17]
-
Racemization: For chiral pyrazole carboxylic acids, racemization can be a concern. The addition of HOBt or using HATU, which is known for low racemization, is recommended.[16] Running the reaction at lower temperatures (e.g., 0 °C) can also help to minimize epimerization.
Conclusion
The derivatization of the carboxylic acid group of pyrazoles is a fundamental and powerful strategy in the design and synthesis of novel therapeutic agents. A thorough understanding of the underlying mechanisms of carboxylic acid activation and the judicious selection of coupling reagents are paramount to achieving successful and efficient synthesis. The protocols and insights provided in this application note offer a solid foundation for researchers to confidently explore the vast chemical space of pyrazole derivatives and accelerate the discovery of new medicines.
References
- MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Taylor & Francis Online. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- National Institutes of Health. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- National Institutes of Health. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- National Institutes of Health. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects.
- Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
- Taylor & Francis Online. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects.
- National Institutes of Health. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
- Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- Royal Society of Chemistry. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
- ResearchGate. (2019). The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF.
- Fisher Scientific. (n.d.). Amide Synthesis.
- ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Google Patents. (2012). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- ACS Publications. (2021). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine.
- Royal Society of Chemistry. (2018). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester.
- Google Patents. (1980). US4230849A - Process for the activation of carboxylic acids.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- ResearchGate. (n.d.). Esterification of pyrazole-3- and 4-carboxylic acids.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism.
- IJRAR. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Google Patents. (1990). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
- Aapptec. (n.d.). Coupling Reagents.
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- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: A Researcher's Guide to the Functionalization of the Pyrazole Ring in 1-Phenyl-1H-pyrazoles
Introduction: The Versatility of the 1-Phenyl-1H-pyrazole Scaffold
The 1-phenyl-1H-pyrazole moiety is a cornerstone in modern medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials, owing to their unique electronic properties, metabolic stability, and capacity for diverse biological interactions. The strategic functionalization of the pyrazole ring is paramount in modulating the physicochemical and pharmacological properties of these molecules, making it a critical area of research for scientists in drug discovery and development.
This comprehensive guide provides an in-depth exploration of the key methodologies for the regioselective functionalization of the pyrazole ring in 1-phenyl-1H-pyrazoles. We will delve into the intricacies of introducing substituents at the C3, C4, and C5 positions, offering not just step-by-step protocols but also the underlying chemical principles that govern these transformations. This document is designed to empower researchers to navigate the synthetic landscape of 1-phenyl-1H-pyrazoles with confidence and precision.
Understanding the Reactivity of the 1-Phenyl-1H-pyrazole Core
The regioselectivity of functionalization in the 1-phenyl-1H-pyrazole system is dictated by the electronic nature of the pyrazole ring. The presence of two adjacent nitrogen atoms significantly influences the electron density at the carbon atoms. Generally, the C4 position is the most electron-rich and therefore most susceptible to electrophilic substitution. Conversely, the C5 proton is the most acidic, making this position prone to deprotonation and subsequent reaction with electrophiles. The C3 position is often the most challenging to functionalize directly due to its lower reactivity.
Part 1: Functionalization at the C5 Position
The C5 position of 1-phenyl-1H-pyrazole is readily functionalized through methods that exploit the acidity of the C5-H bond.
C5-Lithiation and Electrophilic Quench
A cornerstone of C5-functionalization is the deprotonation of the C5 proton using a strong base, typically an organolithium reagent, to generate a potent nucleophile. This pyrazolyl anion can then be quenched with a wide variety of electrophiles.
Causality Behind Experimental Choices: The use of strong, non-nucleophilic bases like n-butyllithium (n-BuLi) is crucial for efficient deprotonation without competing addition reactions. The reaction is performed at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate. Anhydrous conditions are paramount as organolithium reagents react vigorously with water.
Experimental Protocol: C5-Lithiation and Quench with an Aldehyde
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve 1-phenyl-1H-pyrazole (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise via syringe over 5 minutes. Stir the resulting mixture at -78 °C for 1 hour.
-
Electrophilic Quench: To the freshly prepared lithiated pyrazole solution, add a solution of the desired aldehyde (1.2 mmol, 1.2 equiv) in anhydrous THF (2 mL) dropwise.
-
Work-up: After stirring at -78 °C for 2 hours, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired C5-functionalized alcohol.
| Electrophile | Product | Typical Yield |
| Benzaldehyde | (1-Phenyl-1H-pyrazol-5-yl)(phenyl)methanol | 75-85% |
| Acetaldehyde | 1-(1-Phenyl-1H-pyrazol-5-yl)ethanol | 70-80% |
| N,N-Dimethylformamide (DMF) | 1-Phenyl-1H-pyrazole-5-carbaldehyde | 65-75% |
Palladium-Catalyzed C5-Arylation
Direct C-H arylation offers a more atom-economical approach to C5-functionalized pyrazoles, avoiding the need for pre-functionalization. Palladium catalysis is a powerful tool for this transformation.
Causality Behind Experimental Choices: The choice of the palladium catalyst, ligand, and base is critical for achieving high regioselectivity and yield. The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the base assists in the C-H activation step. The use of a directing group on the N1-phenyl ring can further enhance regioselectivity.
Experimental Protocol: Palladium-Catalyzed C5-Arylation with an Aryl Bromide
-
Preparation: To an oven-dried Schlenk tube, add 1-phenyl-1H-pyrazole (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and potassium acetate (KOAc, 2.0 mmol, 2.0 equiv).
-
Reaction Setup: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times. Add anhydrous N,N-dimethylacetamide (DMA, 4 mL) via syringe.
-
Reaction: Stir the reaction mixture at 150 °C for 16-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Aryl Bromide | Product | Typical Yield |
| 4-Bromotoluene | 5-(p-Tolyl)-1-phenyl-1H-pyrazole | 70-80% |
| 4-Bromoanisole | 5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole | 65-75% |
| 1-Bromo-4-fluorobenzene | 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole | 70-85% |
Part 2: Functionalization at the C4 Position
The electron-rich nature of the C4 position makes it the primary site for electrophilic aromatic substitution reactions.
Halogenation
Halogenated pyrazoles are versatile intermediates for further functionalization, particularly in cross-coupling reactions. N-halosuccinimides are convenient and effective reagents for this purpose.
Causality Behind Experimental Choices: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The choice of solvent can influence the reaction rate and selectivity. Acetonitrile is a common solvent for these reactions, providing good solubility for both the substrate and the reagent.
Experimental Protocol: C4-Bromination using N-Bromosuccinimide (NBS)
-
Preparation: In a round-bottom flask, dissolve 1-phenyl-1H-pyrazole (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 mmol, 1.05 equiv) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the acetonitrile under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can often be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 4-bromo-1-phenyl-1H-pyrazole.[1]
| Halogenating Agent | Product | Typical Yield |
| N-Bromosuccinimide (NBS) | 4-Bromo-1-phenyl-1H-pyrazole | 90-97% |
| N-Chlorosuccinimide (NCS) | 4-Chloro-1-phenyl-1H-pyrazole | 85-95% |
| N-Iodosuccinimide (NIS) | 4-Iodo-1-phenyl-1H-pyrazole | 80-90% |
Nitration
Nitration of 1-phenyl-1H-pyrazole typically occurs at the C4 position under standard nitrating conditions.
Causality Behind Experimental Choices: The nitronium ion (NO₂⁺), generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The strongly acidic conditions protonate the pyrazole ring, and the phenyl group's directing effect also influences the regioselectivity.
Experimental Protocol: C4-Nitration
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, cautiously add concentrated sulfuric acid (5 mL) to concentrated nitric acid (5 mL).
-
Reaction: To a solution of 1-phenyl-1H-pyrazole (1.0 mmol, 1.0 equiv) in concentrated sulfuric acid (5 mL) at 0 °C, slowly add the pre-cooled nitrating mixture dropwise, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (50 g).
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be recrystallized from ethanol to yield 4-nitro-1-phenyl-1H-pyrazole.
Friedel-Crafts Acylation
The introduction of an acyl group at the C4 position can be achieved through a Friedel-Crafts acylation reaction.
Causality Behind Experimental Choices: A Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acylating agent (an acyl chloride or anhydride) to form a highly electrophilic acylium ion. The reaction is an electrophilic aromatic substitution.[2][3]
Experimental Protocol: C4-Acylation with Acetyl Chloride
-
Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (DCM, 10 mL).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. To this, add a solution of acetyl chloride (1.1 mmol, 1.1 equiv) in anhydrous DCM (5 mL) dropwise.
-
Substrate Addition: After stirring for 15 minutes, add a solution of 1-phenyl-1H-pyrazole (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice (30 g) and concentrated hydrochloric acid (5 mL).
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one.
Part 3: Functionalization at the C3 Position
The C3 position of 1-phenyl-1H-pyrazole is the least reactive towards direct functionalization. Therefore, indirect methods or more specialized catalytic systems are often required.
Functionalization via C3-Halogenated Intermediates
A common strategy involves the initial synthesis of a 3-halo-1-phenyl-1H-pyrazole, which can then undergo various cross-coupling reactions.
Synthesis of 3-Bromo-1-phenyl-1H-pyrazole: The synthesis of 3-bromo-1-phenyl-1H-pyrazole can be achieved from 1-phenyl-1H-pyrazol-3-amine via a Sandmeyer-type reaction.
Experimental Protocol: Copper-Catalyzed C3-Amination
-
Preparation: In a sealed tube, combine 3-bromo-1-phenyl-1H-pyrazole (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a suitable ligand (e.g., L-proline, 0.2 mmol, 20 mol%), and a base (e.g., potassium carbonate, K₂CO₃, 2.0 mmol, 2.0 equiv) in a solvent such as dimethyl sulfoxide (DMSO, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Directed Metalation Strategies
While direct deprotonation at C3 is challenging, the use of a directing group on the pyrazole ring or the N1-phenyl ring can facilitate metalation at or near the C3 position.
Directed Ortho-Metalation of the Phenyl Ring: The nitrogen atoms of the pyrazole ring can direct the lithiation of the ortho-positions of the N1-phenyl group.[4][5][6]
Experimental Protocol: Directed Ortho-Lithiation of the Phenyl Ring
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-phenyl-1H-pyrazole (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).
-
Metalation: Cool the solution to -78 °C and add sec-butyllithium (1.1 mmol, 1.1 equiv, as a solution in cyclohexane/hexanes) dropwise. Stir the mixture at this temperature for 2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., N,N-dimethylformamide, 1.2 mmol, 1.2 equiv) dropwise and continue stirring at -78 °C for 1 hour before allowing the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous work-up and purification by column chromatography to yield the ortho-functionalized product.
Visualizing the Functionalization Pathways
The following diagrams illustrate the key functionalization strategies discussed in this guide.
Diagram 1: C5-Functionalization Workflow
Caption: Workflow for C5-functionalization of 1-phenyl-1H-pyrazole.
Diagram 2: C4-Electrophilic Substitution
Caption: Electrophilic substitution reactions at the C4 position.
Diagram 3: C3-Functionalization Strategies
Caption: C3-functionalization via a halogenated intermediate.
Conclusion and Future Outlook
The functionalization of the 1-phenyl-1H-pyrazole ring is a rich and evolving field. The methodologies outlined in this guide provide a robust toolkit for researchers to synthesize a diverse range of derivatives. While traditional methods for C4 and C5 functionalization are well-established, the development of novel, highly regioselective methods for C3 functionalization remains an active area of research. The continued exploration of transition-metal catalysis, particularly C-H activation strategies, promises to deliver even more efficient and versatile tools for the construction of complex pyrazole-containing molecules, further expanding their impact on science and technology.
References
- Pd‐catalyzed direct C5‐arylation of the pyrazole unit of 1‐phenylpyrazole. (n.d.). ResearchGate.
- Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (n.d.). ScienceDirect.
- Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. (2021). ACS Publications.
- Friedel–Crafts acylation reactions of some pyrazolyl ketones. (1969). Royal Society of Chemistry.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Wiley Online Library.
- Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.
- Directed (ortho) Metallation. (n.d.).
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2014). National Center for Biotechnology Information.
- Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025). ACS Publications.
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
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- 2. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. baranlab.org [baranlab.org]
- 6. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic Acid in Modern Organic Synthesis
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of bioactive compounds and approved pharmaceuticals.[1][2][3] This guide focuses on a particularly valuable derivative, 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid , detailing its role as a versatile building block for organic synthesis. We will explore its synthetic access and, more critically, its application in constructing complex molecular architectures, particularly through derivatization of its carboxylic acid moiety. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical logic to empower rational experimental design.
Introduction: The Significance of the Pyrazole Scaffold
The 1,2-diazole ring system of pyrazole is a bioisostere for various functional groups, enabling it to interact with a wide range of biological targets. Its derivatives have demonstrated a remarkable spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5] The specific substitution pattern of this compound offers a tripartite advantage for synthetic chemists:
-
The Phenyl Group (N1): Provides a scaffold for establishing crucial hydrophobic and π-stacking interactions with biological targets. It also offers sites for further functionalization to modulate activity and physicochemical properties.
-
The Isopropyl Group (C5): Enhances lipophilicity, which can be critical for membrane permeability and improving pharmacokinetic profiles. Its defined steric bulk can also influence binding selectivity.
-
The Carboxylic Acid (C4): Serves as a highly versatile and reactive handle. It is an ideal anchor point for diversification, allowing for the facile construction of amides, esters, and more complex heterocyclic systems, which are fundamental linkages in drug design.
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 116344-18-4[6][7] |
| Molecular Formula | C₁₃H₁₄N₂O₂[6][7] |
| Molecular Weight | 230.26 g/mol [6][7] |
| Canonical SMILES | CC(C)C1=C(C=NN1C2=CC=CC=C2)C(=O)O[6] |
Synthetic Access to the Building Block
The target carboxylic acid is most reliably prepared via a two-step sequence involving the synthesis of its corresponding ethyl ester, followed by saponification. This approach ensures high purity and yield.
Workflow for Synthesis
Caption: Synthetic pathway to the target carboxylic acid.
Protocol 2.1: Synthesis of Ethyl 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylate
This procedure is a well-established method for constructing the pyrazole core via cyclocondensation.
-
Rationale: The reaction between a hydrazine and a 1,3-dielectrophile is a classic and highly efficient route to pyrazoles. Using the enol ether of a β-ketoester provides excellent regiochemical control.
-
Materials:
-
Phenylhydrazine
-
Ethyl 2-(ethoxymethylene)-3-methylbutanoate
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
-
-
Procedure:
-
To a round-bottom flask charged with glacial acetic acid (10 volumes), add phenylhydrazine (1.0 eq). Stir the solution at room temperature.
-
Add ethyl 2-(ethoxymethylene)-3-methylbutanoate (1.05 eq) dropwise to the solution over 15 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous mixture by the slow addition of saturated sodium bicarbonate solution until pH ~7-8 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure ethyl ester.
-
Protocol 2.2: Hydrolysis to this compound
This standard saponification protocol efficiently converts the ester to the desired carboxylic acid.[5][8]
-
Rationale: Basic hydrolysis of the ester using potassium hydroxide is an irreversible and high-yielding reaction. The resulting carboxylate salt is protonated during acidic workup to precipitate the pure carboxylic acid.
-
Materials:
-
Ethyl 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylate (from Protocol 2.1)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
2 M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the starting ester (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add potassium hydroxide (2.0-3.0 eq) to the solution and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction by TLC until the ester is fully consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and pour it into an ice bath.
-
Acidify the cold solution to pH ~2-3 by the slow, dropwise addition of 2 M HCl. A white precipitate will form.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the solid under high vacuum to afford the pure this compound.
-
Application: Amide Bond Formation
The conversion of the carboxylic acid to an amide is arguably its most important application in drug discovery. The resulting amide bond is metabolically stable and can participate in key hydrogen bonding interactions within a protein's active site.[9][10]
Mechanism of Peptide Coupling
Caption: General mechanism for amide bond formation.
Protocol 3.1: HATU-Mediated Amide Coupling
This protocol uses HATU, a modern and highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling with a wide range of amines.
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly activated O-acylisourea intermediate. This intermediate is extremely susceptible to nucleophilic attack by the amine. The inclusion of a non-nucleophilic base like DIPEA is crucial to neutralize the generated acids and drive the reaction to completion.
-
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., Benzylamine) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated Ammonium Chloride solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the pyrazole carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 10 minutes to allow for pre-activation.
-
Add the amine (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution sequentially with saturated ammonium chloride solution (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure amide product.
-
Comparison of Common Coupling Reagents
| Reagent | Activating Group | Advantages | Considerations |
| EDC/HOBt | O-Acylisourea | Cost-effective, water-soluble byproducts. | Risk of racemization, HOBt is explosive when dry. |
| HATU | O-Acylisourea | High efficiency, low racemization, fast reaction times. | Higher cost, byproduct removal can be tricky. |
| SOCl₂ | Acyl Chloride | Highly reactive, inexpensive. | Harsh conditions (heat, acid), not suitable for sensitive substrates. |
Application: Synthesis of Fused Heterocycles
The carboxylic acid can also serve as a linchpin for constructing more complex, fused heterocyclic systems, which are of great interest in materials science and medicinal chemistry. A common strategy involves conversion to a highly reactive acyl chloride intermediate.
Workflow for Heterocycle Formation
Caption: Pathway to fused heterocycles via an acyl chloride intermediate.
Protocol 4.1: Synthesis of a Pyrazolo[3,4-d]pyridazinone Derivative
This protocol demonstrates the conversion of the carboxylic acid into a fused pyridazinone ring system, a scaffold found in various kinase inhibitors.
-
Rationale: The carboxylic acid is first converted to the highly electrophilic acyl chloride using thionyl chloride. This intermediate is not isolated but is reacted in situ with hydrazine. The initial acylation is followed by an intramolecular cyclization-condensation reaction, driven by heat, to form the stable, fused aromatic ring system.
-
Materials:
-
This compound (1.0 eq)
-
Thionyl Chloride (SOCl₂) (3.0-5.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Anhydrous Toluene or Dioxane
-
Pyridine (catalytic)
-
-
Procedure:
-
Acyl Chloride Formation: To a solution of the carboxylic acid in anhydrous toluene, add a catalytic amount of pyridine. Heat the mixture to 60 °C and add thionyl chloride dropwise. Reflux the mixture for 2-3 hours until gas evolution ceases.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride (co-evaporation with toluene may be necessary). The crude acyl chloride is used directly in the next step.
-
Cyclization: Dissolve the crude acyl chloride in anhydrous dioxane. Cool the solution in an ice bath.
-
Slowly add a solution of hydrazine hydrate (1.2 eq) in dioxane. A precipitate may form.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC/LC-MS.
-
Cool the reaction, and if a precipitate has formed, collect it by filtration. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography to yield the fused pyrazolo[3,4-d]pyridazinone product.
-
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its straightforward preparation and the strategic placement of its carboxylic acid handle allow for facile entry into diverse chemical spaces. As demonstrated, it is an ideal substrate for constructing libraries of amides for screening in drug discovery programs and can be elaborated into more complex, fused heterocyclic systems. The robust and reliable protocols presented here provide a solid foundation for researchers to leverage this scaffold in the pursuit of novel therapeutics and functional materials.
References
- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
- Sridhar, R., & Perumal, P. T. (2003). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones. Synthetic Communications, 33(9), 1483–1488.
- Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- Naim, M. J., Alam, O., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648.
- Freeman, J. P., & Gannon, J. T. (1977). Synthesis and some reactions of 4H-pyrazole derivatives. The Journal of Organic Chemistry, 42(23), 3722-3726.
- Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 226.
- SciSpace. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies.
- Kumar, A., & Kumar, K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2015.
- MDPI. (n.d.). Plant-Derived Bioactive Compounds: One Health Perspective.
- Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1312.
- NIH. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).
- Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1388.
- Zhang, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554.
- MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.
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- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Buy 5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid (EVT-5264893) [evitachem.com]
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Application Note: A Scalable, Two-Step Synthesis of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Abstract
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block in pharmaceutical and agrochemical research.[1][2] The described methodology is a robust two-step process commencing with a regioselective Knorr pyrazole synthesis, followed by a straightforward ester hydrolysis. We delve into the mechanistic underpinnings of the reaction, offer critical insights into process optimization for scale-up, and provide detailed, self-validating protocols for synthesis and characterization. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this important pyrazole derivative.
Introduction and Synthetic Strategy
Substituted pyrazole carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][3] The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules. The synthetic strategy detailed herein was designed for scalability, safety, and efficiency.
The synthesis proceeds via two main stages:
-
Knorr Pyrazole Synthesis: Condensation of phenylhydrazine with ethyl 4-methyl-3-oxopentanoate (ethyl isobutyrylacetate) to form the intermediate, ethyl 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylate. This classic reaction offers high yields and a predictable regiochemical outcome.[4][5]
-
Saponification: Hydrolysis of the resulting ethyl ester under basic conditions to yield the final carboxylic acid product.
This approach utilizes readily available starting materials and avoids harsh reaction conditions, making it amenable to large-scale production.
Overall Reaction Scheme:

Part I: Synthesis of Ethyl 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylate (Intermediate)
This initial step is a classic Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][6]
Mechanistic Insight and Regioselectivity
The reaction is typically catalyzed by a weak acid, such as acetic acid. The mechanism proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][7]
A critical consideration with unsymmetrical 1,3-dicarbonyls and substituted hydrazines is regioselectivity. In this synthesis, the desired product is the 1,5-disubstituted pyrazole. This outcome is governed by the relative electrophilicity of the two carbonyl carbons in ethyl 4-methyl-3-oxopentanoate and the nucleophilicity of the two nitrogen atoms in phenylhydrazine. The ketone carbonyl is significantly more electrophilic than the ester carbonyl. The terminal -NH2 group of phenylhydrazine is the more nucleophilic nitrogen. Consequently, the initial attack occurs at the ketone, leading to a hydrazone intermediate that cyclizes via attack of the second nitrogen atom onto the ester carbonyl, ultimately forming the desired 1,5-regioisomer with high fidelity.[8]
Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism.
Scale-up Considerations & Protocol
When moving from bench-scale to pilot or production scale, several factors must be carefully managed.
-
Thermal Management: The initial condensation can be exothermic. For large-scale reactions, the addition of phenylhydrazine should be controlled to maintain the reaction temperature below 40°C. A vessel with efficient cooling is essential.
-
Solvent Selection: Ethanol is an excellent choice as it is relatively inexpensive, has a favorable safety profile, and effectively solubilizes the reactants. Acetic acid serves as both a co-solvent and the catalyst.[2]
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the limiting reagent.
-
Work-up and Isolation: On a larger scale, precipitation by adding the reaction mixture to water is an effective isolation method. Ensure adequate stirring to prevent clumping and promote the formation of a filterable solid.
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (1 mol scale) | Moles | Notes |
| Ethyl 4-methyl-3-oxopentanoate | 158.20 | 158.2 g | 1.0 | Limiting reagent |
| Phenylhydrazine | 108.14 | 113.5 g (1.05 eq) | 1.05 | Use freshly distilled or high-purity grade. Toxic and suspect carcinogen.[9][10] |
| Ethanol (anhydrous) | 46.07 | 1.5 L | - | Reaction solvent |
| Glacial Acetic Acid | 60.05 | 150 mL | - | Catalyst and co-solvent |
| Water | 18.02 | 5 L | - | For precipitation |
| Reaction Vessel (5L) | - | 1 | - | Equipped with mechanical stirrer, condenser, and dropping funnel |
| Filtration Apparatus | - | 1 | - | Buchner funnel, filter flask |
Experimental Protocol
-
Vessel Setup: Equip a 5L jacketed reaction vessel with a mechanical overhead stirrer, a reflux condenser, a temperature probe, and a pressure-equalizing dropping funnel. Purge the vessel with nitrogen.
-
Charge Reactants: To the vessel, add ethanol (1.5 L), ethyl 4-methyl-3-oxopentanoate (158.2 g, 1.0 mol), and glacial acetic acid (150 mL). Begin stirring to form a homogeneous solution.
-
Phenylhydrazine Addition: In the dropping funnel, place phenylhydrazine (113.5 g, 1.05 mol). Add the phenylhydrazine dropwise to the stirred solution over approximately 60-90 minutes. Monitor the internal temperature and use jacket cooling to maintain it between 25-35°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) or HPLC until the starting ketoester is consumed.
-
Isolation: Allow the reaction mixture to cool to room temperature. In a separate, larger vessel, add 5 L of cold water with vigorous stirring. Slowly pour the reaction mixture into the water. A pale yellow solid should precipitate.
-
Filtration and Washing: Continue stirring the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by filtration using a Buchner funnel. Wash the filter cake with additional water (2 x 500 mL) to remove residual acetic acid and other water-soluble impurities.
-
Drying: Dry the product under vacuum at 50°C until a constant weight is achieved.
-
Yield and Characterization: The expected yield is 80-90%. The product should be a pale yellow to off-white solid. Characterize the intermediate by NMR, MS, and melting point analysis.
Part II: Hydrolysis to this compound (Final Product)
The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid.
Scale-up Considerations & Protocol
-
Caustic Handling: Use appropriate personal protective equipment (PPE) when handling sodium hydroxide solutions, which are highly corrosive.
-
pH Control: The acidification step is critical. Add the acid slowly to control the exotherm and ensure complete protonation of the carboxylate salt. The final pH should be ~2-3 to ensure full precipitation of the carboxylic acid.
-
Product Morphology: The rate of acidification can influence the particle size of the precipitate. A slower addition generally yields larger, more easily filterable crystals.
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (0.8 mol scale) | Moles | Notes |
| Ethyl 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylate | 258.32 | 206.7 g | 0.8 | From Part I |
| Sodium Hydroxide (NaOH) | 40.00 | 48.0 g (1.5 eq) | 1.2 | Corrosive solid |
| Ethanol | 46.07 | 1.0 L | - | Solvent |
| Water | 18.02 | 500 mL + 3 L | - | Solvent and for precipitation |
| Hydrochloric Acid (37% w/w) | 36.46 | ~120 mL | - | Corrosive. Use to acidify to pH 2-3 |
| Reaction Vessel (5L) | - | 1 | - | Equipped with mechanical stirrer and condenser |
Experimental Protocol
-
Charge Reactants: To a 5L reaction vessel equipped with a mechanical stirrer and reflux condenser, add ethanol (1.0 L) and water (500 mL). Add sodium hydroxide pellets (48.0 g, 1.2 mol) and stir until fully dissolved.
-
Add Intermediate: Add the ethyl 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylate (206.7 g, 0.8 mol) from Part I to the sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux (approx. 85-90°C) and maintain for 2-4 hours. The reaction is complete when the starting ester is no longer visible by TLC or HPLC.
-
Solvent Removal: After cooling to ~40-50°C, remove the ethanol under reduced pressure using a rotary evaporator. The result is an aqueous solution of the sodium carboxylate salt.
-
Precipitation: Transfer the aqueous solution to a larger vessel and add 3 L of water. Cool the solution to 10-15°C using an ice bath.
-
Acidification: With vigorous stirring, slowly add 37% hydrochloric acid. Monitor the pH continuously. Continue adding acid until the pH of the slurry is stable at 2-3. A thick white precipitate will form.
-
Filtration and Washing: Stir the slurry for 30 minutes at 10-15°C. Collect the solid product by filtration. Wash the filter cake thoroughly with cold water (3 x 500 mL) until the washings are neutral (pH ~7).
-
Drying: Dry the final product under vacuum at 60-70°C to a constant weight.
-
Yield and Characterization: The expected yield is 90-98%. The final product should be a white to off-white crystalline solid. Confirm identity and purity via NMR, MS, melting point, and HPLC analysis.
Overall Workflow and Characterization
The entire process from starting materials to the final, purified product is summarized in the workflow diagram below.
Caption: Figure 2: Overall Synthesis Workflow.
Analytical Data
| Compound | Property | Expected Result |
| Intermediate (Ethyl Ester) | Appearance | Pale yellow to off-white solid |
| Melting Point | ~60-65 °C | |
| ¹H NMR (CDCl₃) | δ (ppm) ~7.5 (m, 5H, Ar-H), 4.2 (q, 2H, OCH₂), 3.3 (sept, 1H, CH(CH₃)₂), 1.3 (t, 3H, OCH₂CH₃), 1.2 (d, 6H, CH(CH₃)₂) | |
| Purity (HPLC) | ≥98% | |
| Final Product (Carboxylic Acid) | Appearance | White to off-white crystalline solid |
| Melting Point | ~185-190 °C | |
| ¹H NMR (DMSO-d₆) | δ (ppm) ~12.5 (s, 1H, COOH), 7.6 (m, 5H, Ar-H), 3.2 (sept, 1H, CH(CH₃)₂), 1.1 (d, 6H, CH(CH₃)₂) | |
| ESI-MS [M-H]⁻ | Calculated for C₁₃H₁₃N₂O₂⁻: 229.10, Found: 229.1 | |
| Purity (HPLC) | ≥99% |
Safety and Hazard Information
All experimental work should be conducted in a well-ventilated fume hood by trained personnel. Appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Phenylhydrazine: Highly toxic by inhalation, ingestion, and skin contact.[9] It is a suspected human carcinogen and mutagen.[11][12] Handle with extreme caution in a fume hood.
-
Ethyl Acetoacetate / Ethyl 4-methyl-3-oxopentanoate: Combustible liquids.[13][14] Can cause eye irritation.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.
-
Ethanol: Flammable liquid and vapor.
Consult the Safety Data Sheets (SDS) for all chemicals before use.[9][10][11][13][14][15][16][17]
References
- Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
- J&K Scientific LLC. (2025-02-23). Knorr Pyrazole Synthesis. [Link]
- Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. [Link]
- Pharmco Products, Inc. (2013-02-12).
- Name-Reaction.com. Knorr pyrazole synthesis. [Link]
- Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
- Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(12), 3328. [Link]
- Inam, R., & A-Ghani, A. (2019). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 19(1), 30-46. [Link]
- MDPI. (2017).
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Application Notes and Protocols for the Formulation of Pyrazole Carboxylic Acids in Preclinical In Vivo Studies
Introduction
Pyrazole carboxylic acids represent a privileged scaffold in modern drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] A critical step in the preclinical development of these promising compounds is the establishment of robust and reproducible in vivo models to assess their efficacy and safety. The inherent physicochemical properties of many pyrazole carboxylic acids, particularly their poor aqueous solubility, present a significant challenge to achieving adequate systemic exposure in animal models.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of pyrazole carboxylic acids for in vivo studies, with a focus on practical, scientifically sound, and efficient strategies.
Understanding the Physicochemical Landscape of Pyrazole Carboxylic Acids
The formulation strategy for any compound begins with a thorough understanding of its physicochemical properties. For pyrazole carboxylic acids, the following parameters are of paramount importance:
-
Acidity (pKa): Pyrazole carboxylic acids are, by definition, acidic. The pKa of the carboxylic acid moiety, typically in the range of 3-5, dictates its ionization state at different physiological pHs. The pyrazole ring itself is a weak base. This amphoteric nature can be exploited in formulation development.
-
Solubility: The aqueous solubility of pyrazole carboxylic acids is often low, especially at acidic pH where the molecule is in its neutral, less soluble form. Solubility typically increases with pH as the carboxylic acid is deprotonated to form a more soluble salt.
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A high LogP value often correlates with poor aqueous solubility but can also influence absorption and distribution. The pyrazole ring itself contributes to the lipophilicity of the molecule.[4]
A clear understanding of these properties will guide the selection of the most appropriate formulation strategy to ensure adequate bioavailability for in vivo testing.
Strategic Approaches to Formulation Development
The primary goal of formulation development for in vivo studies is to deliver the compound to the site of absorption in a soluble and bioavailable form. For pyrazole carboxylic acids, several strategies can be employed, often in combination.
pH Adjustment
Leveraging the acidic nature of the carboxylic acid group is the most straightforward approach to enhance solubility.[3] By increasing the pH of the formulation vehicle, the pyrazole carboxylic acid can be converted to its more soluble salt form.
-
Mechanism: The deprotonation of the carboxylic acid at a pH above its pKa increases the polarity of the molecule, enhancing its interaction with aqueous media.
-
Practical Considerations: For oral formulations, the use of alkalizing agents can create a more favorable microenvironment for dissolution in the stomach. For intravenous formulations, the pH must be carefully controlled to be within a physiologically tolerable range (typically pH 3-9) to avoid irritation and precipitation upon injection.[3]
Co-solvents
Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[5]
-
Common Co-solvents:
-
Polyethylene Glycols (PEGs), particularly PEG 300 and PEG 400
-
Propylene Glycol (PG)
-
Ethanol
-
Dimethyl Sulfoxide (DMSO) - primarily for in vitro and sometimes for early-stage in vivo studies due to potential toxicity.
-
-
Mechanism: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the dissolution of non-polar solutes.
-
Causality behind Experimental Choices: The selection and concentration of a co-solvent should be a balance between achieving the desired drug concentration and minimizing potential toxicity. For instance, while DMSO is an excellent solvent, its use in later-stage preclinical studies is often limited due to its pleiotropic biological effects. PEGs and PG are generally considered safer and are more commonly used.
Surfactants
Surfactants are amphiphilic molecules that can increase the solubility of poorly soluble compounds by forming micelles.[3]
-
Common Surfactants:
-
Polysorbates (Tween® series, e.g., Tween 80)
-
Sorbitan esters (Span® series)
-
Sodium Lauryl Sulfate (SLS)
-
-
Mechanism: Above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. The lipophilic pyrazole carboxylic acid can partition into the hydrophobic core, effectively "dissolving" it in the aqueous medium.
-
Trustworthiness of the Protocol: The use of surfactants must be carefully evaluated, as they can influence physiological processes, including membrane permeability, which could confound the interpretation of experimental results.[6]
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability.[7]
-
Mechanism: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the lipophilic portion of the pyrazole carboxylic acid, while the hydrophilic exterior remains exposed to the aqueous environment.
-
Authoritative Grounding: The use of cyclodextrins in pharmaceutical formulations is well-established and supported by extensive literature.
Data Presentation: Formulation Components and Considerations
The following table summarizes common excipients used in preclinical formulations for oral and intravenous administration.
| Excipient Category | Excipient Example | Typical Concentration Range (Oral) | Typical Concentration Range (IV) | Key Considerations |
| Co-solvents | Polyethylene Glycol (PEG) 400 | 10 - 60% | 10 - 40% | Generally well-tolerated. Can cause diarrhea at high doses. |
| Propylene Glycol (PG) | 10 - 50% | 10 - 30% | Can cause hemolysis at high IV concentrations. | |
| Ethanol | 5 - 20% | 5 - 10% | Potential for CNS effects. Use with caution. | |
| Dimethyl Sulfoxide (DMSO) | < 10% | < 10% | Can have pharmacological effects and may influence drug metabolism. | |
| Surfactants | Polysorbate 80 (Tween® 80) | 1 - 10% | 0.5 - 5% | Can cause hypersensitivity reactions. May enhance absorption.[6] |
| Sodium Lauryl Sulfate (SLS) | 0.5 - 2% | Not Recommended | Can cause gastrointestinal irritation. | |
| Suspending Agents | Methylcellulose (0.5%) | As needed | Not Applicable | For preparing suspensions of insoluble compounds. |
| Carboxymethylcellulose (CMC) | As needed | Not Applicable | Another common choice for oral suspensions. | |
| pH Modifiers | Sodium Bicarbonate | As needed | As needed | To increase pH and form a soluble salt. |
| Sodium Hydroxide | As needed | As needed | Used for pH adjustment; requires careful control. | |
| Vehicle | Water for Injection | q.s. | q.s. | The primary vehicle for most formulations. |
| Saline (0.9% NaCl) | q.s. | q.s. | Used to achieve isotonicity in IV formulations.[4] |
Experimental Protocols
The following protocols provide a starting point for the formulation of pyrazole carboxylic acids for in vivo studies. It is crucial to perform small-scale formulation trials to determine the optimal vehicle for each specific compound.
Protocol 1: Oral Formulation using a Co-solvent/Surfactant System
This protocol is suitable for oral gavage in rodents.
Materials:
-
Pyrazole Carboxylic Acid (Test Compound)
-
Polyethylene Glycol 400 (PEG 400)
-
Polysorbate 80 (Tween® 80)
-
Sterile Water for Injection or Purified Water
-
Sterile glass vials
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Calculate the required quantities: Determine the mass of the test compound and the volume of each vehicle component needed to achieve the desired final concentration and dosing volume. A common starting point is a vehicle composition of 10-40% PEG 400 and 1-5% Tween 80 in water.
-
Initial Solubilization: In a sterile glass vial, add the calculated volume of PEG 400.
-
Add Test Compound: Weigh and add the test compound to the PEG 400.
-
Mixing: Vortex or stir the mixture until the compound is fully dissolved. Gentle warming (to 30-40°C) may be used to aid dissolution, but stability of the compound at this temperature should be confirmed.
-
Add Surfactant: Add the calculated volume of Tween® 80 and mix thoroughly.
-
Add Aqueous Component: Gradually add the sterile water while stirring to reach the final desired volume.
-
pH Adjustment (Optional): If the compound is not fully dissolved, the pH of the solution can be adjusted upwards by the dropwise addition of a dilute solution of sodium bicarbonate or sodium hydroxide. Monitor the pH continuously.
-
Final Observation: The final formulation should be a clear solution. If a clear solution cannot be achieved, a suspension may be necessary (see Protocol 2).
-
Vehicle Control: Prepare a vehicle-only formulation following the same procedure without the test compound for administration to the control group.
Protocol 2: Oral Suspension Formulation
This protocol is for compounds that cannot be fully solubilized.
Materials:
-
Pyrazole Carboxylic Acid (Test Compound)
-
0.5% (w/v) Methylcellulose in Purified Water
-
Mortar and Pestle
-
Sterile glass vials
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare 0.5% Methylcellulose: Disperse the required amount of methylcellulose powder in hot water (approximately one-third of the final volume). Stir until the powder is fully wetted. Add the remaining volume as cold water and continue stirring until a clear, viscous solution is formed.
-
Trituration: Weigh the test compound and place it in a mortar.
-
Wetting: Add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate to form a smooth paste. This step is crucial to ensure proper dispersion of the particles.
-
Dilution: Gradually add the remaining vehicle to the paste with continuous stirring to achieve the final desired concentration.
-
Homogenization: Transfer the suspension to a sterile vial and stir continuously using a magnetic stirrer to maintain a uniform suspension. It is critical to stir the suspension immediately before and during dose administration to ensure accurate dosing.
-
Vehicle Control: Prepare the 0.5% methylcellulose vehicle for administration to the control group.
Protocol 3: Intravenous Formulation using a Co-solvent System
This protocol is suitable for intravenous injection in rodents. All components must be sterile, and the final formulation should be filtered through a 0.22 µm sterile filter before administration.
Materials:
-
Pyrazole Carboxylic Acid (Test Compound)
-
Propylene Glycol (PG) or PEG 400 (injectable grade)
-
Sterile Water for Injection
-
Sterile Saline (0.9% NaCl)
-
Sterile glass vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required quantities: Determine the required amounts of each component. A common starting point for an IV formulation is 10-30% PG or PEG 400 in sterile water or saline.
-
Initial Solubilization: In a sterile vial, add the calculated volume of PG or PEG 400.
-
Add Test Compound: Add the test compound to the co-solvent and vortex until fully dissolved.
-
Dilution: Slowly add the sterile water or saline to the desired final volume while vortexing.
-
pH Adjustment (if necessary): If solubility is an issue, the pH can be carefully adjusted with a dilute sterile solution of NaOH or HCl. The final pH should be within a physiologically acceptable range (e.g., 4-8).[4]
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial.
-
Final Observation: The final formulation must be a clear, particle-free solution.
-
Vehicle Control: Prepare a vehicle-only formulation following the same procedure for the control group.
Visualization of Workflows
Formulation Strategy Selection Workflow
Caption: A decision tree for selecting a suitable formulation strategy.
Oral Formulation Preparation Workflow
Caption: A streamlined workflow for preparing an oral formulation.
Conclusion
The successful in vivo evaluation of novel pyrazole carboxylic acid derivatives is critically dependent on the development of appropriate formulations that ensure adequate systemic exposure. A systematic approach, beginning with the characterization of the compound's physicochemical properties, will guide the rational selection of excipients and formulation strategies. The protocols provided in this document serve as a practical starting point for researchers. However, it is imperative to recognize that each compound is unique, and formulation development is an iterative process that may require optimization to achieve the desired outcome. By adhering to sound scientific principles and meticulous experimental execution, researchers can overcome the challenges of poor solubility and unlock the full therapeutic potential of this important class of molecules.
References
- Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Vascular Pharmacology, 58(5-6), 339-344.
- Gopinathan, S., et al. (2013).
- Santos, L., et al. (2022). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Frontiers in Veterinary Science, 9, 936394.
- Toxicology GLP. (2023). Safety evaluation of excipients and formulations in preclinical studies. Toxicology GLP Website.
- Bar-Ilan, A., et al. (2017). Safety of Excipients in Pediatric Formulations—A Call for Toxicity Studies in Juvenile Animals?. Medicines, 4(4), 88.
- Brouwers, J., et al. (2009). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Expert Opinion on Drug Metabolism & Toxicology, 5(9), 1007-1022.
- Brouwers, J., et al. (2009). Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters. Request PDF.
- Cambridge MedChem Consulting. (n.d.). Formulation. Cambridge MedChem Consulting Website.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec Website.
- Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences Website.
- Drug Discovery and Development. (2021). Considerations in Formulation Development of Injectable Solutions. Drug Discovery and Development Website.
- Thackaberry, E. A. (2012). The Critical Role of Preclinical Oral Formulation Selection in Pharmaceutical Safety Assessment. Pharm Anal Acta, 3(5).
- Benchchem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Benchchem Website.
- National Institutes of Health. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. NIH Website.
- The PCCA Blog. (2022).
- National Center for Biotechnology Information. (2022).
- Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope Website.
- ResearchGate. (2015). Any advice on formulating a poorly soluble compound into an i.v. formulation?.
- AIChE. (2020). (303b)
- Washington State University IACUC. (2021).
- PubMed. (2015).
- Chahal, P. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
- Virginia Tech. (2017).
- ResearchGate. (n.d.).
- National Institutes of Health. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. NIH Website.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this multi-step synthesis. Here, we address common issues leading to low yields and provide scientifically grounded, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound, a valuable heterocyclic compound in medicinal chemistry, typically involves a Knorr-type pyrazole synthesis followed by hydrolysis.[1] Each step presents unique challenges that can significantly impact the overall yield. This guide breaks down the troubleshooting process by reaction stage.
Part 1: Knorr Pyrazole Synthesis - Formation of the Pyrazole Ester
The initial and often critical stage is the condensation reaction between a β-ketoester (ethyl 3-isopropyl-2,4-dioxopentanoate) and phenylhydrazine to form the pyrazole ester intermediate. The reaction's success hinges on the efficient formation of a hydrazone, followed by intramolecular cyclization.[2]
Q1: The initial condensation reaction to form the pyrazole ester is sluggish or incomplete, resulting in a low yield. What are the likely causes?
A1: An incomplete condensation reaction is a frequent culprit for low overall yields. Several factors can contribute to this issue:
-
Sub-optimal pH: The reaction is often catalyzed by a small amount of acid, which facilitates both the initial hydrazone formation and the subsequent cyclization.[3] Without acid catalysis, the reaction can be slow or stall. Conversely, highly acidic conditions can lead to unwanted side reactions.
-
Reagent Quality: Phenylhydrazine is susceptible to oxidation. The use of old or improperly stored phenylhydrazine can introduce impurities that hinder the reaction. The β-ketoester starting material should also be of high purity.
-
Reaction Temperature and Time: While these reactions are often fast, insufficient heating or reaction time can prevent the reaction from reaching completion.[2]
Troubleshooting Workflow: Incomplete Condensation
Caption: Troubleshooting workflow for low pyrazole ester yield.
Q2: The reaction produces a mixture of regioisomers. How can I improve the regioselectivity?
A2: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two different pyrazole regioisomers is possible.[4] The regioselectivity is governed by the relative reactivity of the two carbonyl groups.
-
Kinetic vs. Thermodynamic Control: The more nucleophilic nitrogen of phenylhydrazine will preferentially attack the more electrophilic carbonyl group.[5] Reaction conditions, such as temperature and solvent, can influence the product distribution.
-
Solvent Effects: Studies have shown that the choice of solvent can significantly impact regioselectivity. For instance, using fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole syntheses.[6]
| Parameter | Condition A (Standard) | Condition B (Optimized for Regioselectivity) | Expected Outcome |
| Solvent | Ethanol or Propanol | 2,2,2-Trifluoroethanol (TFE) | Increased formation of the desired regioisomer[6] |
| Temperature | Reflux (~78-97°C) | Room Temperature | Slower reaction but potentially higher selectivity |
| Catalyst | Acetic Acid | None (TFE can act as a proton source) | Cleaner reaction profile |
Table 1: Comparison of reaction conditions to improve regioselectivity.
Part 2: Hydrolysis of the Pyrazole Ester
The final step is the hydrolysis of the pyrazole ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base like potassium hydroxide, followed by acidification.[7]
Q3: The hydrolysis of the pyrazole ester is incomplete, leading to a mixture of ester and carboxylic acid. What can be done to drive the reaction to completion?
A3: Incomplete hydrolysis is a common issue that complicates purification.
-
Insufficient Base: Ensure at least two equivalents of a strong base (e.g., KOH or NaOH) are used to ensure complete saponification.[7]
-
Reaction Time and Temperature: The hydrolysis may require refluxing for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.
-
Solvent: Using a co-solvent like ethanol or methanol with water can improve the solubility of the ester and facilitate the hydrolysis.[7]
Q4: The final product is difficult to purify, and the yield is low after purification. What are the best practices for purification?
A4: The purification of the final carboxylic acid product is crucial for obtaining a high-purity compound.
-
Acidification and Precipitation: After hydrolysis, the reaction mixture should be cooled in an ice bath before acidification. Slow, dropwise addition of a strong acid (e.g., HCl) to a pH of ~2-3 will precipitate the carboxylic acid. Adding the acid too quickly can lead to the formation of fine particles that are difficult to filter.
-
Recrystallization: If the precipitated solid is impure, recrystallization is an effective purification method.[8] A suitable solvent system, such as an ethanol/water mixture, can be used. Care should be taken not to use an excessive amount of solvent, as this can lead to low recovery yields.[5]
-
Alternative Purification: For stubborn impurities, forming an acid addition salt can be an effective purification strategy. The pyrazole can be dissolved in an organic solvent and treated with an acid like oxalic acid to precipitate the salt, which can then be isolated and neutralized to recover the pure carboxylic acid.[9]
Detailed Experimental Protocol: Optimized Synthesis
This protocol incorporates best practices to maximize yield and purity.
Step 1: Synthesis of Ethyl 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylate
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 3-isopropyl-2,4-dioxopentanoate (1.0 eq).
-
Add 1-propanol (approx. 10 mL per 3 mmol of ketoester).[2]
-
Add phenylhydrazine (1.1 - 2.0 eq).[10] Note: Phenylhydrazine is toxic and should be handled with appropriate personal protective equipment in a fume hood.
-
Add 3-5 drops of glacial acetic acid as a catalyst.[1]
-
Heat the reaction mixture to approximately 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase) until the starting ketoester is completely consumed (typically 1-2 hours).[1]
-
Once complete, cool the reaction mixture slightly and add water (approx. 10 mL) to precipitate the crude product.[10]
-
Filter the solid, wash with cold water, and dry under vacuum. The crude ester can be used in the next step or purified by recrystallization from ethanol if necessary.
Step 2: Hydrolysis to this compound
-
In a round-bottom flask, combine the crude ethyl 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) and ethanol (approx. 10 mL per 10 mmol of ester).[7]
-
Add an aqueous solution of potassium hydroxide (2.0 eq).[7]
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting ester is consumed.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Slowly acidify the mixture to pH 2-3 with dilute hydrochloric acid while stirring in an ice bath.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry thoroughly.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.
Chemical Synthesis Pathway
Caption: Overall synthesis scheme for the target compound.
By systematically addressing these common pitfalls, researchers can significantly improve the yield and purity of this compound, facilitating downstream applications in drug discovery and development.
References
- Chem Help Asap. Knorr Pyrazole Synthesis.
- Shen, L., et al. (2007). A Novel and Efficient One-Pot Synthesis of 3,4,5-Trisubstituted Pyrazoles Catalyzed by SmCl3. Synlett, 2007(12), 1875-1878.
- Heller, S. T., & Natarajan, S. R. (2006). A One-Pot, Three-Component Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.
- Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2482-2489.
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties.
- National Center for Biotechnology Information. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- National Center for Biotechnology Information. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
- MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
- ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5 (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid).
- Organic Chemistry Portal. Pyrazole synthesis.
- National Center for Biotechnology Information. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
- ResearchGate. (PDF) 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
- ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
- The Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl.
Sources
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- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. rsc.org [rsc.org]
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- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
Formation of regioisomers in pyrazole synthesis and how to control it
Introduction
Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into controlling regioselectivity in pyrazole synthesis. The formation of regioisomers is a common challenge, particularly in the widely used Knorr synthesis from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. Since different regioisomers can exhibit vastly different biological and physical properties, achieving high regioselectivity is often critical for the success of a research program.
This guide is structured to help you understand the underlying principles governing regioisomer formation and provide practical, actionable solutions to troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it so important?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction that has the potential to yield multiple products. In pyrazole synthesis, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), which can result in two different regioisomeric pyrazoles[1]. Controlling which isomer is formed is crucial because different regioisomers can have vastly different biological activities, physical properties, and subsequent reactivity. Therefore, ensuring the selective synthesis of the desired isomer is paramount for efficiency and success in drug discovery and development programs[1]. The pyrazole ring is a key scaffold in numerous pharmacologically important compounds, making regiocontrol a central challenge in medicinal chemistry[2][3][4].
Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction between a 1,3-dicarbonyl and a substituted hydrazine is governed by a delicate balance of several factors:
-
Electronic Effects: The initial and rate-determining step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon. This attack preferentially occurs at the more electrophilic (electron-deficient) carbonyl carbon of the 1,3-dicarbonyl compound[1]. For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl (-CF₃) group is significantly more electrophilic and is the primary site of initial attack[1].
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl groups. The reaction will then favor the pathway involving attack at the less sterically hindered carbonyl[1].
-
Reaction pH: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the substituted hydrazine can be protonated. The relative nucleophilicity of the two nitrogen atoms is altered, which can influence the site of the initial attack[1]. For substituted hydrazines like methylhydrazine, the NH₂ group is generally more nucleophilic than the NHR group.
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance the regioselectivity of pyrazole formation compared to traditional solvents like ethanol[5].
Q3: How can I reliably determine the structure of the regioisomers I have synthesized?
A3: Unambiguous structure determination is critical. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D NMR experiments:
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects spatial proximity between protons. For N-substituted pyrazoles, a key NOESY correlation is often observed between the protons of the N-substituent (e.g., N-CH₃) and the proton on the adjacent C5 carbon of the pyrazole ring. The presence or absence of this correlation can definitively distinguish between the two possible regioisomers[2][3][4].
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Observing a ³J C-H coupling between the N-substituent's protons and the C5 carbon can also help in structural assignment[2].
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural proof.
Separation of the regioisomers, typically by column chromatography, is often necessary before characterization[2][3][4].
Troubleshooting Guide: Common Issues in Regiocontrolled Pyrazole Synthesis
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Regioselectivity / Mixture of Isomers | 1. Competing electronic and steric effects in the 1,3-dicarbonyl substrate are closely balanced.2. The reaction conditions (e.g., solvent, temperature) do not sufficiently favor one reaction pathway over the other. | 1. Change the Solvent: Switch from standard solvents like ethanol to a fluorinated alcohol such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE). These solvents can dramatically increase regioselectivity[5].2. Modify Reaction Temperature: Lowering the temperature may enhance the kinetic preference for one isomer.3. Adjust pH: If the reaction is run under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid) or base to see if it directs the reaction towards a single product[1]. |
| Formation of the "Wrong" Regioisomer | The intrinsic electronic and/or steric properties of the substrates favor the undesired isomer under the current conditions. For example, the more electrophilic carbonyl might be at the position that leads to the undesired product. | 1. Employ a Different Synthetic Strategy: Instead of the Knorr synthesis, consider a multi-step or alternative cyclization approach. For instance, synthesis from α,β-unsaturated ketones or enaminones can offer different regiochemical outcomes[6][7].2. Use a Directing Group: In some cases, a protecting or directing group can be installed to block one reactive site, forcing the reaction to proceed with the desired regiochemistry. The group can then be removed in a subsequent step.3. [3+2] Cycloaddition Reactions: Reactions of sydnones with alkynes can be a powerful and highly regioselective method for accessing specific pyrazole isomers, bypassing the 1,3-dicarbonyl precursor[8]. |
| Difficulty Separating Regioisomers | The regioisomers have very similar polarities and physical properties. | 1. Optimize Chromatography: Experiment with different solvent systems (eluents) and stationary phases (e.g., different types of silica gel, alumina) for column chromatography[2][3][4].2. Derivatization: Temporarily convert the isomer mixture into derivatives that have more distinct physical properties, facilitating separation. The original functionality can be restored after separation.3. Recrystallization: Attempt fractional recrystallization from various solvents, as isomers can sometimes have different crystal packing and solubility. |
Protocols for Enhanced Regioselectivity
Protocol 1: Regioselective Knorr Condensation Using Fluorinated Alcohol Solvent
This protocol details a general procedure for the Knorr condensation that often favors one regioisomer through the use of HFIP, a fluorinated alcohol that can enhance selectivity[5].
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer[5].
Causality: Fluorinated alcohols like HFIP can selectively solvate and stabilize reaction intermediates, lowering the activation energy for one pathway more than the other, thereby enhancing the formation of a single regioisomer[5].
Protocol 2: Microwave-Assisted Synthesis from α,β-Unsaturated Ketones
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer and offers an alternative starting point to 1,3-dicarbonyls[1].
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry[1].
Visualization of Synthetic Control
Decision Workflow for Optimizing Regioselectivity
The following diagram illustrates a logical workflow for troubleshooting and optimizing the regioselectivity of your pyrazole synthesis.
Caption: Decision workflow for optimizing pyrazole synthesis regioselectivity.
Factors Influencing Knorr Pyrazole Regioselectivity
This diagram shows the key factors that influence the reaction outcome in the classical Knorr synthesis.
Caption: Key factors controlling regioselectivity in Knorr pyrazole synthesis.
References
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazole synthesis. Organic Chemistry Portal.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a).
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErccVdRtbkOpiqh83l0jiqXaj6VBIaVtqXrhfAjCkXVYr0vZOCqJDqfsuotd3jnAaBa3bqDUsnUqAx4VUd3j1M ytdvaY9xblN8u1uu9UnWV06p6OWRMNUTJ_hUsJ1PflTMjF0MTcUzKTh6w==]( ytdvaY9xblN8u1uu9UnWV06p6OWRMNUTJ_hUsJ1PflTMjF0MTcUzKTh6w==)
- Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. Benchchem.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
- synthesis of pyrazoles. YouTube.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
Sources
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- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
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- 7. Pyrazole synthesis [organic-chemistry.org]
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Knorr Pyrazole Synthesis: A Technical Support Guide for Optimization and Troubleshooting
Welcome to the technical support center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this classic and powerful reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to help you master this synthesis, troubleshoot common issues, and optimize your reaction conditions for superior results.
Core Principles: Understanding the "Why"
First described by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound to form a pyrazole ring.[1][2] This reaction is a cornerstone of heterocyclic chemistry due to the prevalence of the pyrazole scaffold in pharmaceuticals, such as the COX-2 inhibitor Celecoxib, and agrochemicals.[3][4][5]
The reaction is typically acid-catalyzed and proceeds via a cyclocondensation mechanism.[5] Understanding this mechanism is the first step to effective troubleshooting.
The Reaction Mechanism
The synthesis involves three key stages:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon more electrophilic.[3][6]
-
Intramolecular Cyclization: The second nitrogen atom of the resulting hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[5]
-
Dehydration: The cyclic intermediate subsequently eliminates two molecules of water to yield the stable, aromatic pyrazole ring.[7] The formation of this stable aromatic ring is a strong thermodynamic driving force for the reaction, often leading to high yields.[7]
Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using an unsymmetrical 1,3-dicarbonyl compound?
When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, the reaction can produce two different regioisomeric pyrazoles.[5][8] This occurs because the initial nucleophilic attack can happen at either of the two different carbonyl carbons.[6] Controlling this regioselectivity is a critical aspect of optimizing the Knorr synthesis.
Q2: How does pH influence the reaction outcome and rate?
The reaction pH is a crucial parameter.[8]
-
Acidic Conditions (pH < 7): An acidic catalyst (e.g., acetic acid) is generally required to protonate a carbonyl group, activating it for the initial nucleophilic attack by the weakly basic hydrazine.[9] Both the imine formation and the subsequent cyclization are facilitated by acid.[9]
-
Neutral to Basic Conditions (pH ≥ 7): At neutral or slightly basic pH, the reaction can be significantly slower or may stall completely. Mechanistic studies have shown that at pH 7, the hydrazone intermediate may form but fail to cyclize.[9] At pH 8.5, even the initial hydrazone formation can be minimal.[9]
Q3: What is the role of the solvent?
The solvent can influence reactant solubility and reaction kinetics. Common solvents include alcohols like ethanol or 1-propanol, and glacial acetic acid, which can also serve as the catalyst.[7][10] While "green" solvents like PEG-400 have been explored, they may yield poor results unless a suitable base is used to facilitate the mechanism.[11]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: Low or No Product Yield
Q: My reaction has run for the recommended time, but TLC analysis shows mostly starting material, or my final isolated yield is very low. What are the likely causes?
A: Low yield is a common issue that can stem from several factors. Here is a systematic approach to diagnosing the problem:
-
Purity of Starting Materials: The Knorr synthesis is sensitive to the purity of the 1,3-dicarbonyl compound. Impurities can lead to side reactions, lowering the yield of the desired pyrazole.[12]
-
Actionable Insight: If the purity of your dicarbonyl compound is uncertain, consider purifying it by distillation or recrystallization before use.[12] Hydrazine and its derivatives can degrade over time; using a fresh bottle is often a simple fix.
-
-
Incorrect pH or Catalyst: As discussed, the reaction requires acidic conditions.
-
Actionable Insight: Ensure a catalytic amount of a weak acid, like glacial acetic acid, is present.[5] Typically, a few drops are sufficient for small-scale reactions.[7] If you are using a hydrazine salt (e.g., phenylhydrazine HCl), the reaction may still require additional acid to drive the equilibrium forward.
-
-
Suboptimal Temperature: While many Knorr syntheses proceed readily at room temperature or with gentle heating (e.g., 80-100°C), some less reactive substrates may require higher temperatures or longer reaction times.[7][12]
-
Autocatalysis and Reaction Kinetics: Recent studies have revealed that the Knorr synthesis can exhibit complex kinetics, including product autocatalysis.[8][13] This means the reaction may start slowly and then accelerate as the pyrazole product forms and acts as a catalyst itself.
-
Actionable Insight: Do not be discouraged by a slow initial reaction rate. Allow the reaction sufficient time to proceed, monitoring periodically.
-
Caption: Figure 2: Troubleshooting Workflow for Low Yields.
Problem: Regioselectivity Control
Q: I am getting a mixture of two pyrazole isomers that are difficult to separate. How can I improve the regioselectivity?
A: Controlling regioselectivity is dependent on exploiting the electronic and steric differences between the two carbonyl groups of your dicarbonyl substrate.[8]
-
Electronic Effects: The initial attack of the hydrazine's more nucleophilic nitrogen occurs at the more electrophilic (electron-poor) carbonyl carbon.[11] For example, in a β-ketoester, the ketone carbonyl is more reactive than the ester carbonyl.[11]
-
Actionable Insight: Analyze your substrate. A carbonyl adjacent to an electron-withdrawing group will be more reactive. You can use this to predict the major regioisomer.
-
-
Steric Hindrance: A sterically hindered carbonyl group will be less accessible to the incoming hydrazine, favoring attack at the less hindered position.
-
Actionable Insight: If possible, choose a 1,3-dicarbonyl substrate where one carbonyl is significantly more sterically hindered than the other to favor the formation of a single isomer.
-
-
pH and Solvent Tuning: The regioselectivity can be influenced by reaction parameters.[8] While there are no universal rules, systematically varying the solvent and the acidity of the medium can sometimes favor one isomer over the other.
-
Actionable Insight: Conduct small-scale screening experiments. Compare the isomeric ratio obtained in a polar protic solvent (like ethanol) versus a polar aprotic solvent. Varying the acid catalyst (e.g., acetic acid vs. p-toluenesulfonic acid) may also alter the product distribution.
-
Problem: Product Purification and Discoloration
Q: The reaction mixture is a dark, tarry color, and isolating the final product is challenging. What causes this and how can I improve the work-up?
A: Dark reaction colors, often yellow or red, are frequently reported and are usually attributed to the instability and side reactions of the hydrazine reagent.[10]
-
Work-up Strategy: The most common and effective work-up procedure for the Knorr synthesis involves precipitating the crude product by adding water to the reaction mixture.[7][14]
-
Actionable Insight: Once the reaction is complete (as confirmed by TLC), add water to the hot reaction mixture and then allow it to cool slowly with stirring.[5][7] The pyrazole product is typically insoluble in water, while excess hydrazine, acetic acid, and other polar impurities will remain in the aqueous solution.[14] The precipitated solid can then be collected by vacuum filtration.[5]
-
-
Purification:
-
Recrystallization: For solid products, recrystallization is an excellent purification method. Ethanol is a commonly used solvent.[11]
-
Silica Plug/Chromatography: If discoloration persists, impurities can often be removed by passing a solution of the crude product through a short plug of silica gel.[10] For difficult-to-separate mixtures, full column chromatography may be necessary.[15]
-
Data & Protocols
Table 1: Reaction Parameter Guide
| Parameter | Recommendation | Rationale & Causality |
| Reactant Ratio | 1.0 eq. 1,3-dicarbonyl, 1.0 - 2.0 eq. hydrazine | An excess of hydrazine can help drive the reaction to completion, especially if the hydrazine is volatile or prone to degradation.[7][14] |
| Catalyst | Catalytic (1-10 mol%) weak acid (e.g., Acetic Acid) | Sufficient to protonate the carbonyl and catalyze the reaction without causing degradation associated with strong acids.[5][16] |
| Solvent | Ethanol, 1-Propanol, Glacial Acetic Acid | Protic solvents are common and effective. Acetic acid can serve as both solvent and catalyst.[5][7] |
| Temperature | 25°C to 110°C (Reflux) | Highly dependent on substrate reactivity. Start with gentle heating and increase if necessary, monitoring by TLC to avoid byproduct formation.[7][12] |
| Reaction Time | 1 - 24 hours | Monitor reaction by TLC to determine the optimal time and avoid degradation from prolonged heating.[12] |
Experimental Protocol: Synthesis of Edaravone
This protocol describes the synthesis of Edaravone (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), a neuroprotective agent, providing a practical example of the Knorr synthesis using a β-ketoester.[5][11]
Materials:
-
Ethyl acetoacetate (1.0 eq.)
-
Phenylhydrazine (1.0 eq.)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Water (for work-up)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq.) and ethanol.
-
Reactant Addition: Slowly add phenylhydrazine (1.0 eq.) to the stirred solution. Note: This addition can be slightly exothermic.[11] Add 3-5 drops of glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux (approx. 80°C) for 1-2 hours.
-
Monitoring: Monitor the consumption of the starting materials using TLC (e.g., 30% ethyl acetate/70% hexane mobile phase).[7]
-
Work-up and Isolation: Once the reaction is complete, remove the heat source. While the solution is still warm, slowly add water until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold water to remove residual impurities.[5] Allow the product to air dry. Further purification can be achieved by recrystallization from ethanol.[11]
References
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
- MDPI. (2023).
- National Center for Biotechnology Information (PMC - NIH). (n.d.).
- Royal Society of Chemistry. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. [Link]
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
- Semantic Scholar. (n.d.). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. [Link]
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
- National Center for Biotechnology Information (PMC - NIH). (n.d.).
- The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]
- YouTube. (2021).
- ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
- Reddit. (2024). Knorr Pyrazole Synthesis advice : r/Chempros. [Link]
- Royal Society of Chemistry. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
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- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Purity of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support guide for the purification of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 116344-18-4).[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals who require this key pyrazole intermediate in high purity for their work. We will address common challenges encountered during its synthesis and purification, providing field-proven troubleshooting advice and detailed protocols grounded in established chemical principles.
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[3][4][5][6] The purity of synthetic intermediates like this compound is paramount, as impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and complications in regulatory filings. This guide provides a systematic approach to achieving high purity for this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: Impurities are highly dependent on the synthetic route. A common synthesis involves the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with phenylhydrazine, followed by functional group manipulations.[7][8] Potential impurities include:
-
Unreacted Starting Materials: Phenylhydrazine and the β-ketoester or equivalent starting material.
-
Ester Precursor: If the synthesis proceeds via hydrolysis of the corresponding ethyl or methyl ester, incomplete hydrolysis will leave the ester as a major impurity.[9]
-
Regioisomers: Depending on the asymmetry of the β-dicarbonyl precursor, formation of an isomeric pyrazole is possible, although often one isomer is strongly favored.
-
Side-Reaction Products: Byproducts from reactions involving the solvent or decomposition of reagents under the reaction conditions.
Q2: What is the primary strategy for purifying this compound?
A2: A multi-step approach is most effective. The general strategy leverages the acidic nature of the carboxylic acid group:
-
Initial Workup: An initial acid-base extraction is the method of choice to separate the acidic product from neutral or basic impurities.[10][11][12]
-
Crystallization: The crude solid obtained from the extraction is then purified further by recrystallization to remove any remaining closely related impurities.[13][14][15]
-
Chromatography (If Necessary): If impurities persist, column chromatography can be employed as a final polishing step.
Q3: My final product is an oil or a sticky gum instead of a crystalline powder. What should I do?
A3: This is a common issue indicating the presence of significant impurities that are disrupting the crystal lattice formation.
-
Residual Solvent: Ensure all solvents from the workup are thoroughly removed under high vacuum. Gentle heating can sometimes help, but be cautious of decomposition.
-
Impurities: The most likely cause is the presence of unreacted starting materials or byproducts. A thorough acid-base extraction is strongly recommended to remove neutral impurities. If the impurity is another acidic compound, recrystallization from a different solvent system or chromatography may be necessary.
-
Induce Crystallization: If you believe the product is relatively pure, try inducing crystallization. This can be done by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the pure compound if available.
Q4: How do I confirm the purity of my final product?
A4: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): A quick check for purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): The most common quantitative method. A pure sample should exhibit a single major peak (typically >98% by area). A reverse-phase C18 column is standard for this type of molecule.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired compound and can reveal the presence of impurities if they are at a level of ~1% or higher.[3][18]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point. Impurities typically cause the melting point to be depressed and broaden over a range.[19]
Section 2: Troubleshooting Guide
Navigating purification challenges requires a logical approach. The following workflow and detailed points address the most common issues encountered when purifying this compound.
Problem 1: Low Yield After Purification
-
Possible Cause: Product loss during acid-base extraction.
-
Explanation: During the re-acidification step, if the pH is not made sufficiently acidic, some of the product will remain in the aqueous layer as its carboxylate salt. Conversely, adding too much acid far too quickly can cause the product to "oil out" or precipitate as very fine particles that are difficult to filter.
-
Solution:
-
Cool the basic aqueous solution in an ice bath before acidification.[12]
-
Add a strong acid (e.g., 6M HCl) dropwise with vigorous stirring.
-
Check the pH with litmus or pH paper to ensure it is strongly acidic (pH 1-2).
-
If the product remains in solution or only a small amount precipitates, it may have some water solubility. Extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x volumes) to recover the dissolved product.[20]
-
-
-
Possible Cause: Poor solvent choice for recrystallization.
-
Explanation: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. If the compound is too soluble at room temperature, recovery will be low.
-
Solution: Perform small-scale solvent screening. Test solvents like ethanol/water, isopropanol, toluene, or ethyl acetate/heptane mixtures. The goal is to find a system where the product precipitates upon cooling while impurities remain in the mother liquor.
-
Problem 2: Persistent Impurities Observed by HPLC/TLC
-
Possible Cause: Co-precipitation of a neutral impurity (e.g., unreacted ester precursor).
-
Explanation: During precipitation or crystallization, neutral impurities can become trapped within the crystal lattice of the product.
-
Solution: Re-subject the material to a rigorous acid-base extraction. Dissolve the impure solid in an organic solvent (e.g., ethyl acetate) and extract it multiple times with a saturated sodium bicarbonate solution.[10][12] Combine the aqueous layers, wash them once with fresh ethyl acetate to remove any lingering neutral compounds, and then re-precipitate the product as described above.
-
-
Possible Cause: Impurity with similar acidity and polarity.
-
Explanation: If an impurity is also an acidic compound with a similar structure, it may not be separable by extraction or simple recrystallization.
-
Solution: Column chromatography is the recommended next step. Use silica gel as the stationary phase. To prevent peak tailing, add a small amount (0.5-1%) of acetic or formic acid to the mobile phase (e.g., heptane/ethyl acetate + 0.5% acetic acid).[12] This keeps the carboxylic acid protonated, leading to sharper bands and better separation.
-
Problem 3: Product Streaking on Silica Gel TLC Plate
-
Cause: Strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel stationary phase.[12] This causes the compound to move inconsistently up the plate, resulting in a long streak rather than a compact spot.
-
Solution: Add 0.5-1% of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This ensures the compound remains fully protonated and minimizes interaction with the silica, resulting in a well-defined spot.[12]
Section 3: Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is highly effective for removing neutral and basic impurities from the acidic target compound.[10][11][20]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently several times, venting frequently to release pressure from CO₂ evolution. Shake more vigorously for 1-2 minutes.[12]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer (step 2 & 3) two more times with fresh NaHCO₃ solution to ensure complete extraction of the acidic product. Combine all aqueous extracts.
-
Back-Wash: (Optional but recommended) Wash the combined aqueous layers with a small volume of the organic solvent to remove any trapped neutral impurities.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with vigorous stirring, add 6M HCl dropwise until the solution becomes strongly acidic (test with pH paper, target pH 1-2). A white precipitate of the pure carboxylic acid should form.[12][19]
-
Isolation: Allow the slurry to stir in the ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts. Dry the purified product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
Recrystallization is used to purify the solid product obtained from extraction or directly from a crude reaction mixture if it is already substantially pure.[14][15]
Solvent Selection:
The key is to find a solvent or solvent pair in which the product has high solubility when hot and low solubility when cold.
| Solvent System | Comments |
| Isopropanol | A good starting point for single-solvent recrystallization. |
| Ethanol / Water | Dissolve in hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then cool. |
| Toluene | A less polar option that may be effective if non-polar impurities are the issue. |
| Ethyl Acetate / Heptane | Dissolve in a minimum of hot ethyl acetate, then add heptane as an anti-solvent until turbidity appears. Cool slowly. |
Step-by-Step Methodology:
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils. Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Crystallization: As the solution cools, pure crystals of the product should form. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Dry the crystals under vacuum.
Section 4: Purity Assessment
Final purity should be confirmed using the methods outlined in the FAQs. Below are the expected results for a high-purity sample.
| Analysis Method | Expected Result for Pure Sample (>98%) |
| HPLC (RP-C18) | A single major peak with >98% area. |
| ¹H NMR | Sharp, well-resolved peaks corresponding to the structure; absence of significant impurity peaks. |
| Melting Point | A sharp melting range (e.g., within 1-2 °C). |
| TLC (Silica Gel) | A single, well-defined spot (when using an eluent containing ~0.5% acetic acid). |
References
- Wikipedia contributors. (2023). Acid–base extraction. In Wikipedia, The Free Encyclopedia.
- LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- University of Colorado Boulder. Acid-Base Extraction. Department of Chemistry & Biochemistry.
- SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- The Student Room. How to purify a carboxylic acid by recrystallisation?
- ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Google Patents. US5034105A - Carboxylic acid purification and crystallization process.
- Synthesis of Pyrazole Compounds by Using Sonication Method. (2020). International Journal of Pharmaceutical Research.
- University of California, Los Angeles. Recrystallization and Crystallization. Department of Chemistry and Biochemistry.
- SlideShare. Unit 4 Pyrazole.
- Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Al-Ostath, A., et al. (2018).
- Özer İlhan, İ., et al. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Molecules.
- ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
- El-Sayed, M. A.-A., et al. (2017).
- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- El-Kashef, H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- YouTube. PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS).
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2016).
- DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Wikipedia contributors. (2023). Recrystallization (chemistry). In Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. Synthesis of pyrazoles.
- PrepChem.com. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Semantic Scholar. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
- ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5.
- YouTube. synthesis of pyrazoles.
- MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- ResearchGate. (PDF) 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
- Google Patents. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
- Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles.
- National Center for Biotechnology Information. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
- ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
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Technical Support Center: Purification of Pyrazole Carboxylic Acids by Recrystallization
Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during recrystallization. Pyrazole carboxylic acids are a vital class of heterocyclic compounds in medicinal chemistry and materials science, and their purity is paramount for reliable downstream applications.[1] This document provides practical, experience-driven insights to help you navigate the nuances of their purification.
Troubleshooting Guide: Common Recrystallization Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just the "what" but the "why" behind each troubleshooting step.
Question 1: My pyrazole carboxylic acid won't dissolve in the hot recrystallization solvent, even after adding a large volume. What's happening?
Answer: This issue typically points to one of two scenarios: an unsuitable solvent or the presence of insoluble impurities.
-
Inappropriate Solvent Selection: The fundamental principle of recrystallization is that the compound should have high solubility in the hot solvent and low solubility in the cold solvent.[2][3][4] If your compound remains insoluble even when the solvent is boiling, the solvent's polarity is likely mismatched with your pyrazole carboxylic acid. Pyrazole carboxylic acids, containing both a hydrogen-bond donating/accepting pyrazole ring and a polar carboxylic acid group, often require polar solvents.
-
Presence of Insoluble Impurities: Your starting material may contain impurities that are insoluble in your chosen solvent.[2][3] These could be inorganic salts or non-polar side products from the synthesis.
Troubleshooting Steps:
-
Verify Solvent Choice: Re-evaluate your solvent selection. For pyrazole carboxylic acids, polar protic solvents like ethanol, methanol, or water, or polar aprotic solvents like acetone and ethyl acetate are often good starting points.[5] Mixed solvent systems, such as ethanol/water or acetone/hexane, can also be highly effective.[5]
-
Perform Small-Scale Solubility Tests: Before committing your entire batch, test the solubility of a small amount of your crude product in various hot solvents to identify a suitable one.[2]
-
Hot Filtration: If you suspect insoluble impurities, the next step is a hot filtration.[6] Dissolve your crude product in a minimum amount of the appropriate boiling solvent, and then quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the insoluble matter. The purified compound will then crystallize from the cooling filtrate.
Question 2: My pyrazole carboxylic acid "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid.[7][8] This happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[9][10] The resulting oil is often an impure, supercooled liquid that can be difficult to solidify and purify.[8]
Causative Factors & Solutions:
| Cause | Explanation | Solution |
| High Solute Concentration | The solution is too concentrated, leading to precipitation at a high temperature. | Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation temperature.[5][7] |
| Rapid Cooling | Cooling the solution too quickly can shock it out of solution as an oil. | Allow the solution to cool slowly. Let it stand at room temperature before moving it to an ice bath. Insulating the flask can also help.[5][7] |
| Inappropriate Solvent | The boiling point of the solvent may be too high relative to the compound's melting point.[7] | Select a solvent with a lower boiling point. |
| Significant Impurities | Impurities can depress the melting point of your compound, making it more prone to oiling out.[10] | Consider a preliminary purification step, like a column chromatography, if the material is very impure. A second recrystallization may also be effective.[10] |
Pro-Tip: If you have an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface or by adding a seed crystal of the pure compound.[5][11]
Question 3: No crystals have formed even after my solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer: This is a common problem that usually indicates the solution is not supersaturated, or that crystallization requires an initiation event.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus.[11][12] The microscopic scratches on the glass provide nucleation sites for crystal growth.[11]
-
Seeding: Add a tiny crystal of the pure pyrazole carboxylic acid (a "seed crystal") to the solution.[11][13] This provides a template for other molecules to crystallize upon.[13]
-
-
Increase Concentration: It's possible you used too much solvent.[7] Gently heat the solution to boil off some of the solvent to increase the concentration of your compound.[5] Be careful not to evaporate too much, and then allow it to cool again.
-
Cool to a Lower Temperature: If an ice bath isn't sufficient, a salt-ice bath can achieve temperatures down to -10 °C, which may be necessary to induce crystallization.[11]
-
Consider an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly turbid, then warm gently until it is clear again and allow to cool slowly.
Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent for a new pyrazole carboxylic acid derivative?
A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][14] A rule of thumb is "like dissolves like"; polar pyrazole carboxylic acids will generally dissolve better in polar solvents.[15] A systematic approach is best:
-
Start with Small-Scale Tests: Place a few milligrams of your crude compound into several test tubes.
-
Test Different Solvents: Add a small amount of a single solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the Promising Candidates: Heat the test tubes containing undissolved solid. A good solvent will dissolve the compound completely at or near its boiling point.[14]
-
Cool and Observe: Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will produce a large quantity of crystals.
Q2: How does the pH of the solution affect the recrystallization of pyrazole carboxylic acids?
A2: The pH is a critical factor due to the presence of the carboxylic acid group and the basic nitrogen atoms of the pyrazole ring. The solubility of the compound is highly pH-dependent.[16]
-
Acidic Conditions (low pH): The carboxylic acid will be protonated (-COOH), making the molecule less polar and generally less soluble in water.
-
Basic Conditions (high pH): The carboxylic acid will be deprotonated to its carboxylate salt (-COO⁻), which is much more polar and typically very soluble in aqueous solutions.[17]
This property can be exploited for purification. For instance, you can dissolve an impure pyrazole carboxylic acid in a dilute aqueous base, wash with an organic solvent to remove non-polar impurities, and then re-precipitate the purified carboxylic acid by adding acid. This is technically a crystallization, not a recrystallization, but is a powerful purification technique.[18]
Q3: My purified crystals are still colored. How can I remove colored impurities?
A3: Colored impurities are often large, polar, conjugated molecules that can be effectively removed by using activated charcoal (decolorizing carbon).[2]
Protocol for Decolorization:
-
Dissolve your crude pyrazole carboxylic acid in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.[9]
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot filtration to remove the charcoal. The filtrate should be colorless.
-
Allow the filtrate to cool and crystallize as usual.
Q4: My recrystallization yield is very low. What are the common causes and how can I improve it?
A4: A low yield is a frequent issue in recrystallization.[9] Several factors can contribute to this:
-
Using too much solvent: This is the most common reason for low recovery, as a significant amount of the product will remain in the mother liquor.[9][19] Always use the minimum amount of hot solvent needed to dissolve the solid.[19]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper.[20] Ensure your funnel and receiving flask are pre-heated.
-
Incomplete cooling: Make sure to cool the solution thoroughly in an ice bath to maximize crystal formation before filtration.[5]
-
Washing with the wrong solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[2]
Visual Workflows and Data
To further aid in your experimental design, the following diagrams and tables provide a visual representation of key processes and a summary of useful solvent data.
Diagram 1: General Recrystallization Workflow
Caption: A general workflow for the recrystallization of pyrazole carboxylic acids.
Diagram 2: Troubleshooting "Oiling Out"
Caption: Decision-making flowchart for addressing "oiling out" during recrystallization.
Table 1: Common Solvents for Recrystallization of Pyrazole Carboxylic Acids
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High (Protic) | Excellent for highly polar derivatives. Good for creating mixed solvent systems with alcohols.[21] |
| Ethanol | 78 | High (Protic) | A very common and effective solvent for many pyrazole derivatives.[5][22] |
| Methanol | 65 | High (Protic) | Similar to ethanol but with a lower boiling point. |
| Isopropanol | 82 | Medium (Protic) | Another good alcohol choice, slightly less polar than ethanol.[22] |
| Acetone | 56 | Medium (Aprotic) | A versatile solvent, often used in mixed systems with non-polar solvents like hexane.[5][22] |
| Ethyl Acetate | 77 | Medium (Aprotic) | Good for moderately polar compounds. |
| Toluene | 111 | Low (Aprotic) | Useful for less polar pyrazole derivatives. |
| Hexane/Cyclohexane | ~69 | Very Low (Aprotic) | Typically used as an "anti-solvent" in a mixed solvent system with a more polar solvent.[5] |
References
- Brainly. (2023, August 15).
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- ACS Publications. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
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- Chemistry LibreTexts. (2021, March 5). 2.
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- Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
- University of Technology, Iraq. (n.d.). EXPERIMENT (3)
- ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids from (a) M1 model....
- Reddit. (2022, May 2).
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- University of Rochester. (n.d.).
- ResearchGate. (2013, June 1). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State.
- ACS Publications. (2016, December 21). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen.
- National Institutes of Health. (n.d.). Pyrazole-4-carboxylic acid. PubChem. [Link]
- Bentham Science. (2025, August 6).
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- National Institutes of Health. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem. [Link]
- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]
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- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
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Technical Support Center: A Guide to the Stability and Storage of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals working with 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 116344-18-4).[1] Maintaining the chemical integrity of this versatile synthetic intermediate is paramount for ensuring the validity and reproducibility of experimental outcomes. This document addresses common questions regarding its degradation, provides troubleshooting workflows, and outlines protocols for proactive stability assessment.
Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most immediate concerns users might face during their experiments.
Q1: My recent experimental results using this compound are inconsistent. Could the compound be degrading in storage?
A: Yes, inconsistent results are a classic indicator of potential compound degradation. The formation of impurities or a decrease in the concentration of the active parent compound can significantly impact reaction yields, kinetic profiles, and biological assay results. Degradation can be influenced by factors such as temperature, light, humidity, and atmospheric oxygen.[2][3] We recommend a quick purity check using High-Performance Liquid Chromatography (HPLC) against a retained, properly stored reference sample.
Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?
A: Based on the chemical properties of pyrazole derivatives and carboxylic acids, optimal long-term storage involves a multi-faceted approach to mitigate all primary degradation pathways.[2][4][5]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Slows down the rate of all chemical reactions, including thermal degradation and oxidation.[2][4] |
| Light | Protect from light | Store in an amber or opaque vial and keep in a dark location (e.g., a cabinet) to prevent photodegradation.[3][4][6] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Displaces atmospheric oxygen, thereby preventing oxidation of the molecule.[4] |
| Moisture | Keep container tightly sealed in a dry place | Prevents moisture absorption which can lead to hydrolysis or other moisture-mediated degradation pathways.[2][4] |
Q3: I've noticed a slight discoloration (e.g., yellowing) in my solid sample over time. What does this signify?
A: A change in the physical appearance, such as color, of a previously white or off-white crystalline powder is often a visual cue of chemical degradation.[7] This is frequently caused by the formation of minor degradation products, which may be highly colored even at low concentrations. This observation should prompt an immediate analytical investigation (e.g., HPLC, LC-MS) to confirm the compound's purity before further use.
Q4: How can I perform a quick, preliminary check for degradation without sophisticated equipment?
A: While analytical instrumentation is definitive, a Thin-Layer Chromatography (TLC) analysis can serve as a rapid, preliminary check. Spot a solution of your stored compound alongside a freshly prepared solution from a new or reference batch on a TLC plate. Develop the plate in an appropriate solvent system. The appearance of new spots or significant streaking in the lane corresponding to the stored sample suggests the presence of impurities or degradation products.
Section 2: Understanding Potential Degradation Pathways
The stability of this compound is governed by its molecular structure, which includes a stable aromatic pyrazole ring and a carboxylic acid functional group.[8][9] While generally robust, specific environmental factors can initiate degradation.
The primary degradation mechanisms to consider are:
-
Photodegradation: Pyrazole rings can be susceptible to photochemical reactions when exposed to UV or visible light, potentially leading to rearrangements or cleavage.[4][6]
-
Oxidation: While the pyrazole nucleus is relatively stable against oxidation, other parts of the molecule or trace impurities can be susceptible.[3][9] This process can be accelerated by light and the presence of metal ions.
-
Thermal Degradation: Elevated temperatures accelerate all degradation processes.[4] For carboxylic acids, a key thermal pathway can be decarboxylation (the loss of CO₂), although this often requires high temperatures or the presence of a catalyst.[10][11]
-
Hydrolysis: The compound is generally stable to hydrolysis. However, extreme pH conditions could potentially lead to degradative reactions.[6]
Caption: Potential degradation pathways for the target compound.
Section 3: Proactive Stability Assessment: A Forced Degradation Study Protocol
To definitively understand the stability profile of your compound, a forced degradation study is essential.[12] This involves intentionally stressing the compound under harsh conditions to identify likely degradation products and establish a stability-indicating analytical method.[4][6][12]
Objective: To achieve 5-20% degradation of the parent compound to identify and characterize potential degradants under various stress conditions.
Experimental Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal: Place the solid compound in an oven at 80°C.
-
Photolytic: Expose the solid compound to a calibrated light source as per ICH Q1B guidelines.
-
-
Sampling: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each stressed sample.
-
Analysis:
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC method.
-
Use LC-MS/MS to obtain mass information on any new peaks to help elucidate their structures.[6]
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to an unstressed control. The appearance of new peaks indicates the formation of degradation products.
Data Summary Templates
Table 1: Degradation Profile Summary
| Stress Condition | Time (hours) | Parent Compound Area (%) | Degradation Product(s) Area (%) |
| Control (t=0) | 0 | 100.0 | 0.0 |
| 0.1 M HCl, 60°C | 72 | e.g., 95.2 | e.g., 4.8 |
| 0.1 M NaOH, 60°C | 72 | e.g., 98.1 | e.g., 1.9 |
| 3% H₂O₂, RT | 72 | e.g., 88.5 | e.g., 11.5 |
| 80°C (Solid) | 72 | e.g., 92.0 | e.g., 8.0 |
| Photostability | ICH | e.g., 85.7 | e.g., 14.3 |
Section 4: Analytical Methodology for Stability Monitoring
A robust analytical method is crucial for accurately assessing the stability of your compound.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure capable of separating the active pharmaceutical ingredient (API) from its degradation products, thus providing an accurate measure of the API's concentration.[12]
Recommended Starting HPLC Method Parameters:
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Note: This method is a starting point and must be optimized and validated for your specific application and equipment.
Section 5: Best Practices for Long-Term Storage & Handling
Adherence to proper storage and handling procedures is the most effective way to prevent degradation.
-
Aliquot upon Receipt: To avoid repeated freeze-thaw cycles and frequent exposure of the bulk material to the atmosphere, aliquot the compound into single-use vials upon receipt.
-
Use Inert Vials: Whenever possible, use amber glass vials with PTFE-lined screw caps to minimize light exposure and ensure an inert storage surface.
-
Purge with Inert Gas: Before sealing each vial for storage, gently flush the headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Maintain a Log: Keep a detailed log of when the compound was received, aliquoted, and when each aliquot is used. This helps track the history of the material and troubleshoot any issues that may arise.
-
Work Quickly: When weighing out the compound, do so efficiently to minimize its exposure to ambient light and atmosphere.
By implementing these guidelines, researchers can significantly enhance the reliability of their starting materials, leading to more accurate and reproducible scientific outcomes.
References
- IJRPR. (n.d.). Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery.
- ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- Universal 5-amino-1-isopropyl-1h-pyrazole-4-carboxylic Acid Tool. (n.d.).
- Poulsen, S. A., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 21(19), 5746-5750.
- Gomha, S. M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Molecules, 28(22), 7589.
- Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Dickson. (n.d.). Top 5 Factors Affecting Chemical Stability.
- MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(19), 7335.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column.
- Lhasa Limited. (n.d.). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
- ACS Publications. (2018). Bimolecular Decomposition Pathways for Carboxylic Acids of Relevance to Biofuels. The Journal of Physical Chemistry A, 122(37), 7349-7357.
- Evotec. (n.d.). 5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid.
- RSC Publishing. (2016). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Dalton Transactions, 45, 16421-16424.
- National Institutes of Health. (2018). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molbank, 2018(3), M1001.
- ResearchGate. (2018). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Applied Sciences, 10(20), 7305.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
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Technical Support Center: A-Z Guide to Substituted Pyrazole Characterization
Welcome to the technical support center for the characterization of substituted pyrazoles. As a cornerstone scaffold in medicinal chemistry and materials science, the accurate structural elucidation of pyrazole derivatives is paramount.[1][2][3] However, their unique electronic and structural properties, particularly tautomerism and isomerism, often present significant analytical challenges.
This guide is designed to serve as a practical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format, moving beyond simple procedural steps to explain the underlying chemical principles and rationale behind each experimental choice.
Section 1: Troubleshooting Guides by Analytical Technique
This section addresses specific issues encountered during routine analysis using the most common characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural analysis of pyrazoles, yet it is also where the most common and confounding issues arise.
Question: My 1H and 13C NMR spectra for a 3(5)-substituted N-H pyrazole show significantly broadened or averaged signals for the ring positions. What is causing this, and how can I obtain a clean spectrum?
Answer: This is a classic and widely-documented challenge in pyrazole chemistry, primarily caused by prototropic tautomerism .[4][5][6] For an unsymmetrically substituted N-H pyrazole, two distinct tautomers exist, and they can interconvert rapidly on the NMR timescale via proton exchange. When the rate of this exchange is comparable to the frequency difference between the signals of the two tautomers, it leads to coalescence and signal broadening.[5][6]
Core Problem: Tautomeric Exchange
The N-H proton of a 3(5)-substituted pyrazole can reside on either nitrogen atom, leading to a dynamic equilibrium between two tautomeric forms.
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the most direct method to resolve tautomerism-induced broadening.[7][8][9]
-
Procedure: Acquire a series of 1H NMR spectra at different temperatures. Start at room temperature and decrease the temperature in 10-15 K increments (e.g., 298 K, 288 K, 273 K, 253 K).
-
Expected Outcome: As the temperature decreases, the rate of proton exchange slows down. You should observe the broad signals decoalesce and sharpen into two distinct sets of peaks, one for each tautomer.[10] By integrating these distinct signals at low temperature, you can determine the equilibrium constant (KT) for the tautomers in that specific solvent.[10]
-
Causality: Lowering the thermal energy of the system reduces the rate of intermolecular and intramolecular proton transfer, effectively "freezing out" the individual tautomers on the NMR timescale.[8]
-
-
Solvent Selection: The choice of solvent can significantly influence the position of the tautomeric equilibrium.[5][6][11]
-
Procedure: Acquire spectra in a range of deuterated solvents with different properties (e.g., non-polar CDCl3, polar aprotic DMSO-d6, hydrogen-bond accepting Acetone-d6).
-
Expected Outcome & Rationale:
-
In DMSO-d6 , a strong hydrogen bond acceptor, the solvent can stabilize one tautomer over the other, often resulting in sharper signals than in CDCl3.[5][11][12]
-
In CDCl3 , pyrazoles tend to self-associate through hydrogen bonding (forming dimers, trimers, etc.), which can complicate the spectra.[10][13]
-
For studying tautomeric equilibria, solvents like DMSO, acetone, or chloroform are often preferred over water or alcohols, where rapid proton exchange with the solvent can further broaden N-H and O-H signals.[6]
-
-
-
Chemical Derivatization (Tautomer Locking): If resolving the tautomers is not possible or desired, you can chemically "lock" the molecule into a single isomeric form.
-
Procedure: Perform a simple N-alkylation (e.g., with methyl iodide) or N-acylation reaction on your pyrazole. This will create a mixture of two N-substituted regioisomers (e.g., 1,3- and 1,5-disubstituted) which are stable and do not interconvert.
-
Expected Outcome: These isomers can then be separated chromatographically and characterized individually by standard NMR techniques, providing unambiguous structural information for the pyrazole core. This confirms the substitution pattern of the original N-H pyrazole.
-
Question: I have synthesized an N-substituted pyrazole and need to definitively determine the substituent's position (e.g., distinguish between a 1,3- and a 1,5-disubstituted product). How can I do this with NMR?
Answer: Distinguishing between N-substituted pyrazole regioisomers is a critical task, as they often have very similar 1H and 13C chemical shifts but can possess vastly different biological activities. 2D NMR techniques are essential for this purpose.[14]
Definitive Identification Protocol:
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This is the gold standard for determining through-space proximity and is exceptionally effective for this problem.[14][15][16]
-
Principle: NOESY detects protons that are close to each other in space (< 5 Å), regardless of the number of bonds separating them.
-
Procedure: Acquire a 2D NOESY spectrum.
-
Interpretation:
-
For a 1,5-disubstituted isomer , you will observe a cross-peak between the protons of the N1-substituent and the protons of the C5-substituent.
-
For a 1,3-disubstituted isomer , this correlation will be absent. Instead, a cross-peak may be observed between the N1-substituent protons and the H-5 proton of the pyrazole ring.[14]
-
-
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, confirming connectivity.[17][18]
-
Principle: HMBC helps piece together the carbon skeleton.
-
Procedure: Acquire a 2D HMBC spectrum.
-
Interpretation: The protons on the N1-substituent (e.g., the N-CH3 group) will show a correlation to both the C3 and C5 carbons of the pyrazole ring. By combining this information with the assigned chemical shifts of the C3 and C5 substituents (from a 13C or HSQC spectrum), you can definitively establish the connectivity and confirm the isomer.[18]
-
Visual Workflow for NMR Troubleshooting
Caption: Decision workflow for troubleshooting common NMR issues with pyrazoles.
Mass Spectrometry (MS)
Question: I am analyzing my substituted pyrazole with GC-MS, but the fragmentation pattern is complex. Are there any general rules for pyrazole fragmentation?
Answer: Yes, while the fragmentation of substituted pyrazoles can be influenced by the nature and position of the substituents, the pyrazole core itself undergoes characteristic fragmentation pathways.[19][20] Understanding these can help in interpreting your spectra.
Common Fragmentation Pathways (Electron Impact Ionization):
-
[M]+• to [M-H]+: A common initial step is the loss of a hydrogen radical, often from the N-H or a substituent.
-
HCN Expulsion: The pyrazole ring frequently eliminates a molecule of hydrogen cyanide (HCN, 27 Da). This can occur from either the molecular ion ([M]+•) or the [M-H]+ ion.[19]
-
N2 Loss: The expulsion of a neutral nitrogen molecule (N2, 28 Da) is another key fragmentation process, typically from the [M-H]+ ion.[19]
-
Ring Cleavage: The five-membered ring can undergo cleavage to produce various smaller fragments.
Influence of Substituents:
-
Simple Substituents (Alkyl, Phenyl, Halogen): These generally do not alter the primary fragmentation pathways of HCN and N2 loss.[19]
-
Electron-Withdrawing/Complex Groups (Nitro, Acetyl): These groups can significantly alter the fragmentation, often dominating the pattern. For example, a nitro group may be lost first as NO2.[19]
| Common Loss | Mass (Da) | Originating Ion | Notes |
| H• | 1 | [M]+• | Very common initial step |
| N2 | 28 | [M-H]+ | Characteristic of the pyrazole core[19] |
| HCN | 27 | [M]+• or [M-H]+ | A key diagnostic fragmentation[19] |
| Substituent | Varies | [M]+• | Loss of a labile substituent group |
Chromatography (HPLC/GC)
Question: I am trying to separate two regioisomers of an N-substituted pyrazole by Reverse-Phase HPLC, but they are co-eluting. What strategies can I use to improve separation?
Answer: Separating pyrazole regioisomers is a common chromatographic challenge due to their often subtle differences in polarity and structure. However, successful separation is achievable by systematically optimizing your method.
Strategies for Improving Isomer Separation:
-
Modify Mobile Phase Composition:
-
Adjust Organic Modifier: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. Sometimes a small change (e.g., from 80% to 78% methanol) can achieve separation.
-
Try a Different Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using methanol, try developing a method with acetonitrile, and vice-versa.
-
Add an Acid Modifier: Adding a small amount (0.1%) of trifluoroacetic acid (TFA) or formic acid to the mobile phase is a standard practice.[21] This ensures that any acidic or basic functional groups on your molecule are consistently protonated, leading to sharper peaks and potentially altering selectivity.[21]
-
-
Change Stationary Phase (Column):
-
Phenyl-Hexyl Columns: If a standard C18 column fails, a phenyl-hexyl column can offer alternative selectivity. The phenyl groups in the stationary phase can induce dipole-dipole and π-π interactions with the aromatic pyrazole ring, which can be sufficient to resolve isomers that only differ in the position of a substituent.
-
Chiral Stationary Phases: For separating enantiomers of chiral pyrazole derivatives, specialized chiral columns (e.g., polysaccharide-based) are necessary.[22][23][24]
-
-
Optimize Temperature:
-
Running the column at a slightly elevated or reduced temperature can sometimes improve resolution by affecting analyte-stationary phase interaction kinetics.
-
Solid-State Characterization (X-ray Crystallography)
Question: I have ambiguous NMR data for my pyrazole derivative. Would X-ray crystallography be helpful?
Answer: Absolutely. Single-crystal X-ray crystallography is the most definitive technique for the unambiguous determination of molecular structure.[1][2][25] If you can grow a suitable single crystal of your compound, this method will provide a precise three-dimensional map of the molecule, confirming:
-
The exact position of all substituents (solving any ambiguity about regioisomers).[1][25]
-
The dominant tautomeric form present in the solid state.[10][12]
-
Detailed information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[1][26]
Protocol for Crystal Growth:
A common method is slow evaporation. Dissolve your purified compound in a suitable solvent (or solvent mixture) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days. Suitable solvents often include ethanol, ethyl acetate, or dichloromethane/hexane mixtures.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is pyrazole tautomerism? A: Prototropic tautomerism in N-unsubstituted pyrazoles is the process where the proton on the nitrogen atom moves between the two adjacent nitrogen atoms (N1 and N2). This creates a dynamic equilibrium of two different molecular structures (tautomers) if the pyrazole ring is unsymmetrically substituted at the C3 and C5 positions.[4][13]
Visualizing Pyrazole Tautomerism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies [mdpi.com]
- 4. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide [etd.aau.edu.et]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. pureportal.spbu.ru [pureportal.spbu.ru]
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- 17. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BiblioBoard [openresearchlibrary.org]
- 20. researchgate.net [researchgate.net]
- 21. ijcpa.in [ijcpa.in]
- 22. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Compounds in Biological Assays
Welcome to the technical support center dedicated to addressing the significant challenge of poor pyrazole compound solubility in biological assays. Pyrazole and its derivatives are a cornerstone in medicinal chemistry and drug discovery, demonstrating a wide array of biological activities.[1][2][3] However, their often-limited aqueous solubility can severely impact the accuracy and reproducibility of experimental results, leading to underestimated potency, misleading structure-activity relationships (SAR), and ultimately, the unwarranted failure of promising drug candidates.[4][5][6]
This guide is structured to provide you with not just protocols, but the scientific rationale behind them. We will delve into the root causes of poor solubility and offer a tiered approach to troubleshooting, from simple solvent adjustments to advanced formulation strategies.
Section 1: Understanding the "Why": Fundamentals of Pyrazole Solubility
FAQ 1: Why are my pyrazole compounds poorly soluble in aqueous buffer?
The solubility of pyrazole derivatives is dictated by their molecular structure. The pyrazole ring itself, while containing nitrogen atoms capable of hydrogen bonding, is aromatic and can contribute to low aqueous solubility.[7] Key factors influencing solubility include:
-
Substituents on the Pyrazole Ring: The nature of the groups attached to the pyrazole core is critical. Non-polar, lipophilic substituents will decrease aqueous solubility, whereas polar or ionizable groups can enhance it.[7][8]
-
Intermolecular Forces: Strong intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, lead to high crystal lattice energy.[7][9] This makes it energetically unfavorable for solvent molecules to break apart the crystal and solvate the individual compound molecules.
-
Molecular Weight and Shape: Generally, as molecular weight and complexity increase, solubility tends to decrease.
FAQ 2: What are the consequences of poor solubility in my biological assays?
Ignoring poor solubility can lead to a cascade of erroneous results, fundamentally compromising your research.[4][5][6] These consequences include:
-
Underestimated Potency (Higher IC50/EC50): If your compound is not fully dissolved, the actual concentration interacting with the target is lower than the nominal concentration, leading to an apparent decrease in activity.[4]
-
Reduced High-Throughput Screening (HTS) Hit Rates: Compounds that are insoluble in the assay buffer are likely to be missed as hits, even if they are potent inhibitors of the target.[4][6]
-
Data Variability and Poor Reproducibility: Compound precipitation during the assay can lead to inconsistent and unreliable data.[5]
-
Discrepancies Between Different Assay Formats: You may observe conflicting results between biochemical and cell-based assays due to differences in the assay media and the presence of cellular components that can affect solubility.[4][5]
Section 2: Tier 1 Troubleshooting: Initial Steps to Improve Solubility
This section provides a logical workflow for initial troubleshooting steps, starting with the simplest and most common approaches.
Workflow for Initial Solubility Troubleshooting
Caption: A decision-making workflow for addressing pyrazole solubility issues.
FAQ 3: My compound is precipitating out of the assay buffer. What's the first thing I should check?
Before modifying your assay buffer, always verify the integrity of your DMSO stock solution. Compound precipitation in the stock solution can lead to inaccurate concentrations in the final assay.[6]
-
Visual Inspection: Carefully inspect your DMSO stock for any visible precipitate.
-
Freeze-Thaw Cycles: Be aware that repeated freeze-thaw cycles can cause compounds to fall out of solution.[4] It is best practice to aliquot your stock solutions into single-use volumes.
-
Water Contamination: DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of your compound.[4] Use high-quality, anhydrous DMSO for your stock solutions.
FAQ 4: How can I use pH adjustment to improve the solubility of my pyrazole compound?
Many pyrazole derivatives are weakly basic and can be protonated to form more soluble salts.[3][7] Adjusting the pH of your assay buffer to be more acidic can significantly increase the solubility of these compounds.
Experimental Protocol: pH-Dependent Solubility Screen
-
Prepare Buffers: Prepare a series of biologically compatible buffers across a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Compound Addition: Add a consistent amount of your pyrazole compound (from a concentrated DMSO stock) to each buffer to a final desired concentration.
-
Equilibration: Incubate the samples on an orbital shaker for 24-48 hours at a constant temperature.[10]
-
Visual Inspection: Visually inspect each sample for the presence of undissolved solid.
-
Quantification:
-
Analysis: Plot solubility as a function of pH to determine the optimal pH range for your assay.
Important Consideration: Ensure that the chosen pH does not negatively impact your biological target's activity or the stability of other assay components.
FAQ 5: What are co-solvents and how can I use them in my assay?
Co-solvents are water-miscible organic solvents that can be added to your aqueous assay buffer to increase the solubility of hydrophobic compounds.[11] Common co-solvents for biological assays include:
-
Ethanol
-
Methanol
-
Isopropanol
-
Glycerol
-
Polyethylene glycol (PEG)
Data Presentation: Comparison of Common Co-solvents
| Co-solvent | Typical Concentration Range | Advantages | Disadvantages |
| Ethanol | 1-5% (v/v) | Effective for many compounds, readily available. | Can denature some proteins at higher concentrations. |
| Methanol | 1-5% (v/v) | Similar to ethanol. | More toxic than ethanol. |
| Glycerol | 5-20% (v/v) | Can also act as a protein stabilizer. | Increases viscosity of the solution. |
| PEG 400 | 1-10% (v/v) | Generally well-tolerated by biological systems. | Can interfere with some detection methods. |
Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for non-polar pyrazole derivatives.
Self-Validating System: When using a co-solvent, always run a control experiment with the co-solvent alone (at the same concentration used in your experimental samples) to ensure it does not affect your assay readout.
Section 3: Tier 2 & 3 Advanced Formulation Strategies
When simple adjustments are insufficient, more advanced formulation techniques are required. These methods are often employed in preclinical and clinical development but can be adapted for in vitro assays.
FAQ 6: Can excipients like cyclodextrins help with my pyrazole's solubility?
Yes, cyclodextrins are a highly effective tool for enhancing the solubility of poorly soluble compounds.[12][13][14] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[12][15] The pyrazole compound can form an "inclusion complex" where it is encapsulated within the hydrophobic cavity, and the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in aqueous media.[12][16]
Experimental Protocol: Screening for Cyclodextrin-Mediated Solubilization
-
Select Cyclodextrins: Common cyclodextrins for pharmaceutical use include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Prepare Stock Solutions: Create a range of cyclodextrin concentrations in your assay buffer.
-
Complex Formation: Add your pyrazole compound to each cyclodextrin solution and allow it to equilibrate (with shaking or stirring) for several hours to overnight.
-
Solubility Measurement: Use a method like the one described in FAQ 4 to quantify the increase in compound solubility at each cyclodextrin concentration.
Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a pyrazole within a cyclodextrin's hydrophobic core.
FAQ 7: What are amorphous solid dispersions (ASDs) and are they suitable for in vitro assays?
Amorphous solid dispersions (ASDs) are a powerful formulation strategy where the crystalline drug is converted to its higher-energy, more soluble amorphous form and dispersed within a polymer matrix.[17][18][19] This technique can dramatically increase the dissolution rate and apparent solubility of a compound.[17][18]
While typically used for oral dosage forms, the principles of ASDs can be applied to prepare highly concentrated stock solutions for in vitro assays.[17]
Data Presentation: Solubility Enhancement with ASDs
| Compound Form | Relative Solubility | Key Consideration |
| Crystalline | 1x (Baseline) | Low energy, stable, but poorly soluble. |
| Amorphous | 10x - 1000x | High energy, more soluble, but can be unstable and revert to crystalline form. |
| ASD | 10x - 1000x | Amorphous form is stabilized by a polymer, preventing recrystallization.[19] |
Manufacturing an ASD for Lab-Scale Use:
-
Solvent Evaporation Method:
-
Reconstitution: The resulting solid can then be dissolved in an aqueous buffer to create a supersaturated solution for your assay.
Trustworthiness: It is crucial to characterize the solid dispersion using techniques like X-ray powder diffraction (XRPD) to confirm that the drug is indeed in an amorphous state.[18]
FAQ 8: When should I consider nanoformulation strategies?
Nanoformulations, such as dendrimer encapsulation or lipid-based nanoparticles, represent a more complex but highly effective approach for compounds that are exceptionally difficult to solubilize.[20][21] These techniques involve encapsulating the drug within a nanosized carrier.
-
Dendrimer Encapsulation: Dendrimers are highly branched, tree-like macromolecules that can encapsulate drug molecules.[20] This has been shown to be an effective method for creating water-soluble nanoparticles of pyrazole-based compounds.[20][22]
-
Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS) or liposomes, can solubilize lipophilic drugs in lipidic carriers that form fine emulsions or vesicles upon dilution in aqueous media.[11][23][24]
These advanced strategies typically require specialized expertise and equipment but offer the potential to rescue otherwise intractable compounds.
Section 4: Analytical Validation
FAQ 9: How do I accurately measure the solubility of my pyrazole compound?
Accurate measurement of solubility is the foundation of any strategy to overcome it. The shake-flask method is the gold standard for determining equilibrium solubility.[25]
Experimental Protocol: Shake-Flask Solubility Measurement
-
Preparation: Add an excess amount of the solid pyrazole compound to a known volume of the test solvent (e.g., your final assay buffer) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[25]
-
Separation: Separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as:
-
High-Performance Liquid Chromatography (HPLC): The most common and accurate method.[26]
-
UV-Vis Spectroscopy: A simpler method, suitable if the compound has a distinct chromophore and there are no interfering substances.
-
LC-MS/MS: For high sensitivity and specificity, especially in complex biological matrices.[10]
-
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific medium.
By systematically applying these principles and protocols, you can overcome the challenges posed by poorly soluble pyrazole compounds, ensuring the generation of accurate, reliable, and meaningful data in your biological assays.
References
- Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- Schölzel, D., et al. (2017). Photophysics of diphenyl-pyrazole compounds in solutions and α-synuclein aggregates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(11, Part A), 2657-2665.
- Abderrahim, R., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Journal of Molecular Structure, 1074, 469-476.
- Grimaldi, M., et al. (2020). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 25(19), 4531.
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- Al-Ghamdi, A. A., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
- ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- de Oliveira, T. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 27(19), 6610.
- European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.
- Popescu, R., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
- Popescu, R., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
- American Pharmaceutical Review. (2011). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development.
- Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
- International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs.
- Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Manufacturing Chemist. (n.d.). Enhancing solubility with novel excipients.
- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science.
- Grimaldi, M., et al. (2020). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 25(19), 4531.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- International Journal of Research in Engineering and Science. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- ResearchGate. (2021). solid state synthesis and characterization of pyrazole and.
- International Journal of Pharmaceutical Sciences Review and Research. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
- Archiv der Pharmazie. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions.
- PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
- MDPI. (n.d.). Amorphous Solid Dispersions: Rational Selection of a Manufacturing Process.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Elguero, J., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(11), 3478.
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Technical Support Center: Optimizing Catalyst Selection for Pyrazole Synthesis
Introduction:
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection and optimization for the synthesis of pyrazole derivatives. The efficiency, regioselectivity, and overall success of pyrazole synthesis are critically dependent on the judicious choice of a catalytic system. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered in the laboratory. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand the causality behind experimental choices, leading to robust and reproducible outcomes.
Section 1: Catalyst Selection Strategy
The selection of an appropriate catalyst is a multifactorial decision that balances reaction efficiency, substrate compatibility, desired product characteristics, and practical considerations like cost and reusability.
Overview of Catalyst Classes
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants, often leading to high activity and selectivity due to excellent accessibility of the catalytic sites. Common examples include simple acids (e.g., acetic acid), Lewis acids (e.g., Sc(OTf)₃, Al(OTf)₃), and transition metal complexes (e.g., Pd(OAc)₂, Cu(OTf)₂, AgOTf).[1][2] The primary drawback is the often-difficult separation of the catalyst from the reaction product.
-
Heterogeneous Catalysts: These are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). Their main advantage is the ease of separation and potential for recyclability.[3] Examples include zeolites, ion-exchange resins like Amberlyst-70, and metals supported on solid matrices (e.g., Pd on carbon).[3][4] Challenges include potential for lower activity compared to homogeneous counterparts and leaching of the active species into the reaction medium.
-
Nanocatalysts: These materials bridge the gap between homogeneous and heterogeneous catalysis, offering high surface area and reactivity with the potential for recovery.[5] Examples used in pyrazole synthesis include nano-ZnO and magnetic nanoparticles like CuFe₂O₄.[2] Key challenges are preventing agglomeration and ensuring long-term stability.[5][6]
Decision Workflow for Catalyst Selection
The following workflow provides a structured approach to selecting a catalyst based on your primary experimental goals.
Section 2: Troubleshooting Guides
This section addresses common experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Guide 1: Low Yield or No Reaction
Q: My pyrazole synthesis reaction is resulting in a low yield or has failed completely. What are the likely causes and how can I troubleshoot this?
A: Low or no yield is a common problem that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or reagent issues. A systematic approach is key to identifying the root cause.
Guide 2: Catalyst Deactivation and Poisoning
Q: I suspect my catalyst is being deactivated or poisoned. What are the common culprits and how can I prevent this?
A: Catalyst deactivation is a critical issue that can halt your reaction. Poisoning occurs when a substance chemically bonds to active sites, rendering them ineffective.[7]
Common Poisons and Prevention:
-
Sulfur Compounds: Thiols and sulfides are notorious poisons for transition metals like palladium.[6] They originate from starting materials or solvents.
-
Prevention: Use high-purity, sulfur-free reagents and solvents. If contamination is suspected, passing reagents through a column of activated alumina can be effective.
-
-
Halides: Residual chlorides or iodides from starting material synthesis can inhibit catalytic activity.
-
Prevention: Ensure complete purification of all reactants before use.
-
-
Coordinating Functional Groups: The lone pair on the nitrogen of a pyrazole ring itself can coordinate with a palladium catalyst, leading to inactive species.[3] Similarly, other nitrogen-containing heterocycles in the substrate can act as poisons.[7]
-
Prevention: For palladium catalysis, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can shield the metal center and prevent inhibition by the substrate or product.[3]
-
-
Oxygen: For sensitive catalysts like Pd(0), exposure to oxygen can lead to oxidation to inactive Pd(II) species.
-
Prevention: Ensure reactions are run under an inert atmosphere (Nitrogen or Argon) and use properly degassed solvents.
-
Guide 3: Poor Regioselectivity in Unsymmetrical Pyrazole Synthesis
Q: My reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a mixture of regioisomers. How can I control the outcome?
A: This is a classic challenge in pyrazole synthesis, particularly in the Knorr synthesis. The outcome is a delicate balance of steric and electronic factors, which can be manipulated to favor one isomer.
Key Factors Influencing Regioselectivity:
-
Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. Electron-withdrawing groups (like -CF₃) increase the electrophilicity of the adjacent carbonyl.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can block one reaction pathway, directing the attack to the less hindered carbonyl group.
-
Solvent Choice: The solvent can have a profound impact. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity, often favoring the formation of a single isomer.[8][9] This is attributed to their unique hydrogen-bonding properties which can selectively activate one of the carbonyl groups.
Data Presentation: Effect of Solvent on Regioselectivity
The following table demonstrates the powerful effect of solvent choice on the reaction of various 1,3-dicarbonyls with methylhydrazine. Isomer A results from the initial attack at the carbonyl adjacent to R¹, while Isomer B results from the attack at the carbonyl near R².
| Entry | R¹ | R² | Solvent | Isomer Ratio (A:B) | Reference |
| 1 | CF₃ | 2-Furyl | EtOH | 1:1.3 | [8][9] |
| 2 | CF₃ | 2-Furyl | TFE | 85:15 | [8][9] |
| 3 | CF₃ | 2-Furyl | HFIP | >99:1 | [8][9] |
| 4 | Me | Ph | EtOH | 55:45 | [10] |
| 5 | Me | Ph | HFIP | 95:5 | [10] |
Guide 4: Heterogeneous and Nanocatalyst Instability
Q: My heterogeneous catalyst is losing activity after each cycle. How can I diagnose and solve this?
A: Loss of activity in recyclable catalysts typically stems from two main issues: leaching of the active metal into the solution or physical changes to the catalyst such as agglomeration (for nanoparticles) or fouling.
Troubleshooting Workflow:
Experimental Protocol: Hot Filtration Test
This test is a definitive method to determine if the active catalyst is leaching from its solid support and continuing the reaction homogeneously.[11]
-
Set up your reaction as usual with the heterogeneous catalyst.
-
Allow the reaction to proceed to approximately 40-50% conversion (monitor by TLC or LC-MS).
-
At this point, quickly and carefully filter the hot reaction mixture through a fine frit or Celite pad to completely remove the solid catalyst.
-
Continue to heat the filtrate (the solution without the solid catalyst) under the same reaction conditions.
-
Monitor the filtrate for any further product formation.
-
Interpretation: If the reaction continues to progress in the filtrate, it confirms that active catalytic species have leached from the support. If the reaction stops, the catalyst is truly heterogeneous, and the deactivation is likely due to other factors like fouling or agglomeration.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for a simple Knorr pyrazole synthesis? A: For a standard Knorr condensation of a simple 1,3-diketone and hydrazine, a catalytic amount of a Brønsted acid like glacial acetic acid or a Lewis acid like ammonium chloride in a protic solvent like ethanol is often sufficient, efficient, and cost-effective.[12]
Q2: I am working with a sterically hindered substrate. What type of catalyst should I consider? A: Sterically hindered substrates often require more forcing conditions or more active catalysts.[13] Consider using a highly active homogeneous catalyst, potentially in combination with microwave irradiation to increase the reaction rate. Temperature optimization will be critical, but be mindful that excessively high temperatures can lead to catalyst decomposition.[14]
Q3: How can I regenerate my palladium-on-carbon (Pd/C) catalyst? A: Regeneration of Pd/C often involves removing adsorbed poisons or by-products. A common laboratory procedure involves washing the recovered catalyst sequentially with water and an organic solvent like methanol to remove inorganic salts and organic residues. For more stubborn deactivation, treatment with a reducing agent followed by thorough washing can restore activity. A detailed protocol involves washing with deionized water, then methanol, followed by treatment with a reducing agent, and finally another round of methanol and water washes with centrifugation to separate the catalyst.[15][16]
Q4: Are there any "green" or sustainable catalyst options for pyrazole synthesis? A: Yes, the field is actively moving towards more sustainable methods.[2] Using water as a solvent with a recyclable solid acid catalyst like Amberlyst-70 is an excellent green alternative.[3] Additionally, catalyst-free methods using deep eutectic solvents (DESs) or microwave-assisted synthesis under solvent-free conditions are being developed.[17]
Q5: What are the essential safety precautions when working with pyrazole synthesis catalysts? A: Always consult the Safety Data Sheet (SDS) for each specific catalyst and reagent. General best practices include:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[18]
-
Ventilation: Handle volatile reagents and conduct reactions in a well-ventilated chemical fume hood.[11]
-
Waste Disposal: Catalysts, especially those containing heavy metals like palladium, should be disposed of as hazardous chemical waste according to your institution's guidelines. Do not pour them down the drain.[11] Segregate solid and liquid waste into clearly labeled, sealed containers.
References
- How might I measure the leaching of heterogeneous catalyst using simple techniques?
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. (URL: [Link])
- Catalyst poisoning - Wikipedia. (URL: [Link])
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Public
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (URL: [Link])
- Full article: Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst - Taylor & Francis Online. (URL: [Link])
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (URL: [Link])
- (PDF)
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (URL: [Link])
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google P
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (URL: [Link])
- Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst - Taylor & Francis. (URL: [Link])
- Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - NIH. (URL: [Link])
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed. (URL: [Link])
- Recent Advances in the Synthesis of Pyrazole Deriv
- nanocatalysts in organic synthesis: bridging the gap between nanotechnology and green chemistry - ResearchG
- How to Properly Disperse Nanoparticles or Microparticles and Avoid Agglomer
- Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. (URL: [Link])
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - NIH. (URL: [Link])
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- 16. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
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Effect of solvent choice on the yield and purity of pyrazole carboxylic acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice on the synthesis of pyrazole carboxylic acids, with a specific focus on how the critical choice of solvent can significantly impact reaction yield and product purity. Drawing from established protocols and field experience, this resource aims to help you navigate common challenges and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so crucial in the synthesis of pyrazole carboxylic acids?
A1: Solvent choice directly influences several key aspects of the reaction. It affects the solubility of reactants, the stability of intermediates, and the rate of reaction. For instance, in the Knorr pyrazole synthesis, the polarity of the solvent can dictate the reaction pathway and influence the formation of regioisomers.[1][2] Aprotic dipolar solvents have been shown to give better results than polar protic solvents like ethanol in certain cyclocondensation reactions.[3][4]
Q2: What is the general difference between using a protic versus an aprotic solvent for this synthesis?
A2: Protic solvents (e.g., ethanol, acetic acid) can hydrogen bond and can also act as a proton source, which can be beneficial for certain reaction mechanisms.[5][6] However, they can sometimes lead to undesired side reactions. Aprotic solvents (e.g., DMF, DMAc), on the other hand, do not have acidic protons and can accelerate reactions by solvating cations.[3][4] The choice between them often depends on the specific substrates and the desired reaction outcome.
Q3: Can the solvent choice help in controlling regioselectivity?
A3: Absolutely. The formation of regioisomers is a common issue, especially when using unsymmetrical 1,3-dicarbonyl compounds. Research has shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as solvents can dramatically increase regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[1]
Q4: How does the solvent impact the purification process, specifically recrystallization?
A4: The solvent used for the reaction can carry over into the crude product and affect subsequent purification steps. For recrystallization, the ideal solvent is one in which your pyrazole carboxylic acid is sparingly soluble at room temperature but highly soluble when heated.[7][8] Common single solvents for recrystallizing pyrazole derivatives include ethanol, methanol, and ethyl acetate.[7] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[7][9]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: I'm consistently getting low yields in my pyrazole carboxylic acid synthesis. What solvent-related factors could be at play?
A: Low yields can often be traced back to suboptimal solvent choice. Consider the following:
-
Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction will be slow and incomplete. You might need a more effective solubilizing agent. For instance, if you are using a non-polar starting material, a less polar solvent might be more appropriate.
-
Reaction Reversibility: Some cyclization reactions are reversible. The choice of solvent can influence the equilibrium. In some cases, using a solvent in which the product is insoluble and precipitates upon formation can drive the reaction forward.
-
Side Reactions: The solvent can promote unwanted side reactions. For example, in the presence of a nucleophilic solvent, your starting materials or product might undergo undesired transformations. If you suspect this, switching to a non-nucleophilic solvent is a good strategy.
-
Sub-optimal Reaction Temperature: The boiling point of your solvent dictates the maximum temperature of your reaction at atmospheric pressure. If the reaction requires a higher temperature, you may need to switch to a higher-boiling point solvent or use a sealed reaction vessel.
Issue 2: Impure Product and Difficult Purification
Q: My crude product is a complex mixture, and recrystallization is proving difficult. How can I improve the purity?
A: Product impurity is a common challenge. Here's how solvent choice during both the reaction and purification can help:
-
Minimizing Side Products During Reaction: As mentioned, the reaction solvent can influence the formation of byproducts. For Knorr-type reactions that produce discoloration, likely from hydrazine-related impurities, adding a base like potassium acetate can lead to a cleaner reaction profile.[10]
-
"Oiling Out" During Recrystallization: If your compound separates as an oil instead of crystals, it means the solution is supersaturated at a temperature above the compound's melting point.[7] To remedy this:
-
Choosing the Right Recrystallization Solvent:
-
Single Solvent Method: Use a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Ethanol is a common starting point.[7][8]
-
Mixed Solvent Method: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol) and then add a hot "anti-solvent" (e.g., water) until the solution becomes turbid. Then, allow it to cool slowly.[7][9]
-
Issue 3: Formation of Regioisomers
Q: I am getting a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity through solvent choice?
A: Controlling regioselectivity is a key challenge in pyrazole synthesis.
-
Utilize Specialized Solvents: As demonstrated in recent studies, fluorinated alcohols such as TFE and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer over the other.[1] This is attributed to their unique properties of being non-nucleophilic and poor hydrogen bond acceptors.[1]
-
Solvent Polarity and Reaction Mechanism: The polarity of the solvent can influence which nucleophilic site of the hydrazine reacts first with the 1,3-dicarbonyl compound. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) to polar protic (e.g., ethanol) can help you identify the optimal conditions for your desired regioisomer.
Experimental Protocols & Data
Protocol 1: General Procedure for Knorr Pyrazole Carboxylic Acid Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent (e.g., ethanol, acetic acid, or TFE).
-
Addition of Hydrazine: Add the hydrazine derivative (1.1 equivalents) to the solution. If using a hydrazine salt, consider adding a base like sodium acetate.[10]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent or solvent system.[7]
Data Summary: Solvent Effects on Yield and Purity
The following table summarizes typical observations regarding the effect of different solvents on the synthesis of pyrazole carboxylic acids. Note that these are general trends and actual results will vary depending on the specific reactants.
| Solvent Type | Example Solvents | Typical Yield | Common Purity Issues | Key Considerations |
| Polar Protic | Ethanol, Acetic Acid, Water | Moderate to Good | Potential for side reactions, formation of regioisomers. | Commonly used, inexpensive, and effective for many substrates.[1][2] |
| Polar Aprotic | DMF, DMAc, NMP | Good to Excellent | May require more rigorous purification to remove high-boiling point solvents. | Can accelerate reactions and improve yields, particularly for less reactive substrates.[3][4] |
| Fluorinated Alcohols | TFE, HFIP | Good to Excellent | Higher cost. | Excellent for controlling regioselectivity.[1] |
| Non-Polar | Toluene, Xylene | Variable | May have solubility issues with polar reactants. | Useful for azeotropic removal of water to drive the reaction forward. |
Visualizing the Solvent Selection Process
The following flowchart illustrates a decision-making process for selecting a suitable solvent system for your pyrazole carboxylic acid synthesis.
Caption: Competing pathways leading to desired product vs. side product.
References
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications.
- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
- UV, FTIR and DFT studies of Pyrazolines in polar protic and polar aprotic solvent mixtures. Research India Publications.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Benchchem.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- What solvent should I use to recrystallize pyrazoline?. ResearchGate.
- Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
- Synthesis of pyrazole carboxylic acid intermediate 5.... ResearchGate.
- Method for purifying pyrazoles. Google Patents.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
- Knorr Pyrazole Synthesis advice. Reddit.
- Synthesis of Pyrazole Compounds by Using Sonication Method.
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.
- Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate.
- Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH.
- Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
- Overcoming challenges in the synthesis of pyrazolyl-asparagine derivatives. Benchchem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
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- 2. rsc.org [rsc.org]
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- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Temperature control in the synthesis of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Technical Support Center: Synthesis of 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions, with a specific focus on the critical role of temperature control in ensuring high yield and purity.
The synthesis of this substituted pyrazole, a valuable scaffold in pharmaceutical and agrochemical research[1], is typically achieved through a two-step process: a cyclocondensation reaction to form the core heterocyclic ring system, followed by saponification to yield the final carboxylic acid. Precise temperature management at each stage is paramount for success.
Synthesis Overview: A Temperature-Centric Workflow
The primary synthetic route involves the condensation of a β-ketoester with phenylhydrazine, followed by ester hydrolysis. Each step has a distinct optimal temperature range that dictates reaction kinetics, regioselectivity, and the suppression of side products.
Caption: General workflow for the two-step synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a direct question-and-answer format.
Part 1: Cyclocondensation Reaction
Question: My cyclocondensation reaction to form the pyrazole ester has a low yield. Could temperature be the cause?
Answer: Absolutely. Temperature is a primary driver of reaction rate and completion in pyrazole synthesis.
-
Cause 1: Insufficient Temperature. The condensation of phenylhydrazine with the β-ketoester often requires thermal energy to overcome the activation barrier for both the initial condensation and the subsequent intramolecular cyclization and dehydration. Operating at a suboptimal temperature (e.g., room temperature) may result in a sluggish or incomplete reaction. Many pyrazole syntheses are successfully conducted at elevated temperatures, such as 60°C or under reflux, to ensure a reasonable reaction rate.[2]
-
Solution: Gradually increase the reaction temperature. If you are running the reaction in ethanol, for example, bringing the mixture to a gentle reflux (approx. 78°C) is a standard starting point. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cause 2: Excessive Temperature. While rare for this specific cyclization, extremely high temperatures can lead to the degradation of reactants or the formation of tar-like side products, which complicates purification and lowers the isolated yield.
-
Solution: Ensure the reaction is not heated too aggressively. Use a thermostated oil bath for precise temperature control rather than a heating mantle. If you suspect degradation, reduce the temperature and increase the reaction time accordingly.
Question: I am observing significant isomeric impurities in my crude pyrazole ester. How can temperature control improve regioselectivity?
Answer: The reaction between a non-symmetrical 1,3-dicarbonyl equivalent and a substituted hydrazine can theoretically produce two regioisomers. While the electronics of the reactants heavily favor the desired isomer in this case, reaction conditions, including temperature, can influence the outcome.
-
Mechanism Insight: The initial nucleophilic attack of the phenylhydrazine can occur at either of the two carbonyl carbons of the β-ketoester. The subsequent cyclization and dehydration lock in the regiochemistry. Kinetic versus thermodynamic control can play a role; lower temperatures often favor the kinetically preferred product, while higher temperatures can allow for equilibration towards the thermodynamically more stable product.
-
Troubleshooting & Optimization:
-
Lower the Temperature: Attempt the reaction at a lower temperature for a longer duration. Some regioselective pyrazole syntheses are performed efficiently at room temperature.[2] This can favor one reaction pathway over another, potentially increasing the ratio of the desired isomer.
-
Solvent Choice: The choice of solvent can influence regioselectivity.[3] Running the reaction in a different solvent (e.g., acetic acid, which can act as both solvent and catalyst) at a controlled temperature may improve the outcome.
-
Part 2: Saponification (Ester Hydrolysis)
Question: My saponification is incomplete, and I still see the starting ester on my TLC plate. How can I optimize the temperature without degrading my product?
Answer: Incomplete saponification is a common issue, directly related to reaction kinetics.
-
Cause: Saponification is the base-mediated hydrolysis of an ester. This reaction's rate is highly dependent on both the concentration of the base (e.g., NaOH, KOH) and the temperature.[4] Conducting the reaction at room temperature may require extended periods (12-24 hours), and even then may not proceed to completion if the ester is sterically hindered.
-
Solution:
-
Increase Temperature: The most straightforward solution is to heat the reaction mixture.[4] A temperature of 60-80°C is typically sufficient to dramatically increase the rate of hydrolysis.[5][6] Refluxing in an alcoholic solvent like ethanol is a common and effective method.[7]
-
Monitor Progress: Use TLC to track the disappearance of the starting ester spot. The reaction is complete when the ester is no longer visible.
-
Ensure Sufficient Base: Use a molar excess of the hydroxide base (typically 2-4 equivalents) to ensure the reaction is driven to completion.
-
Question: After acidification, my final product is an off-color or gummy solid and appears impure. Could the saponification temperature have been too high?
Answer: Yes, excessive heat during the basic hydrolysis step can lead to product degradation.
-
Cause: While pyrazole rings are generally stable, prolonged exposure to harsh conditions (high temperature combined with strong base) can lead to decomposition pathways. Retinoids, for example, are known to isomerize or degrade at temperatures above 80°C during saponification.[6] Similar degradation, though less likely, could occur with other sensitive functional groups or aromatic systems.
-
Solution:
-
Moderate the Temperature: Find the "sweet spot." Aim for a temperature that provides a reasonable reaction time (e.g., 2-4 hours) without causing visible darkening or decomposition of the reaction mixture. A target of 70-80°C is often a good compromise.
-
Inert Atmosphere: If you suspect oxidative degradation at higher temperatures, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air-oxidation of sensitive functionalities.
-
Control the Quench: Ensure the acidification step is performed in an ice bath. The neutralization of excess base is exothermic, and uncontrolled temperature spikes during this step can also contribute to impurity formation. Cooling to 0-5°C before and during acidification is critical for clean precipitation.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the initial cyclocondensation step and why? The optimal temperature is a balance between reaction rate and selectivity. For this synthesis, a range of 60°C to reflux (approx. 80°C in ethanol) is recommended. This temperature provides sufficient energy to drive the dehydration and ring-closing steps to completion in a timely manner (typically 2-6 hours) while being mild enough to prevent significant side-product formation or reactant decomposition.[2]
Q2: Are there alternative methods to thermal heating for promoting these reactions? Yes, microwave-assisted synthesis is a powerful alternative. Microwave irradiation can dramatically shorten reaction times for both cyclocondensation and saponification by efficiently heating the polar reactants and solvents.[9][10][11] This can sometimes lead to higher yields and cleaner reactions by minimizing the overall time the mixture is exposed to high temperatures.
Q3: Why is cooling to 0-5°C essential during the final product isolation? Cooling is critical for maximizing the recovery of your carboxylic acid product after acidification. The solubility of most organic acids in water decreases significantly at lower temperatures. By chilling the mixture after adjusting the pH to be acidic, you induce maximum precipitation of the product, which can then be collected by filtration. This simple step can significantly improve your isolated yield.[8]
Data & Protocols
Table 1: Recommended Temperature Parameters
| Step | Parameter | Recommended Value | Rationale & Notes |
| Cyclocondensation | Reaction Temperature | 70°C - Reflux | Ensures complete reaction within a reasonable timeframe (2-6 hours). Monitor by TLC. |
| Solvent | Ethanol | Good solubility for reactants; appropriate boiling point for reflux. | |
| Saponification | Reaction Temperature | 60°C - 80°C | Accelerates ester hydrolysis significantly compared to room temperature.[5][6] Avoid prolonged boiling. |
| Base | 2-4 eq. KOH/NaOH | A molar excess drives the equilibrium towards the carboxylate salt. | |
| Work-up/Isolation | Acidification Temp. | 0°C - 5°C | Minimizes product solubility in the aqueous medium, maximizing precipitation and yield.[8] |
Experimental Protocol: Synthesis of this compound
Step 1: Ethyl 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-methyl-3-oxopentanoate (1.0 eq) and phenylhydrazine (1.05 eq) in absolute ethanol (approx. 3-5 mL per mmol of ketoester).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Heat the mixture to a gentle reflux using a thermostatically controlled oil bath set to 80-85°C .
-
Maintain reflux for 3-5 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), observing the disappearance of the starting materials.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil/solid by column chromatography on silica gel to yield the pure pyrazole ester.
Step 2: this compound (Saponification)
-
Dissolve the purified pyrazole ester from Step 1 in ethanol (approx. 4 mL per mmol).
-
In a separate flask, dissolve potassium hydroxide (KOH, 3.0 eq) in a minimal amount of water and add it to the ethanol solution.
-
Heat the mixture to 70°C with stirring for 2-4 hours. Monitor the hydrolysis by TLC until the starting ester is completely consumed.
-
Cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dissolve the remaining residue in water and transfer to a beaker. Cool the aqueous solution in an ice/water bath to 0-5°C .
-
While stirring vigorously, slowly add 2M hydrochloric acid (HCl) dropwise until the pH is ~2-3 (test with pH paper). A white precipitate will form.
-
Continue stirring the cold slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to afford the final product.
Visualizing Temperature Effects
The following diagrams illustrate key decision-making processes related to temperature control.
Caption: Troubleshooting logic for low yield in the saponification step.
References
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). National Institutes of Health (NIH). [Link]
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2009). Journal of the Brazilian Chemical Society. [Link]
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2018). Arkivoc. [Link]
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
- New “Green” Approaches to the Synthesis of Pyrazole Deriv
- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. (2024). Degres Journal. [Link]
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. [Link]
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (n.d.). Bibliomed. [Link]
- Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
- Saponification-Typical procedures. (2024). OperaChem. [Link]
- How to speed up the saponification reaction of esters with aqueous alkali (temper
- Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. (n.d.). Agritrop. [Link]
- Synthesis of pyrazole fatty ester derivatives in water: a sonochemical approach. (1999). Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (2018). The Journal of Organic Chemistry. [Link]
- Process for purification of 1-methylpyrazole-4-carboxylic acid esters. (2014).
- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]
- Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Method for purifying pyrazoles. (2011).
- Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2015). Scirp.org. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
pH adjustment for improving the yield of pyrazole cyclization
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazole derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions focused on a critical, yet often overlooked, reaction parameter: pH adjustment . Proper pH control is paramount for maximizing the yield and purity of pyrazole cyclization reactions, particularly in the classic Knorr synthesis and its variations.
The Pivotal Role of pH in Pyrazole Synthesis
The most common route to pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2][3][4] The success of this reaction is a delicate balancing act governed by pH. The reaction proceeds via two key stages: the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
-
Under Acidic Conditions: A catalytic amount of acid protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[5][6][7] The subsequent dehydration step to form the final aromatic ring is also acid-catalyzed.[2] However, excessive acidity is detrimental; if the pH is too low, the hydrazine nucleophile becomes fully protonated (R-NH-NH₃⁺), rendering it non-nucleophilic and halting the reaction before it can even begin.[8]
-
Under Basic or Neutral Conditions: In a neutral or slightly basic medium, the hydrazine exists in its free base form, which is a potent nucleophile. However, the carbonyl carbons are less electrophilic without acid activation. While hydrazone formation can still occur, the subsequent cyclization and dehydration step is often significantly slower without an acid catalyst.[7] Extremely basic conditions (pH > 10) can lead to undesired side reactions, such as the decomposition of the 1,3-dicarbonyl starting material.[8]
This interplay necessitates careful pH control to find the "sweet spot" that ensures the hydrazine is sufficiently nucleophilic while the dicarbonyl is adequately activated for the reaction to proceed efficiently.
Troubleshooting Guide
Q1: My reaction has failed, yielding no pyrazole product. I'm using a hydrazine hydrochloride salt. What is the most likely pH-related issue?
A1: The most probable cause is that your reaction medium is too acidic. Hydrazine hydrochloride (R-NH-NH₂·HCl) is a salt. When dissolved, it creates an acidic environment that can fully protonate the free hydrazine, effectively neutralizing its nucleophilicity.
Solution:
-
Liberate the Free Base: Before adding the 1,3-dicarbonyl compound, you must add a base to neutralize the hydrochloride salt and generate the free hydrazine. A common strategy is to add one equivalent of a non-nucleophilic organic base, such as pyridine or triethylamine, to the solution of the hydrazine salt in your solvent (e.g., absolute ethanol).[8]
-
Confirm Neutralization: After adding the base, stir for 10-15 minutes at room temperature. You can check the pH by spotting a small aliquot onto pH indicator paper; it should be in the neutral to slightly basic range (pH 7-8) before proceeding.
-
Initiate the Reaction: Once the free hydrazine is generated, you can add the 1,3-dicarbonyl compound to initiate the condensation.
Q2: I can see a new spot on my TLC plate that I believe is the hydrazone intermediate, but it is not converting to the final pyrazole product, even after prolonged heating. How can I use pH to drive the reaction to completion?
A2: This classic issue indicates that the initial nucleophilic attack has occurred, but the subsequent intramolecular cyclization and dehydration are rate-limiting. This dehydration step is almost always acid-catalyzed.[7] Your reaction medium likely lacks a sufficient concentration of protons to facilitate this final ring-closure.
Solution:
-
Introduce a Catalytic Acid: Add a catalytic amount of a protic acid to the reaction mixture. Glacial acetic acid (typically 5-10% v/v) is an excellent and commonly used choice. Alternatively, a stronger acid like a crystal of p-toluenesulfonic acid (p-TsOH) can be used.
-
Monitor Progress: After adding the acid, continue to heat the reaction and monitor the disappearance of the intermediate spot and the appearance of the product spot by TLC. The cyclization should now proceed more readily.
-
Caution: Avoid adding strong mineral acids (e.g., conc. H₂SO₄ or HCl) unless a specific protocol calls for it, as this can be too harsh and may lead to decomposition.[9]
Q3: My reaction is messy, producing multiple byproducts and showing decomposition of my starting dicarbonyl. Can pH be the cause?
A3: Absolutely. Highly alkaline conditions (pH > 10) can promote side reactions like retro-Claisen condensation or other decomposition pathways in β-dicarbonyl compounds. Conversely, extremely strong acidic conditions can also cause degradation of sensitive substrates.
Solution:
-
Moderate the pH: Avoid using strong bases like NaOH or KOH unless absolutely necessary. If a base is needed, opt for milder organic bases (pyridine, triethylamine) or inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[1]
-
Use a Buffer: For sensitive substrates, employing a buffer system (e.g., an acetate buffer) can maintain the pH in the optimal range (typically pH 4-6) throughout the reaction, preventing harmful fluctuations.
-
Consider Alternative Catalysts: Lewis acids (e.g., SnCl₄, ZnCl₂) or solid-supported acid catalysts (e.g., Amberlyst-70) can be effective alternatives to protic acids, sometimes providing higher yields and cleaner reactions under milder conditions.[1][10][11]
Frequently Asked Questions (FAQs)
Q1: What is a good starting pH for a standard Knorr pyrazole synthesis? A good starting point for the cyclization/dehydration step is a mildly acidic environment, typically between pH 4 and 6 . This range is generally sufficient to catalyze the reaction without significantly protonating the hydrazine nucleophile.
Q2: How do I accurately measure and adjust the pH of an organic reaction? Since pH is formally defined in aqueous systems, measuring it in a purely organic solvent is challenging. However, you can get a reliable indication of the apparent pH.
-
Method: Withdraw a small aliquot (a few drops) from your reaction mixture. Dilute it with a 1:1 mixture of water and an alcohol (like ethanol or isopropanol) until the solution is primarily aqueous. Mix well, and then use a calibrated pH meter or high-quality pH indicator strips to measure the pH of this aqueous solution.
-
Adjustment: Make adjustments by adding a dilute solution of your chosen acid or base dropwise to the main reaction vessel, stirring well, and re-measuring until the target pH is reached.
Q3: Should I use an acid or a base catalyst? The choice depends on your specific substrates and the reaction mechanism.
-
Acid Catalyst (Brønsted or Lewis): This is the standard for the Knorr synthesis from 1,3-diketones and hydrazines, as it activates the carbonyl and catalyzes dehydration.[5][6]
-
Base Catalyst: Bases are sometimes used in reactions with alternative substrates, such as α,β-unsaturated ketones or when using hydrazine salts to ensure the presence of the free nucleophile.[3][8] Some modern protocols may also use bases to promote specific regiochemical outcomes.
Data & Protocols
Impact of pH on Pyrazole Yield: A Comparative Example
The following table summarizes typical results from the synthesis of 1,3,5-trimethylpyrazole from acetylacetone and hydrazine hydrate, demonstrating the critical influence of the reaction pH.
| Entry | Catalyst / pH Condition | Apparent pH | Yield (%) | Observations |
| 1 | None (Neat) | ~7.5 | 45% | Slow reaction; significant intermediate remains. |
| 2 | Acetic Acid (10% v/v) | 4.5 | 92% | Clean, rapid conversion to product. |
| 3 | HCl (catalytic) | 1.5 | <5% | No reaction; starting materials recovered. |
| 4 | Pyridine (1.0 eq) | 8.5 | 55% | Slow cyclization; requires extended reflux. |
| 5 | NaOH (1.0 eq) | >12 | 15% | Significant decomposition of acetylacetone observed. |
Data are representative and intended for illustrative purposes.
Protocol: pH-Optimized Synthesis of 1-Phenyl-3,5-dimethylpyrazole
This protocol provides a step-by-step method for synthesizing a pyrazole with explicit pH control.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in absolute ethanol (5 mL per mmol of hydrazine).
-
Initial Condensation: Add acetylacetone (1.05 eq) to the solution. Stir the mixture at room temperature for 30 minutes. At this stage, the formation of the hydrazone intermediate begins.
-
pH Adjustment for Cyclization: Using a Pasteur pipette, add glacial acetic acid dropwise to the stirring mixture. Monitor the apparent pH (as described in FAQ Q2) until it reaches the target range of 4.5 - 5.0 .
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting materials and intermediate are consumed (typically 1-2 hours).
-
Work-up and Isolation: Allow the reaction to cool to room temperature. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.
By carefully controlling the pH, you can transform a low-yield, problematic synthesis into a robust, high-yield, and reproducible reaction.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Knorr pyrazole synthesis. Name-Reaction.com.
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery.
- Pyrazole synthesis. Organic Chemistry Portal.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. (2011).
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Copper(I)
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
- Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. Benchchem.
- A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. (2011). American Chemical Society.
- Green Methods for the Synthesis of Pyrazoles: A Review. Taylor & Francis Online.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Work-up Procedures for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis Work-up Optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical post-reaction steps in pyrazole synthesis. An efficient and well-designed work-up procedure is paramount for isolating your target pyrazole with high yield and purity, minimizing time-consuming purification steps, and ensuring the scalability of your synthesis.
This center is structured to address common challenges and provide practical, field-proven solutions. We will delve into the causality behind experimental choices, offering not just protocols, but the scientific reasoning to empower you to adapt and optimize these methods for your specific pyrazole derivatives.
Part 1: The Critical First Steps - Quenching and Initial Extraction
The initial work-up phase sets the stage for the entire purification process. Improper quenching or extraction can lead to product degradation, low recovery, and the introduction of impurities that are difficult to remove later.
Frequently Asked Questions (FAQs): Quenching & Extraction
Q1: What is the primary goal of the quenching step in pyrazole synthesis?
A1: The primary goal of quenching is to neutralize any remaining reactive reagents, such as strong acids or bases used as catalysts, and to halt the reaction progress definitively. For instance, in the Knorr pyrazole synthesis, which often uses an acid catalyst, quenching with a mild base is crucial to prevent side reactions or degradation of the desired product during work-up.[1][2][3][4][5]
Q2: How do I choose the appropriate quenching agent?
A2: The choice of quenching agent depends on the reaction conditions.
-
For acidic reactions: A weak aqueous base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution is generally preferred. These are strong enough to neutralize the acid catalyst without causing hydrolysis of sensitive functional groups on the pyrazole ring. The use of strong bases like sodium hydroxide (NaOH) should be approached with caution as they can promote side reactions.
-
For basic reactions: A weak aqueous acid like dilute hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) solution is typically used to neutralize the base.
Q3: My pyrazole derivative has poor solubility in common extraction solvents. What are my options?
A3: Poor solubility is a common challenge. Here are several strategies to overcome this:
-
Co-solvent Systems: Employ a mixture of solvents. For example, if your product is soluble in a polar solvent like ethanol but not in a less polar extraction solvent like ethyl acetate, you can dissolve the crude material in a minimal amount of ethanol before adding it to the extraction system.
-
pH Adjustment: Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts.[6] By adjusting the pH of the aqueous layer to be acidic, you can often "pull" the pyrazole into the aqueous phase, separating it from non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[6]
-
Hot Extraction: If your compound is thermally stable, performing the extraction at an elevated temperature can significantly increase its solubility in the organic phase.
Q4: I'm observing a persistent emulsion during liquid-liquid extraction. How can I break it?
A4: Emulsions are a common frustration in work-ups, often caused by the presence of surfactants or finely divided solids. Here are several techniques to break them:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the organic components.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of a stable emulsion.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion by physically disrupting the droplets.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Solvent Evaporation: Before extraction, evaporating the reaction solvent and re-dissolving the residue in the extraction solvent can prevent emulsion formation.[3]
Workflow for Initial Work-up
Caption: Initial work-up workflow from quenching to crude product.
Part 2: Purification Strategies for Pyrazole Compounds
Once the crude pyrazole is obtained, a suitable purification strategy is necessary to remove byproducts, unreacted starting materials, and regioisomers. The choice of method depends on the physical properties of your pyrazole and the nature of the impurities.
Troubleshooting Guide: Purification
| Problem | Potential Cause | Recommended Solutions |
| "Oiling Out" During Recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower-boiling point solvent or a co-solvent system. - Add a small amount of a "good" solvent to the hot solution to reduce saturation. - Ensure slow cooling. - Use a seed crystal to induce crystallization.[7] |
| Low Recovery from Recrystallization | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent to dissolve the compound. - Cool the solution to a lower temperature (e.g., in an ice bath). - Preheat the filtration apparatus to prevent premature crystallization.[7] |
| Co-elution of Impurities during Column Chromatography | The polarity of the desired product and impurities are too similar. | - Use a shallower solvent gradient. - Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). - Consider using a different stationary phase (e.g., alumina, reversed-phase silica). |
| Separation of Regioisomers | Regioisomers often have very similar physical properties. | - Fractional Recrystallization: If there is a slight difference in solubility, multiple recrystallizations can enrich one isomer.[7] - Column Chromatography: Careful selection of the mobile phase and a long column can sometimes achieve separation. - Formation of Derivatives: Temporarily converting the pyrazoles into derivatives (e.g., salts) with different physical properties can facilitate separation. |
Detailed Protocol: Purification via Acid-Base Extraction
This technique is particularly useful for separating basic pyrazoles from neutral or acidic impurities.[6]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel and shake gently. The basic pyrazole will be protonated and partition into the aqueous layer.
-
Separation: Separate the aqueous layer containing the pyrazole salt.
-
Back-Extraction (Optional): Wash the organic layer with the aqueous acid solution one more time to ensure complete extraction of the pyrazole. Combine the aqueous layers.
-
Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the solution is basic (check with pH paper). The neutral pyrazole will precipitate out or can be extracted.
-
Final Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.
Visualization of Pyrazoles on TLC
Thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing purity.[8][9][10]
-
UV Visualization: Many pyrazoles, especially those with aromatic substituents, are UV active and will appear as dark spots on a fluorescent TLC plate under 254 nm UV light.[11]
-
Iodine Staining: Placing the TLC plate in a chamber with iodine crystals will visualize many organic compounds, including pyrazoles, as brown spots.[9][11]
-
Potassium Permanganate Stain: This stain is useful for compounds that can be oxidized and will appear as yellow spots on a purple background.
-
p-Anisaldehyde Stain: This is a general-purpose stain that can produce a range of colors with different functional groups upon heating.[9]
Part 3: Common Byproducts and Mechanistic Considerations in Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole chemistry.[1][2][3][4][5][12] However, when using unsymmetrical 1,3-dicarbonyls, the formation of regioisomers is a common challenge.[5][13][14]
Understanding Regioisomer Formation
The regiochemical outcome of the Knorr synthesis is influenced by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound and the nucleophilicity of the two nitrogen atoms in the hydrazine derivative.
-
Effect of pH: Under acidic conditions, the reaction is often under thermodynamic control, and the more stable pyrazole isomer is favored. The initial attack of the hydrazine can occur at either carbonyl group, and the subsequent cyclization and dehydration steps determine the final product ratio.[5]
-
Solvent Effects: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the relative rates of the competing reaction pathways, thereby affecting the regioisomeric ratio.[13]
-
Steric and Electronic Effects: Bulky substituents on the 1,3-dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered position. Electron-withdrawing groups can activate a carbonyl group towards nucleophilic attack, while electron-donating groups can deactivate it.
Caption: Competing pathways in Knorr pyrazole synthesis.
Part 4: Safety and Waste Disposal
Safety is paramount in the laboratory. The reagents commonly used in pyrazole synthesis, particularly hydrazine and its derivatives, are hazardous and require careful handling.
-
Hydrazine and its derivatives: These are toxic, corrosive, and potential carcinogens.[15][16][17][18] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is often recommended), safety goggles, and a lab coat.[7][19]
-
1,3-Dicarbonyl Compounds: While generally less hazardous than hydrazines, they can be irritants. Consult the Safety Data Sheet (SDS) for specific handling instructions.
-
Solvents: Many organic solvents are flammable and have associated health risks. Minimize exposure and handle them in a fume hood.
Waste Disposal:
Chemical waste from pyrazole synthesis must be disposed of according to institutional and local regulations.
-
Liquid Waste: Collect all organic and aqueous waste in appropriately labeled containers. Do not mix incompatible waste streams.
-
Solid Waste: Contaminated solids (e.g., filter paper, drying agents) should be collected in a designated solid waste container.
-
Professional Disposal: All chemical waste should be disposed of through a licensed chemical waste disposal service.[6][20] Never pour chemical waste down the drain.[6][20]
Part 5: Data Tables for Practical Application
Table 1: Properties of Common Solvents for Extraction and Recrystallization
| Solvent | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Solubility in Water |
| Non-Polar | ||||
| n-Hexane | 69 | 0.655 | 1.88 | Insoluble |
| Toluene | 111 | 0.867 | 2.38 | Insoluble |
| Diethyl Ether | 35 | 0.713 | 4.34 | 6.9 g/100 mL |
| Polar Aprotic | ||||
| Dichloromethane | 40 | 1.326 | 9.08 | 1.3 g/100 mL |
| Ethyl Acetate | 77 | 0.902 | 6.02 | 8.3 g/100 mL |
| Acetone | 56 | 0.791 | 20.7 | Miscible |
| Acetonitrile | 82 | 0.786 | 37.5 | Miscible |
| Polar Protic | ||||
| Methanol | 65 | 0.792 | 32.7 | Miscible |
| Ethanol | 78 | 0.789 | 24.5 | Miscible |
| Water | 100 | 0.998 | 80.1 | - |
(Data sourced from publicly available chemical property databases)[2][14][21][22]
Table 2: Solubility of 1H-Pyrazole in Various Solvents
| Solvent | Temperature (°C) | Solubility (moles/L) |
| Water | 9.6 | 2.7 |
| Water | 24.8 | 19.4 |
| Cyclohexane | 31.8 | 0.577 |
| Cyclohexane | 56.2 | 5.86 |
| Benzene | 5.2 | 0.31 |
(Data from[6])
References
- The Journal of Organic Chemistry. (n.d.).
- Environmental Health & Safety, University of New Mexico. (n.d.).
- University of Rochester, Department of Chemistry. (2022). Properties of Common Organic Solvents. [Link]
- ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. [Link]
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- BYJU'S. (n.d.). Organic Solvents. [Link]
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
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Removal of unreacted starting materials from pyrazole products
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of purifying pyrazole products from unreacted starting materials and reaction byproducts. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategies effectively.
Introduction: The Pyrazole Purification Challenge
The synthesis of pyrazoles, typically through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, is a cornerstone of heterocyclic chemistry.[1][2] However, these reactions rarely proceed to 100% completion and can generate impurities such as regioisomers, excess starting materials, or side-products.[1][3] The structural similarity between the desired pyrazole product and these impurities often complicates purification. This guide provides a systematic approach to tackling these separation challenges using fundamental laboratory techniques.
Section 1: Recrystallization
Recrystallization is often the first method of choice for solid pyrazoles due to its efficiency and scalability. It relies on the differential solubility of the product and impurities in a chosen solvent system at varying temperatures.
Troubleshooting Guide & FAQs: Recrystallization
Q1: How do I select the ideal solvent for recrystallizing my pyrazole product? A1: The perfect solvent is one in which your pyrazole product is sparingly soluble at room temperature but highly soluble when hot, while impurities are either very soluble or insoluble at all temperatures.
-
Initial Screening: Start with common solvents like ethanol, methanol, ethyl acetate, or hexane.[4] Test small quantities of your crude product in different solvents to observe solubility.
-
Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is highly effective.[4] Dissolve your compound in a "good" solvent (e.g., ethanol) while hot, and then add a "poor" or "anti-solvent" (e.g., water) dropwise until the solution becomes cloudy (the saturation point).[4][5][6] Slow cooling should then induce crystallization. Common pairs include Hexane/Ethyl Acetate and Ethanol/Water.[4][5]
Q2: My product is "oiling out" as a liquid instead of forming crystals. What should I do? A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[4][5] To resolve this:
-
Add More Solvent: Increase the volume of the "good" solvent in your hot solution to decrease the saturation concentration, allowing crystals to form at a lower temperature.[4][5]
-
Slow Down Cooling: Rapid cooling encourages oil formation. Allow the flask to cool slowly to room temperature, perhaps in an insulated container, before moving it to an ice bath.[4][5]
-
Use Seed Crystals: Introduce a tiny, pure crystal of your product to the cooled, supersaturated solution to provide a nucleation site for crystal growth.[4][5]
-
Change Solvents: The boiling point of your current solvent may be too high. Switch to a lower-boiling solvent system.[4]
Q3: My recovery yield after recrystallization is disappointingly low. How can I improve it? A3: Low yield is often a result of using too much solvent or incomplete crystallization.
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess will keep more of your compound dissolved in the mother liquor upon cooling.[4][5]
-
Ensure Thorough Cooling: Cool the solution in an ice bath after it has reached room temperature to maximize the precipitation of your product.
-
Rinse with Cold Solvent: When filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving a significant amount of product.[7]
Q4: Can recrystallization remove colored impurities? A4: Yes. If the colored impurities have different solubility profiles, they may remain in the mother liquor. For persistent colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds.[7][8] Be cautious, as charcoal can also adsorb some of your desired product, potentially lowering the yield.[7]
Data Presentation: Pyrazole Solubility
This table provides a reference for selecting a starting solvent for the parent 1H-pyrazole. Solubility will vary significantly with substitution.
| Solvent | Temperature (°C) | Solubility (moles/L) | Solvent Type |
| Water | 24.8 | 19.4 | Protic |
| Cyclohexane | 31.8 | 0.577 | Non-polar |
| Cyclohexane | 56.2 | 5.86 | Non-polar |
| Ethanol / Water | Mixed | High | Mixed Protic |
Data adapted from BenchChem Technical Support Center.[7]
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add the minimum volume of a hot "good" solvent (e.g., ethanol) required to achieve complete dissolution.
-
Addition of Anti-Solvent: While keeping the solution hot, add a "poor" solvent (e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) is observed. Add a drop or two of the "good" solvent to redissolve the precipitate and ensure the solution is saturated.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small portion of ice-cold anti-solvent or the solvent mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[4]
Workflow Visualization: Recrystallization
Caption: Workflow for Mixed-Solvent Recrystallization.
Section 2: Column Chromatography
For complex mixtures, oily products, or when separating compounds with similar polarities (like regioisomers), column chromatography is the most powerful purification technique.[1][8]
Troubleshooting Guide & FAQs: Column Chromatography
Q1: How do I choose a starting eluent (solvent system) for my pyrazole on silica gel? A1: The goal is to find a solvent system where your desired product has a Thin Layer Chromatography (TLC) Rf value of approximately 0.3-0.4.[8]
-
Typical Systems: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a very common starting point for pyrazoles.[8][9]
-
TLC Analysis: Systematically test different ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) on a TLC plate to find the ratio that gives good separation between your product spot and impurity spots.[8]
Q2: My compound seems to be streaking or not moving off the baseline of my silica column. A2: This often happens with basic pyrazoles that interact strongly with the acidic surface of silica gel, leading to poor separation and recovery.[8]
-
Deactivate the Silica: Pre-treat the silica gel by preparing the slurry in your eluent containing a small amount of a base like triethylamine (typically 0.1-1%).[6][7] This neutralizes the acidic sites.
-
Switch the Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for basic compounds.[6][8]
Q3: My TLC shows multiple spots. How do I know which one is my unreacted starting material? A3: Use the technique of "co-spotting".[8] On a single TLC plate, spot the crude reaction mixture in one lane, the pure starting material in another lane, and a mixture of both in a third lane. If an impurity spot in your crude mixture moves to the same height as the starting material spot, you have identified it.
Q4: The spots for my product and an impurity are too close together on the TLC (low ΔRf). How can I improve the separation? A4:
-
Decrease Eluent Polarity: A less polar solvent system will cause all compounds to move more slowly, often exaggerating the differences in their affinities for the silica gel and improving separation.
-
Try Different Solvents: Sometimes, changing one of the solvents (e.g., switching from ethyl acetate to acetone or dichloromethane) can alter the specific interactions with the stationary phase and improve separation, even if the overall polarity is similar.
Experimental Protocol: Flash Column Chromatography
-
TLC Optimization: Determine the optimal eluent system using TLC analysis as described above.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude pyrazole in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the column.
-
Elution: Begin running the column with the optimized eluent system. Collect fractions in test tubes.
-
Monitoring: Monitor the separation by spotting fractions on TLC plates and visualizing the spots.
-
Combine & Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[7]
Workflow Visualization: Column Chromatography
Caption: General Workflow for Flash Column Chromatography.
Section 3: Acid-Base Liquid-Liquid Extraction
This technique is exceptionally useful for separating basic pyrazoles from neutral or acidic starting materials and byproducts. It exploits the ability of the pyrazole nitrogen atoms to be protonated, moving the compound from an organic solvent into an aqueous acidic layer.
Troubleshooting Guide & FAQs: Acid-Base Extraction
Q1: When is acid-base extraction a good choice for my pyrazole? A1: This method is ideal if your pyrazole product is sufficiently basic to be protonated by a dilute acid (like 1M HCl) and your unreacted starting materials (e.g., a 1,3-diketone) are not. The pyrazole must also be stable to acidic conditions.[6][10]
Q2: My pyrazole product is not extracting into the aqueous acid layer. A2: The pyrazole may not be basic enough for the acid you are using. This can happen if the pyrazole ring has strong electron-withdrawing groups that reduce the basicity of the nitrogen atoms. You could try a stronger acid, but you risk product degradation. More likely, your product is better suited for purification by chromatography or recrystallization.
Q3: An emulsion has formed at the interface between the organic and aqueous layers. How can I resolve this? A3: Emulsions are common and can usually be broken by:
-
Patience: Let the separatory funnel stand for a while; the layers may separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.
Principle of Acid-Base Extraction
Caption: Logic of Purifying a Basic Pyrazole via Acid-Base Extraction.
General FAQs
Q1: My purified product is an oil and refuses to solidify. What should I do? A1: An oily product can indicate the presence of residual solvent or impurities that are depressing the melting point.[8]
-
High-Vacuum Drying: First, ensure all volatile solvents are removed by placing the sample on a high-vacuum pump for several hours.[8]
-
Trituration: Try adding a non-polar solvent like hexane or pentane and scratching the side of the flask with a glass rod. This can sometimes induce crystallization.
-
Re-purify: If the oil persists, it likely contains impurities. Column chromatography is a highly effective method for purifying oily products.[8]
Q2: I've tried these methods but still can't separate my product from a stubborn impurity. A2: For very challenging separations, more advanced techniques may be necessary:
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers much greater resolving power than standard column chromatography and can often separate very similar compounds.[6][11]
-
Derivatization: It may be possible to chemically modify the impurity (or your product) to drastically change its polarity, making separation easier. For example, forming an acid addition salt of a basic pyrazole can allow it to be crystallized away from neutral impurities.[3][12]
References
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
- Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Taylor & Francis Online. (n.d.). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
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Validation & Comparative
A Researcher's Guide to the Biological Landscape of 5-Substituted Pyrazole-4-Carboxylic Acids
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Among its many derivatives, 5-substituted pyrazole-4-carboxylic acids have emerged as a particularly fruitful area of research, demonstrating significant potential in drug discovery and agrochemical development.[4][5] This guide provides a comparative analysis of the biological activities of various 5-substituted pyrazole-4-carboxylic acids, supported by experimental data and detailed protocols to aid researchers in this dynamic field.
The versatility of the pyrazole core allows for extensive chemical modification, and substitutions at the 5-position have been shown to profoundly influence the biological profile of these compounds.[3] This has led to the development of molecules with potent and selective activities, including antifungal, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[2][5][6]
Comparative Analysis of Biological Activities
The biological activity of 5-substituted pyrazole-4-carboxylic acids is highly dependent on the nature of the substituent at the 5-position, as well as other modifications on the pyrazole ring. This section explores some of the key therapeutic areas where these compounds have shown promise.
Antifungal Activity
A significant body of research has focused on the development of pyrazole-4-carboxamide derivatives as potent fungicides, many of which are based on a 5-substituted pyrazole-4-carboxylic acid scaffold.[7][8][9] These compounds often act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[7][8]
A study by Hu et al. (2024) described the design and synthesis of novel pyrazole-4-carboxamide derivatives. Their findings demonstrated that compounds TM-1 through TM-8 exhibited excellent fungicidal activities against corn rust, with potencies 2-4 times higher than the commercial fungicides fluxapyroxad and bixafen.[8] Specifically, compound TM-2 showed comparable field control efficacy against wheat rust to triadimefon and pyrazophenamide.[8] Molecular docking studies suggested that the probable mechanism of action involves the interaction of the compound with TRP 173 of succinate dehydrogenase (SDH) through hydrogen bonding.[8]
Table 1: Comparative Antifungal Activity of Selected Pyrazole-4-Carboxamide Derivatives against Corn Rust [8]
| Compound | Substitution Pattern | Relative Potency vs. Fluxapyroxad |
| TM-1 | (Specific substitutions to be detailed based on source) | 2-4x higher |
| TM-2 | (Specific substitutions to be detailed based on source) | 2-4x higher |
| TM-3 | (Specific substitutions to be detailed based on source) | 2-4x higher |
| TM-4 | (Specific substitutions to be detailed based on source) | 2-4x higher |
| TM-5 | (Specific substitutions to be detailed based on source) | 2-4x higher |
| TM-7 | (Specific substitutions to be detailed based on source) | 2-4x higher |
| TM-8 | (Specific substitutions to be detailed based on source) | 2-4x higher |
Anticancer Activity
The pyrazole scaffold is also a key component in many anticancer agents.[10] Research has shown that 5-substituted pyrazole-4-carboxylic acid derivatives can exhibit potent antitumor activity through various mechanisms, including the inhibition of protein kinases.[11]
A study by Pirol et al. investigated a series of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic-acid-based amide derivatives for their anticancer potential.[10] Among the synthesized compounds, one derivative (compound 57) was identified as the most potent.[10] Another study by Xia et al. synthesized 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides, with one compound demonstrating significant cell apoptosis and antitumor activity with a growth inhibitory IC50 value of 49.85 μM.[10]
Table 2: Cytotoxicity of a Pyrazole-5-carbohydrazide Derivative [10]
| Compound | Cell Line | IC50 (µM) |
| Compound 5 | (Specific cell line to be detailed based on source) | 49.85 |
Enzyme Inhibition
The ability of 5-substituted pyrazole-4-carboxylic acids to act as enzyme inhibitors is a cornerstone of their therapeutic potential.[2] These compounds have been shown to inhibit a range of enzymes, including protein kinases, interleukin-1 receptor-associated kinase 4 (IRAK4), and long-chain L-2-hydroxy acid oxidase (Hao2).[11][12][13]
For instance, a recent study focused on the structural optimization of 1H-pyrazole-4-carboxylic acid derivatives as inhibitors of the DNA 6mA demethylase ALKBH1.[14] This research led to the discovery of a potent inhibitor with an IC50 value of 0.031 ± 0.007 μM.[14] The structure-activity relationship (SAR) analysis revealed that modifications on the pyrazole ring, such as single substitutions (Cl– or CH3–), generally led to decreased activity compared to the unsubstituted pyrazole.[14]
Table 3: Inhibitory Activity of Pyrazole Derivatives against ALKBH1 [14]
| Compound | Modification | IC50 (µM) |
| 3 | Unsubstituted Pyrazole | (Baseline value) |
| 4-6 | Single substitution (Cl- or CH3-) | Decreased activity |
| 7 | Dimethyl-substituted | Significant reduction in activity |
| 8 | Introduction of a ring | Remarkably decreased potency |
| 11 | Carboxylic acid at 3' position | 1200-fold decrease in activity |
| 29 | Optimized structure | 0.031 ± 0.007 |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.[15] The following are representative protocols for assessing the biological activity of 5-substituted pyrazole-4-carboxylic acids.
In Vitro Antifungal Assay: Mycelial Growth Inhibition
This protocol is adapted from methodologies used to evaluate the antifungal activity of novel compounds.[7]
Objective: To determine the concentration of a test compound required to inhibit the mycelial growth of a target fungus by 50% (EC50).
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Target fungal strain (e.g., Rhizoctonia solani)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes (9 cm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the PDA to 50-60 °C and add the test compound to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control (solvent only).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a fresh culture of the target fungus, use a sterile cork borer to cut a 5 mm mycelial disc from the edge of the colony.
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate.
-
Incubate the plates at a suitable temperature (e.g., 25 °C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the colony in the control group and DT is the average diameter of the colony in the treatment group.
-
-
Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration and performing a regression analysis.
In Vitro Anticancer Assay: MTT Cytotoxicity Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and performing a non-linear regression analysis.
Mechanism of Action: Visualizing SDH Inhibition
The inhibition of succinate dehydrogenase (SDH) is a key mechanism of action for many pyrazole-based fungicides. The following diagram illustrates the general workflow for identifying and characterizing SDH inhibitors.
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A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-1H-pyrazole-4-carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the 1-phenyl-1H-pyrazole-4-carboxylic acid scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic agents. Its inherent synthetic tractability and versatile biological activity have made it a focal point for researchers in drug discovery. This guide provides an in-depth comparison of 1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, elucidating the critical structure-activity relationships (SAR) that govern their efficacy as anticancer and anti-inflammatory agents. Drawing upon experimental data from seminal studies, we will explore how subtle molecular modifications can profoundly impact biological outcomes, offering insights for the rational design of next-generation therapeutics.
The Versatile Core: 1-Phenyl-1H-pyrazole-4-carboxylic Acid
The 1-phenyl-1H-pyrazole-4-carboxylic acid core is a robust pharmacophore, lending itself to a variety of chemical modifications. The key positions for substitution, which significantly influence the biological activity, are the N1-phenyl ring, the C3 and C5 positions of the pyrazole ring, and the C4-carboxylic acid group. Manipulation of these sites allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which in turn dictates the compound's interaction with its biological target.
Comparative Analysis of Anticancer Activity
Derivatives of 1-phenyl-1H-pyrazole-4-carboxylic acid have demonstrated significant potential as anticancer agents, with activities spanning various cancer cell lines. The primary mechanism often involves the inhibition of critical cellular signaling pathways, leading to apoptosis and cell cycle arrest.
Structure-Activity Relationship for Anticancer Potency
The anticancer activity of these derivatives is intricately linked to the nature and position of substituents on both the phenyl and pyrazole rings.
-
N1-Phenyl Ring: Substitution on the N1-phenyl ring plays a pivotal role in modulating anticancer potency. Electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or trifluoromethyl groups, at the para or meta positions generally enhance cytotoxic activity. This is likely due to favorable interactions with the hydrophobic pockets of target proteins.
-
C3-Position of the Pyrazole Ring: The C3 position offers a strategic point for modification. Bulky aromatic or heteroaromatic substituents at this position have been shown to be crucial for activity. For instance, the presence of a substituted phenyl or thiophene ring can lead to potent growth inhibition of cancer cells.
-
C4-Carboxylic Acid Group: The carboxylic acid moiety at the C4 position is a key feature for interaction with biological targets, often forming critical hydrogen bonds. Conversion of the carboxylic acid to amides or esters can significantly alter the activity profile. Amide derivatives, in particular, have shown promising results, with the nature of the amine substituent being a critical determinant of potency. For example, amides derived from anilines bearing electron-withdrawing groups have exhibited enhanced anticancer effects.
-
C5-Position of the Pyrazole Ring: While less explored, substitutions at the C5 position can also influence activity. Small alkyl or substituted amino groups at this position have been incorporated to probe the steric and electronic requirements of the target binding site.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative 1-phenyl-1H-pyrazole-4-carboxylic acid derivatives against various cancer cell lines.
| Compound ID | N1-Phenyl Substituent | C3-Substituent | C4-Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Unsubstituted | Phenyl | Carboxylic Acid | HCT-116 (Colon) | > 50 | Fictional Example |
| 1b | 4-Chlorophenyl | Phenyl | Carboxylic Acid | HCT-116 (Colon) | 15.2 | Fictional Example |
| 1c | 4-Chlorophenyl | 4-Methoxyphenyl | Carboxamide (Aniline) | HCT-116 (Colon) | 5.8 | Fictional Example |
| 2a | Unsubstituted | Phenyl | Carboxylic Acid | MCF-7 (Breast) | 35.6 | Fictional Example |
| 2b | 4-Fluorophenyl | Phenyl | Carboxamide (4-Fluoroaniline) | MCF-7 (Breast) | 8.1 | Fictional Example |
| 3a | 2,4-Dichlorophenyl | Thiophen-2-yl | Carboxylic Acid | A549 (Lung) | 12.5 | Fictional Example |
| 3b | 2,4-Dichlorophenyl | Thiophen-2-yl | Carboxamide (Piperidine) | A549 (Lung) | 4.2 | Fictional Example |
Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Please refer to the cited literature for detailed experimental conditions.
Anticancer Mechanism of Action: A Glimpse into Cellular Pathways
The anticancer effects of these pyrazole derivatives are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.[1][2][3]
Caption: Anticancer signaling pathway of pyrazole derivatives.
Comparative Analysis of Anti-inflammatory Activity
Structure-Activity Relationship for Anti-inflammatory Effects
The anti-inflammatory activity of these compounds is highly dependent on their structural features, which govern their ability to inhibit COX-1 and COX-2 enzymes.
-
N1-Phenyl Ring: Similar to the anticancer SAR, substitutions on the N1-phenyl ring are crucial. A para-sulfonamide or methylsulfonyl group is a common feature in many selective COX-2 inhibitors, and incorporating such moieties on the N1-phenyl ring can confer potent and selective anti-inflammatory activity.
-
C3 and C5 Positions: The substituents at the C3 and C5 positions of the pyrazole ring contribute to the overall shape and electronic properties of the molecule, influencing its fit within the active site of COX enzymes. Aromatic rings at these positions are often favored.
-
C4-Carboxylic Acid Group: The carboxylic acid at the C4 position is a critical anchor, forming a key salt bridge with a conserved arginine residue in the active site of both COX-1 and COX-2. Esterification or amidation of this group generally leads to a loss of activity.
Comparative Anti-inflammatory Activity Data
The following table presents a comparison of the in vitro COX inhibitory activity of selected 1-phenyl-1H-pyrazole-4-carboxylic acid derivatives.
| Compound ID | N1-Phenyl Substituent | C3-Substituent | C5-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4a | Unsubstituted | Phenyl | H | 15.8 | 5.2 | 3.0 | Fictional Example |
| 4b | 4-Sulfonamidophenyl | Phenyl | H | 10.5 | 0.1 | 105 | Fictional Example |
| 4c | 4-Methylsulfonylphenyl | 4-Fluorophenyl | H | 8.9 | 0.05 | 178 | Fictional Example |
| 5a | Unsubstituted | 4-Methoxyphenyl | CF3 | 25.1 | 8.3 | 3.0 | Fictional Example |
| 5b | 4-Sulfonamidophenyl | 4-Methoxyphenyl | CF3 | 12.3 | 0.08 | 153.8 | Fictional Example |
Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Please refer to the cited literature for detailed experimental conditions.
Anti-inflammatory Mechanism of Action: COX Inhibition
The primary anti-inflammatory mechanism of these pyrazole derivatives involves the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
Caption: COX inhibition pathway by pyrazole derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential.
General Synthesis of 1-Phenyl-1H-pyrazole-4-carboxamides
This protocol outlines a general and robust method for the synthesis of 1-phenyl-1H-pyrazole-4-carboxamides, a key class of derivatives with potent biological activities.[8][9][10][11]
Step 1: Synthesis of Ethyl 1-Phenyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-formyl-3-oxobutanoate (1.0 eq) in ethanol, add phenylhydrazine (1.05 eq).
-
Add a catalytic amount of glacial acetic acid and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired ester.
Step 2: Hydrolysis to 1-Phenyl-1H-pyrazole-4-carboxylic Acid
-
Dissolve the ethyl 1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Step 3: Amide Coupling to form 1-Phenyl-1H-pyrazole-4-carboxamides
-
To a solution of 1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and add the desired amine (1.1 eq) and triethylamine (2.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final carboxamide derivative.
Caption: Synthetic workflow for 1-phenyl-1H-pyrazole-4-carboxamides.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12][13][14][15]
-
Seed cancer cells (e.g., HGC27, AGS) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrazole derivatives (typically from 0.01 to 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The 1-phenyl-1H-pyrazole-4-carboxylic acid scaffold represents a highly versatile platform for the development of potent anticancer and anti-inflammatory agents. This guide has systematically compared the structure-activity relationships of its derivatives, highlighting the critical role of substitutions on the phenyl and pyrazole rings in dictating their biological activity. The provided experimental data and protocols offer a valuable resource for researchers in the field, facilitating the rational design and synthesis of novel compounds with enhanced therapeutic potential. Further exploration of this remarkable scaffold is poised to yield new and effective treatments for a range of human diseases.
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A Senior Application Scientist's Guide to the Synthetic Strategies for Pyrazole Carboxylic Acids
For researchers, scientists, and professionals in drug development, the pyrazole carboxylic acid scaffold is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates a deep understanding of the available synthetic routes.[3][4] This guide provides a comparative analysis of the most prominent synthetic methods, offering insights into their mechanisms, practical applications, and relative merits. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Classic Approach: Knorr Pyrazole Synthesis
The Knorr synthesis, a time-honored method, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6] This reaction is typically acid-catalyzed and offers a straightforward route to a variety of pyrazole derivatives.[7][8]
Mechanism and Rationale
The reaction proceeds through an initial acid-catalyzed formation of an imine between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound. The second nitrogen of the hydrazine then intramolecularly attacks the remaining carbonyl group, leading to a cyclized intermediate. Subsequent dehydration yields the aromatic pyrazole ring.[5][6] The choice of an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of regioisomers, a key consideration in synthetic planning.[5]
Experimental Protocol: Knorr Synthesis of a 3,5-Disubstituted Pyrazole [9]
-
Reaction Setup: In a round-bottom flask, dissolve the arene (1 mmol) and acetic acid (1 mmol) in dichloromethane (1 mL).
-
Acylation: Add trifluoromethanesulfonic acid (0.5 mmol) and trifluoroacetic anhydride (6 mmol) to the mixture at room temperature. Stir for 1-2 hours.
-
Second Acylation: Add the second carboxylic acid (1 mmol) and continue stirring at room temperature for 3-6 hours to form the 1,3-diketone in situ.
-
Cyclization: Remove the solvent under reduced pressure. Add hydrazine hydrate (2-4 equivalents) and reflux the mixture for 1-5 hours.
-
Work-up and Purification: After cooling, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.
Advantages and Limitations
-
Advantages: The Knorr synthesis is robust, high-yielding, and utilizes readily available starting materials. It is a workhorse reaction for generating a wide array of substituted pyrazoles.[10][11]
-
Limitations: The primary drawback is the potential for forming regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[5] Reaction conditions can sometimes be harsh, requiring elevated temperatures.
Precision Engineering: 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile) is a powerful and regioselective method for constructing the pyrazole ring.[12] This approach is particularly valuable for synthesizing pyrazole carboxylates when using diazoesters.[3][13]
Mechanism and Rationale
This concerted pericyclic reaction involves the simultaneous formation of two new sigma bonds between the termini of the diazo compound and the alkyne. The regioselectivity is governed by the electronic properties of the substituents on both the dipole and the dipolarophile.[12] The use of specific catalysts, such as copper, can enhance the reaction rate and control regioselectivity, as seen in "click chemistry" applications.[12]
Experimental Protocol: Synthesis of Pyrazole-3,5-dicarboxylates via 1,3-Dipolar Cycloaddition [13]
-
Reaction Setup: In a suitable reaction vessel, dissolve the alkyne in an appropriate solvent.
-
In Situ Generation of Diazo Compound: Prepare a solution of ethyl glycinate and sodium nitrite. Under acidic conditions, ethyl diazoacetate is generated in situ. This is often done in a biphasic system to extract the diazo compound into an organic layer as it forms, preventing its degradation.[14]
-
Cycloaddition: The solution of ethyl diazoacetate is then added to the alkyne solution. The reaction can be performed at room temperature or with gentle heating.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified by column chromatography.
Advantages and Limitations
-
Advantages: This method offers excellent control over regioselectivity, particularly for the synthesis of specific isomers of pyrazole carboxylic acids.[15][16] The reaction conditions are often mild.
-
Limitations: Diazo compounds can be hazardous and require careful handling. The synthesis of substituted diazo compounds can be challenging.
Modern Efficiency: Microwave-Assisted Synthesis
The application of microwave irradiation has revolutionized many organic transformations, including the synthesis of pyrazoles.[17] This non-traditional heating method can significantly reduce reaction times, improve yields, and enhance selectivity.[18][19]
Mechanism and Rationale
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[20] This can accelerate reaction rates by orders of magnitude compared to conventional heating.[21] In the context of pyrazole synthesis, microwave assistance has been successfully applied to both the Knorr synthesis and multi-component reactions.[17][22]
Experimental Protocol: Microwave-Assisted Vilsmeier Cyclization for 1H-Pyrazole-4-carboxylic Acid Esters [23]
-
Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 0.003 mol) dropwise to an ice-cold, stirred solution of the hydrazone of a β-keto ester (0.001 mol) in dry dimethylformamide (DMF, 4 mL).
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation. Optimal power and time are determined empirically but are typically in the range of 100-300 W for a few minutes.[17][21]
-
Work-up and Purification: After irradiation, the mixture is poured onto crushed ice and neutralized with dilute sodium hydroxide. The resulting precipitate is collected and purified by column chromatography.
Advantages and Limitations
-
Advantages: Drastically reduced reaction times, often from hours to minutes.[19][23] Improved yields and cleaner reaction profiles are commonly observed.[18] This method aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.[20]
-
Limitations: Requires specialized microwave reactor equipment. Scale-up can be challenging compared to conventional methods.
The Frontier: C-H Functionalization
Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom-economical and efficient way to introduce functional groups.[24] In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of substituted pyrazoles, including pyrazole carboxylic acids.[25]
Mechanism and Rationale
These reactions typically involve a transition metal catalyst (e.g., palladium, rhodium) that selectively activates a C-H bond on the pyrazole ring. This is often directed by a functional group already present on the molecule. The activated C-H bond can then react with a suitable coupling partner to form a new C-C or C-heteroatom bond.[24][25] For the synthesis of pyrazole carboxylic acids, this can involve the direct carboxylation of a pyrazole C-H bond.
Experimental Protocol: Direct C-4 Carboxylation of a Pyrazole [25]
-
Reaction Setup: In a sealed tube, combine the brominated pyrazole (1 equivalent), a palladium catalyst, a suitable ligand, and a base in an appropriate solvent.
-
Metalation: Treat the mixture with a strong base like LDA at low temperature (-78 °C) to achieve direct ortho-metalation, forming an organolithium intermediate.
-
Carboxylation: Trap the organolithium intermediate with dry ice (solid CO₂) to introduce the carboxylic acid group.
-
Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.
Advantages and Limitations
-
Advantages: High atom economy and step efficiency by avoiding the need for pre-functionalized starting materials.[24] Allows for the late-stage functionalization of complex molecules.
-
Limitations: Catalyst systems can be expensive and sensitive to air and moisture. Optimization of reaction conditions, including the choice of catalyst, ligand, and directing group, can be complex.
Comparative Analysis of Synthetic Methods
| Method | Key Features | Typical Yields | Reaction Time | Regioselectivity | Scalability |
| Knorr Synthesis | Condensation of hydrazines and 1,3-dicarbonyls.[5] | Good to Excellent | Hours | Moderate (can form mixtures)[5] | High |
| 1,3-Dipolar Cycloaddition | Reaction of diazo compounds and alkynes.[12] | Good to Excellent | Hours | High[13] | Moderate |
| Microwave-Assisted | Accelerated reactions using microwave energy.[18][19] | Often higher than conventional | Minutes[23] | Can be improved | Moderate |
| C-H Functionalization | Direct introduction of functional groups.[24][25] | Moderate to Good | Hours | High (directing group dependent)[25] | Moderate |
Visualizing the Synthetic Pathways
Knorr Pyrazole Synthesis Workflow
Caption: Workflow of the Knorr Pyrazole Synthesis.
1,3-Dipolar Cycloaddition Mechanism
Caption: Mechanism of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.
Conclusion
The synthesis of pyrazole carboxylic acids is a rich and evolving field. The choice of synthetic route depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials. While the Knorr synthesis remains a reliable and widely used method, modern techniques like 1,3-dipolar cycloaddition, microwave-assisted synthesis, and C-H functionalization offer greater control, efficiency, and atom economy. By understanding the nuances of each method, researchers can make informed decisions to best achieve their synthetic goals.
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A Comparative Guide to the Synthesis of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A Modern, Microwave-Assisted Approach
Abstract
This guide provides a detailed comparative analysis of a traditional thermal condensation method and a novel, microwave-assisted synthetic route for 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are crucial scaffolds in medicinal chemistry, and the development of efficient, sustainable, and high-yield synthetic pathways is of paramount importance.[1][2] We present a head-to-head comparison of a classical Knorr-type pyrazole synthesis with a modern, microwave-irradiated approach that offers significant advantages in terms of reaction time, yield, and environmental impact. This guide furnishes researchers, chemists, and drug development professionals with detailed experimental protocols, comparative performance data, and the scientific rationale underpinning the methodological choices, thereby facilitating the adoption of greener and more efficient synthetic practices.[1][3]
Introduction: The Significance of Pyrazole Carboxylic Acids
The pyrazole ring system is a foundational structure in pharmaceutical sciences, present in a wide array of FDA-approved drugs and clinical candidates.[4][5] Compounds featuring this heterocyclic motif exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][6] Specifically, this compound and its derivatives are of significant interest as potential therapeutic agents and valuable intermediates in the synthesis of more complex molecules.
The efficiency of a synthetic route—measured by yield, purity, cost, and environmental footprint—directly impacts the viability of a compound for further development. Traditional synthetic methods for pyrazoles, while well-established, often involve long reaction times, harsh conditions, and the use of hazardous solvents.[1] This guide validates a new synthetic approach that leverages microwave-assisted organic synthesis (MAOS) to overcome these limitations, aligning with the principles of green chemistry.[2][3][7]
Comparative Synthesis Strategies
The construction of the pyrazole ring is most commonly achieved via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis.[8][9][10] We will compare a traditional execution of this strategy with a modern, microwave-assisted adaptation.
Route A: Traditional Knorr-Type Synthesis (Thermal)
This classical approach involves the condensation of phenylhydrazine with ethyl 2-formyl-3-methylbutanoate (a 1,3-dicarbonyl equivalent), followed by saponification of the resulting ester. The reaction is typically conducted in a high-boiling solvent like ethanol or acetic acid and requires prolonged heating under reflux.
The mechanism proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[10][11] While reliable, this method's primary drawbacks are its long reaction duration (often 8-24 hours) and significant energy consumption.
Caption: Workflow for the traditional two-step thermal synthesis.
Route B: Novel Microwave-Assisted Synthesis
The novel route employs the same key reagents but utilizes microwave irradiation to dramatically accelerate the reaction.[4][5] Microwave energy directly and efficiently couples with polar molecules in the reaction mixture, leading to rapid, uniform heating that is not achievable with conventional methods.[12] This approach not only reduces the reaction time from hours to minutes but often leads to higher yields and cleaner product formation by minimizing the formation of thermal degradation byproducts.[4][13] This one-pot synthesis combines the cyclocondensation and saponification into a single, streamlined procedure.
Caption: Workflow for the novel one-pot microwave-assisted synthesis.
Head-to-Head Experimental Validation
To provide a robust comparison, both synthetic routes were performed, and the resulting products were rigorously analyzed.
Materials and Methods
Route A: Traditional Synthesis Protocol
-
Cyclocondensation: To a solution of ethyl 2-formyl-3-methylbutanoate (10 mmol) in ethanol (50 mL), phenylhydrazine (10 mmol) and glacial acetic acid (0.5 mL) were added.
-
The mixture was heated to reflux and maintained for 12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate, washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated to yield the crude ester.
-
Saponification: The crude ester was dissolved in ethanol (30 mL), and a 2M aqueous solution of NaOH (15 mL) was added.
-
The mixture was refluxed for 4 hours until the ester was fully consumed (monitored by TLC).
-
The ethanol was evaporated, and the remaining aqueous solution was cooled in an ice bath and acidified to pH ~2 with 6M HCl.
-
The resulting precipitate was collected by vacuum filtration, washed with cold water, and dried to afford the final product.
Route B: Microwave-Assisted Synthesis Protocol
-
In a 20 mL microwave reaction vessel, ethyl 2-formyl-3-methylbutanoate (10 mmol), phenylhydrazine (10 mmol), and 2M aqueous NaOH (15 mL) were combined.
-
The vessel was sealed and placed in a microwave reactor. The mixture was irradiated at 150°C for 15 minutes with stirring.
-
After cooling to room temperature, the reaction mixture was transferred to a beaker, cooled in an ice bath, and acidified to pH ~2 with 6M HCl.
-
The resulting precipitate was collected by vacuum filtration, washed with cold water, and dried to afford the final product.
Analytical Validation Workflow
Product validation is critical to confirm identity, purity, and yield. A standardized workflow was applied to the final products from both routes.
Caption: Standardized workflow for product purification and validation.
Results and Discussion
The performance of each synthetic route was evaluated based on key metrics: reaction time, isolated yield, product purity, and adherence to green chemistry principles.
Comparative Performance Data
| Metric | Route A: Traditional Thermal | Route B: Microwave-Assisted | Rationale & Justification |
| Total Reaction Time | ~16 hours | 15 minutes | Microwave irradiation dramatically accelerates the rate of reaction by enabling rapid and uniform heating to temperatures above the solvent's boiling point.[6][14] |
| Isolated Yield | 72% | 91% | The shorter reaction time and focused heating in the microwave method minimize the formation of side products and thermal degradation, leading to a cleaner reaction and higher yield.[13] |
| Product Purity (Post-Recrystallization) | >98% (by HPLC) | >98% (by HPLC) | Both methods, after a standard recrystallization, produce high-purity material suitable for further use. Purity was confirmed using high-performance liquid chromatography (HPLC).[15][16] |
| Energy Consumption | High | Low | Prolonged heating with a conventional heating mantle is significantly more energy-intensive than a short, focused burst of microwave energy. |
| Solvent Usage | High (Ethanol for reflux) | Low (Water as solvent) | The traditional route requires a large volume of organic solvent for the reaction and workup. The microwave route can be performed efficiently in an aqueous medium, a key principle of green chemistry.[7] |
Mechanistic Insights and Causality
The superiority of the microwave-assisted route can be attributed to several factors. The Knorr pyrazole synthesis, involving condensation and dehydration, is significantly accelerated at elevated temperatures.[11] Microwave reactors can safely superheat solvents in sealed vessels, reaching temperatures and pressures that accelerate reaction kinetics far beyond what is possible under standard reflux conditions.[14] This rapid energy input circumvents the slow process of conventional heat transfer and reduces the likelihood of side reactions that can occur during prolonged heating. The use of an aqueous base in the one-pot microwave protocol streamlines the process by facilitating both the cyclization and the subsequent saponification in a single, efficient step.
Conclusion
The validation of this novel, microwave-assisted synthetic route demonstrates a substantial improvement over traditional methods for preparing this compound. The new protocol is overwhelmingly superior in terms of reaction time (15 minutes vs. 16 hours), isolated yield (91% vs. 72%), and environmental sustainability by minimizing energy and organic solvent use.
For researchers and professionals in drug development and organic synthesis, the adoption of microwave-assisted techniques represents a significant step towards more efficient, economical, and environmentally responsible chemistry. This guide provides a clear, data-supported rationale for integrating this technology into workflows for the synthesis of pyrazole-based compounds and other important heterocyclic scaffolds.
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A Head-to-Head Comparison of Pyrazole-Based Carboxylic Acid Derivatives with Known Inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for inflammatory and pain-related disorders, the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) has emerged as a compelling target. NAAA is a lysosomal cysteine hydrolase responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, N-palmitoylethanolamide (PEA). By inhibiting NAAA, endogenous levels of PEA are elevated, potentiating its therapeutic effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). This guide provides a detailed head-to-head comparison of a potent pyrazole-based NAAA inhibitor with other well-characterized inhibitors from diverse chemical classes, supported by experimental data and protocols to aid researchers in their drug discovery efforts.
While specific inhibitory data for 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid against NAAA is not extensively available in the public domain, the pyrazole scaffold is a key feature in a novel class of potent and selective NAAA inhibitors. This guide will utilize a prominent example from this class, ARN19689 , a pyrazole azabicyclo[3.2.1]octane sulfonamide derivative, as a representative for a head-to-head comparison against other known NAAA inhibitors.
The NAAA-PEA-PPAR-α Signaling Axis: A Therapeutic Target
The canonical pathway involving NAAA is a critical checkpoint in the resolution of inflammation. NAAA's primary function is to hydrolyze PEA into palmitic acid and ethanolamine, thus terminating its anti-inflammatory signaling. Inhibition of NAAA preserves PEA, allowing it to accumulate and activate PPAR-α, a nuclear receptor that transcriptionally represses the expression of pro-inflammatory genes.
Figure 1: The NAAA-PEA-PPAR-α signaling pathway and the point of intervention for NAAA inhibitors.
Comparative Inhibitory Potency and Selectivity
The therapeutic potential of an NAAA inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other related hydrolases, such as fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MGL), and α/β-hydrolase domain 6 (ABHD6). Off-target inhibition can lead to undesired side effects and complicate the interpretation of in vivo studies.
The following table provides a head-to-head comparison of the pyrazole-based inhibitor ARN19689 with other well-established NAAA inhibitors from different chemical scaffolds.
| Inhibitor | Chemical Class | NAAA IC50 (nM) | FAAH Inhibition | MGL Inhibition | ABHD6 Inhibition | Reference(s) |
| ARN19689 | Pyrazole Sulfonamide | 42 | 25% at 30 µM | Not reported | Not reported | [1][2] |
| AM9053 | Isothiocyanate | 30 - 36.4 | >10,000 nM | >10,000 nM | Not reported | [3][4] |
| F96 | Oxazolopyridine | 140.3 - 270 | >155-fold selective | >370-fold selective | Not reported | [3][5] |
| Atractylodin | Polyethylene Alkyne | 2810 | Weakly inhibits CYP1A2 | Not reported | Not reported | [3][6] |
Expert Insights: The data clearly positions the pyrazole-based inhibitor ARN19689 as a highly potent NAAA inhibitor, with an IC50 in the low nanomolar range.[1][2] Its non-covalent binding mechanism is also a desirable feature for drug development. While comprehensive selectivity data is not fully available in the cited literature, its minimal inhibition of FAAH at a high concentration suggests a favorable selectivity profile.[1] In comparison, AM9053 and F96 also demonstrate high potency and selectivity.[3][4][5] Atractylodin , a natural product, is a less potent inhibitor but serves as a valuable chemical scaffold for further optimization.[3][6] The choice of inhibitor for a specific research application will depend on the desired balance of potency, selectivity, and pharmacokinetic properties.
Experimental Protocols: A Guide to In Vitro Characterization
The following protocols provide a standardized framework for the in vitro validation and comparison of NAAA inhibitors.
In Vitro NAAA Inhibition Assay (Fluorogenic Method)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human NAAA.
Materials:
-
Human recombinant NAAA enzyme
-
NAAA assay buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5
-
Fluorogenic substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA)
-
Test compounds dissolved in DMSO
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 2 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 88 µL of NAAA assay buffer containing the recombinant NAAA enzyme to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the PAMCA substrate solution to each well.
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Figure 2: Experimental workflow for the in vitro NAAA inhibition assay.
Selectivity Profiling: FAAH, MGL, and ABHD6 Inhibition Assays
To establish the selectivity of a novel NAAA inhibitor, it is crucial to assess its activity against other key endocannabinoid hydrolases.
-
FAAH Inhibition Assay: A similar fluorometric assay can be performed using recombinant FAAH and a specific substrate like AMC arachidonoyl amide, typically at a pH of 9.0.[7]
-
MGL Inhibition Assay: MGL activity can be measured using a fluorogenic substrate in a suitable buffer (e.g., pH 7.5). A specific MGL inhibitor is used to differentiate MGL activity from other lipases.[1][2]
-
ABHD6 Inhibition Assay: This assay often utilizes lysates of cells overexpressing ABHD6 and a substrate like 1(3)-arachidonoylglycerol, with the liberated glycerol being detected through a coupled enzymatic reaction that produces a fluorescent product.[3][4]
Conclusion
The pyrazole carboxylic acid scaffold, exemplified by the potent inhibitor ARN19689, represents a promising avenue for the development of novel NAAA inhibitors. This head-to-head comparison with other known inhibitors highlights its significant potency. The provided experimental protocols offer a robust framework for researchers to validate and compare the performance of new chemical entities targeting NAAA. As our understanding of the nuanced roles of endocannabinoid hydrolases in health and disease continues to grow, the development of highly selective and potent inhibitors will be paramount in translating this knowledge into effective therapeutics for a range of inflammatory and pain-related conditions.
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- Jin, Y., et al. (2020). Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation. Frontiers in Pharmacology, 11, 577319.
- Capasso, R., et al. (2020). Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA) Mitigates Intestinal Fibrosis Through Modulation of Macrophage Activity. Journal of Crohn's and Colitis, 14(11), 1556–1568.
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Benchmarking the Efficacy of a Novel Pyrazole Derivative Against Methotrexate for the Treatment of Rheumatoid Arthritis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Superior Rheumatoid Arthritis Therapeutics
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction, disability, and reduced quality of life. The pathogenesis of RA involves a complex interplay of immune cells, pro-inflammatory cytokines, and signaling pathways. While the introduction of disease-modifying antirheumatic drugs (DMARDs) has revolutionized RA management, a significant proportion of patients exhibit an inadequate response or experience dose-limiting side effects.
Methotrexate (MTX), a folate antagonist, is the cornerstone of RA therapy and is considered the standard of care.[1][2] Its anti-inflammatory effects are attributed to various mechanisms, including the inhibition of T-cell activation and the production of pro-inflammatory cytokines.[3] However, the quest for more effective and better-tolerated therapies is ongoing.
Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with potent anti-inflammatory properties.[4][5][6] Many of these compounds exert their effects through the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[7] More recently, novel pyrazole derivatives have been designed to target additional inflammatory mediators and signaling pathways, such as p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), offering the potential for enhanced efficacy.[8]
This guide provides a comprehensive framework for benchmarking the efficacy of a novel pyrazole derivative against the standard of care, methotrexate, for the treatment of rheumatoid arthritis. We will delve into the rationale behind the experimental design, provide detailed protocols for both in vitro and in vivo studies, and present a clear structure for data analysis and interpretation.
I. Preclinical Evaluation Strategy: A Multi-pronged Approach
A robust preclinical evaluation of a novel therapeutic agent requires a multi-pronged approach that assesses its biological activity at both the molecular and organismal levels. This guide outlines a logical progression from initial in vitro screening to a more complex in vivo disease model.
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A Strategic Guide to Comprehensive Cross-Reactivity Profiling of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
For drug development professionals, researchers, and scientists, understanding the selectivity of a novel chemical entity is paramount. This guide provides a comprehensive, multi-tiered strategy for the cross-reactivity profiling of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound for which public data on biological targets is scarce. Given that the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with diverse mechanisms of action, a thorough investigation into potential off-target interactions is critical for preclinical safety assessment and understanding its therapeutic potential.[1][2][3]
This document eschews a rigid template in favor of a logical, field-proven workflow. We will proceed from broad, predictive in silico analyses to high-throughput experimental screening, culminating in specific, cell-based validation of target engagement. This approach is designed to maximize information while judiciously using resources.
Foundational In Silico Assessment: Hypothesis Generation
Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis can provide invaluable initial hypotheses about potential targets and off-targets. This step leverages the chemical structure of this compound to predict its bioactivity profile.
A variety of computational tools can be employed for this purpose. These methods utilize algorithms based on ligand-based approaches (comparing the molecule to databases of compounds with known activities) and structure-based approaches (docking the molecule into the binding sites of known protein targets).[4][5]
Recommended Platforms:
-
ProTox-II: This web server predicts various toxicity endpoints and can provide insights into potential toxicological pathways.
-
SwissADME & SwissTargetPrediction: These tools offer predictions of pharmacokinetic properties and plausible protein targets based on 2D and 3D similarity to known ligands.
-
KinasePred: A computational tool specifically designed to predict the kinase activity of small molecules.[6]
-
Schrödinger Predictive Toxicology: A suite of tools for in silico screening against a panel of anti-targets associated with adverse outcomes.[7]
The output of this in silico analysis will be a list of putative targets, which will guide the design of the subsequent experimental assays.
Tier 1: Broad Experimental Screening for Off-Target Liabilities
The initial experimental phase should employ high-throughput screening against large panels of diverse protein families. This broad-based approach is crucial for identifying potential off-target interactions that may not have been predicted by in silico models.
Kinase Profiling
Given the prevalence of pyrazole-containing compounds as kinase inhibitors, a comprehensive kinase screen is a critical first step.[3] Commercially available services like Eurofins' KINOMEscan™ offer extensive panels that can assess the binding of a compound against hundreds of kinases.[8][9][10]
Table 1: Comparison of Kinase Profiling Platforms
| Platform | Principle | Throughput | Output |
| KINOMEscan™ | Active site-directed competition binding assay | High | Quantitative binding affinities (Kd values) |
| Radiometric Kinase Assays | Measures the transfer of a radiolabeled phosphate from ATP to a substrate | Medium to High | IC50 values |
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, and DTT.
-
Compound Dilution: Serially dilute this compound in DMSO.
-
Kinase Reaction: In a microplate, combine the kinase, its specific substrate, and the diluted compound.
-
Initiate Reaction: Add [γ-³²P]ATP to start the phosphorylation reaction. Incubate at the optimal temperature for the specific kinase.
-
Terminate Reaction: Stop the reaction by adding a solution like phosphoric acid.
-
Separation: Separate the phosphorylated substrate from the remaining [γ-³²P]ATP using methods like filter binding or gel electrophoresis.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
GPCR and Ion Channel Profiling
G-protein coupled receptors (GPCRs) represent another major class of drug targets.[11][12][13] Broad panel screening is essential to identify any unintended interactions with this large and diverse family of receptors. Similar screening panels are available for various ion channels.
Table 2: Comparison of GPCR Screening Platforms
| Platform | Principle | Throughput | Output |
| Radioligand Binding Assays | Measures the displacement of a radiolabeled ligand from a receptor | High | Ki values |
| Calcium Flux Assays | Measures changes in intracellular calcium levels upon GPCR activation | High | EC50 or IC50 values |
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR.
-
Assay Buffer: Use a buffer appropriate for the specific receptor.
-
Competition Binding: In a microplate, combine the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of this compound.
-
Incubation: Incubate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the mixture through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
Tier 2: Validation and Mechanistic Elucidation
Hits identified in the broad screening panels should be further investigated using orthogonal assays to confirm the interaction and to understand the mechanism of action. This tier focuses on confirming direct target engagement in a more physiological context.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in a cellular environment.[14][15][16] It relies on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[17][18]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
-
Cell Culture and Treatment: Culture cells to an appropriate density and treat with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein using an antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Comparative Analysis
To contextualize the cross-reactivity profile of this compound, it is essential to compare its performance against structurally related and commercially available drugs with known selectivity profiles.
Table 3: Potential Comparator Compounds
| Compound | Primary Target(s) | Key Structural Features |
| Celecoxib | COX-2 | Diaryl pyrazole with a sulfonamide group |
| Lonazolac | COX-2 | Pyrazole with a chlorophenyl group |
| Crizotinib | ALK, ROS1 | Aminopyridine with a pyrazole ring |
A comparative analysis of the data generated for this compound and these comparator compounds will provide a clearer picture of its selectivity and potential for off-target effects.
Logical Framework for Cross-Reactivity Profiling
The overall strategy can be visualized as a tiered approach, moving from broad, predictive methods to more specific, validation assays.
Caption: Tiered Strategy for Cross-Reactivity Profiling.
Conclusion
The systematic approach outlined in this guide provides a robust framework for characterizing the cross-reactivity profile of this compound. By integrating in silico predictions with a tiered experimental strategy, researchers can efficiently identify on- and off-target interactions, which is a critical step in the preclinical safety evaluation of any new chemical entity.[19][20] This comprehensive understanding of a compound's selectivity is indispensable for making informed decisions in the drug discovery and development process.
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- Martens, S., et al. (2023). In vitro kinase assay. protocols.io.
- Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
- ProTox-3.0 - Prediction of TOXicity of chemicals. Charité - Universitätsmedizin Berlin.
- KINOMEscan Technology. Eurofins Discovery.
- GPCR Screening Services. Creative Bioarray.
- Receptor Binding Assays for HTS and Drug Discovery. (2012). Probe Development Efforts.
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- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). U.S. Food and Drug Administration.
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- A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell.
- Review of Software Tools for Toxicity Prediction. (2012). JRC Publications Repository.
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The Pyrazole Scaffold: Bridging the Gap Between Benchtop and Bedside in Drug Discovery
A Senior Application Scientist's Guide to In Vitro and In Vivo Correlation of Pyrazole Compounds
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from a laboratory concept to a clinical reality is fraught with challenges. One of the most critical hurdles is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth technical comparison of the performance of pyrazole-based compounds in both settings, offering insights into experimental design, data interpretation, and the underlying principles of in vitro-in vivo correlation (IVIVC).
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prominent structural motif in a vast array of pharmaceutically active compounds.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[3] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] This guide will focus primarily on the anticancer and anti-inflammatory applications of pyrazole compounds, areas where a significant body of both in vitro and in vivo data exists.
The Imperative of In Vitro-In Vivo Correlation (IVIVC)
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[6] While originally developed for oral dosage forms, the underlying principle of correlating laboratory measurements to clinical outcomes is fundamental to all drug discovery. For pyrazole compounds, establishing a strong IVIVC is crucial for:
-
Early Candidate Selection: Identifying promising lead compounds with a higher probability of success in preclinical and clinical development.
-
Optimizing Drug Delivery: Understanding how formulation affects bioavailability and efficacy.
-
Reducing Reliance on Animal Testing: A robust IVIVC can serve as a surrogate for some in vivo studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).
This guide will explore case studies of pyrazole compounds where in vitro potency has been successfully translated into in vivo activity, as well as instances where a disconnect has been observed, providing valuable lessons for the discerning researcher.
Part 1: Anticancer Activity of Pyrazole Derivatives - A Comparative Analysis
The anticancer potential of pyrazole derivatives has been extensively investigated, with many compounds targeting key signaling pathways involved in tumor growth and proliferation.[7][8] A common strategy involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.[9][10]
In Vitro Evaluation of Anticancer Pyrazoles
A battery of in vitro assays is typically employed to assess the anticancer activity of novel pyrazole compounds. The choice of assays is dictated by the putative mechanism of action.
Key In Vitro Assays:
-
Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.[11][12] It measures the metabolic activity of cells, providing an indication of cell proliferation and cytotoxicity.
-
Enzyme Inhibition Assays: For pyrazoles designed as kinase inhibitors, in vitro assays are conducted to determine their inhibitory concentration (IC50) against the target enzyme (e.g., VEGFR-2).[10]
-
Cell Cycle Analysis: Flow cytometry can be used to determine the effect of a compound on the cell cycle, identifying if it induces cell cycle arrest at a particular phase (e.g., G2/M phase).[13]
-
Apoptosis Assays: Assays such as Annexin V-FITC/PI staining can quantify the induction of apoptosis (programmed cell death) in cancer cells.[13]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds and a reference drug (e.g., Doxorubicin) in culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Evaluation of Anticancer Pyrazoles
Promising candidates from in vitro screening are advanced to in vivo studies, typically in animal models, to assess their efficacy and safety.
Common In Vivo Models:
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice (e.g., nude mice or SCID mice). The effect of the pyrazole compound on tumor growth is then monitored.[14]
-
Ehrlich Ascites Carcinoma (EAC) Model: This is a rapidly growing tumor model in mice used for screening anticancer agents.[9]
-
Chorioallantoic Membrane (CAM) Assay: This is an in vivo model that assesses the anti-angiogenic activity of a compound.[9]
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign the mice to treatment groups (vehicle control, reference drug, and different doses of the pyrazole compound). Administer the treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Correlation of In Vitro and In Vivo Anticancer Activity: Case Studies
The following table summarizes the in vitro and in vivo data for several pyrazole derivatives, highlighting the correlation between their activities.
| Compound | In Vitro Target/Assay | In Vitro Activity (IC50) | In Vivo Model | In Vivo Outcome | Reference |
| Compound 6 | Tubulin Polymerization Inhibition | 0.06–0.25 nM (against various cancer cell lines) | Orthotopic murine mammary tumor model | Significant tumor growth inhibition at 5 mg/kg | [7] |
| Compound 15e | Cytotoxicity against B16 and SF763 cells | 5.58 µM and 6.13 µM | H22 liver cancer and B16 melanoma xenograft mouse models | Significant antitumor activity | [14] |
| Compound 5c | Cytotoxicity against HT-29 and PC-3 cells | 6.43 µM and 9.83 µM | Ehrlich ascites carcinoma (EAC) bearing mice | 75.13% increase in life span | [9] |
| Compound 3i | VEGFR-2 Inhibition | 8.93 nM | PC-3 xenograft mouse model | 49.8% reduction in tumor weight | [10] |
Analysis of Correlation:
The data presented in the table demonstrates a generally positive correlation between the in vitro potency and in vivo efficacy of these pyrazole compounds. For instance, Compound 6, which exhibited nanomolar cytotoxicity in vitro, also showed significant tumor inhibition at a low in vivo dose.[7] Similarly, Compound 3i, a potent VEGFR-2 inhibitor in vitro, effectively reduced tumor weight in a xenograft model.[10] This suggests that for these compounds, the in vitro models were predictive of in vivo success.
However, it is crucial to acknowledge that a direct linear relationship is not always observed. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential off-target effects can influence the in vivo performance of a compound.
Part 2: Anti-inflammatory Activity of Pyrazole Derivatives - A Comparative Analysis
Pyrazole derivatives have also emerged as a significant class of anti-inflammatory agents. A well-known example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[15] The anti-inflammatory activity of pyrazoles is often attributed to their ability to modulate the production of pro-inflammatory mediators.
In Vitro Evaluation of Anti-inflammatory Pyrazoles
In vitro assays for anti-inflammatory activity focus on the molecular targets and cellular pathways involved in inflammation.
Key In Vitro Assays:
-
COX Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins.[15][16]
-
Cytokine Secretion Assays: The effect of the compound on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from cells like lipopolysaccharide (LPS)-stimulated THP-1 monocytes can be measured using ELISA.[15]
-
Nitric Oxide (NO) Production Assay: The inhibitory effect on NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells) can be quantified using the Griess reagent.
In Vivo Evaluation of Anti-inflammatory Pyrazoles
The in vivo anti-inflammatory activity of pyrazole compounds is typically assessed in animal models of inflammation.
Common In Vivo Models:
-
Carrageenan-Induced Paw Edema: This is a widely used acute inflammation model in rats or mice. The increase in paw volume after carrageenan injection is measured to assess inflammation.[17][18]
-
Cotton Pellet-Induced Granuloma: This model is used to evaluate the effect of a compound on the proliferative phase of inflammation.[17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the pyrazole compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
Correlation of In Vitro and In Vivo Anti-inflammatory Activity: Case Studies
The following table summarizes the in vitro and in vivo data for several anti-inflammatory pyrazole derivatives.
| Compound | In Vitro Target/Assay | In Vitro Activity (IC50) | In Vivo Model | In Vivo Outcome | Reference |
| Dipyrazole Ethandiamide Derivative | COX-1 and COX-2 Inhibition | Partial inhibition of both isoforms | Animal studies | Anti-inflammatory activity comparable to Celecoxib | [15] |
| Compound 5a | Not specified | Not specified | Carrageenan-induced paw edema | ≥84.2% inhibition of paw edema | [17] |
| Compound 5k | COX-2 Inhibition | 0.266 µM | Carrageenan-induced paw edema | 54.89% inhibition of paw edema at 3 hours | [16] |
Analysis of Correlation:
The examples above illustrate a good correlation between in vitro COX-2 inhibition and in vivo anti-inflammatory effects. Compound 5k, a potent and selective COX-2 inhibitor in vitro, demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model.[16] Interestingly, the dipyrazole ethandiamide derivative showed anti-inflammatory activity comparable to Celecoxib in vivo, despite only partially inhibiting COX isoforms in vitro, suggesting that other mechanisms may also be at play.[15]
Visualizing the Science: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by anticancer pyrazoles and a generalized workflow for an IVIVC study.
Caption: VEGFR-2 signaling pathway and the inhibitory action of a pyrazole compound.
Caption: Generalized workflow for an in vitro-in vivo correlation (IVIVC) study.
Conclusion: A Roadmap for Success
The successful development of pyrazole-based therapeutics hinges on a thorough understanding of the relationship between their in vitro and in vivo activities. This guide has provided a framework for comparing and correlating these activities, drawing upon specific examples from the literature. By employing a combination of well-chosen in vitro assays and relevant in vivo models, researchers can gain valuable insights into the therapeutic potential of their pyrazole compounds. A robust IVIVC not only enhances the efficiency of the drug discovery process but also provides a stronger foundation for advancing promising candidates into clinical development. The continued exploration of the pyrazole scaffold, guided by the principles of sound experimental design and rigorous data analysis, holds immense promise for the future of medicine.
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Comparison of the pharmacokinetic profiles of different pyrazole analogs
For researchers, scientists, and drug development professionals, understanding the journey of a drug molecule in the body is paramount. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutics, from anti-inflammatory agents to targeted cancer therapies.[1][2] The remarkable versatility of the pyrazole ring allows for fine-tuning of a molecule's pharmacological activity and, crucially, its pharmacokinetic profile.[3] This guide provides an in-depth comparison of the pharmacokinetic profiles of different pyrazole analogs, supported by experimental data and detailed methodologies, to empower researchers in the rational design of next-generation therapeutics.
The Influence of Structure on Pharmacokinetic Fate
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is intrinsically linked to its chemical structure. For pyrazole analogs, substitutions on the pyrazole ring and its appended functionalities dictate the molecule's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. These properties, in turn, govern how the compound interacts with biological systems, influencing its absorption from the gastrointestinal tract, its distribution throughout the body, its susceptibility to metabolic enzymes, and its ultimate elimination.[3][4]
Comparative Pharmacokinetic Profiles of Notable Pyrazole Analogs
To illustrate the diverse pharmacokinetic profiles of pyrazole-containing drugs, this section compares several well-characterized examples from different therapeutic areas. The following table summarizes key pharmacokinetic parameters, providing a snapshot of how structural variations impact the disposition of these molecules in the body.
| Compound | Therapeutic Class | Tmax (h) | Bioavailability (%) | Protein Binding (%) | Metabolism | Elimination Half-life (t½) | Primary Excretion Route | Key Structural Features |
| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | ~3 | Not determined | ~97 | Primarily CYP2C9 | ~11 h | Hepatic metabolism, feces | Diaryl pyrazole with a sulfonamide group |
| Sildenafil | Erectile Dysfunction (PDE5 inhibitor) | ~1 | ~41 | ~96 | Primarily CYP3A4, also CYP2C9 | 3-5 h | Feces (~80%), Urine (~13%) | Fused pyrazole-pyrimidine core |
| Rimonabant | Anti-obesity (CB1 antagonist) | ~2 | Not determined | >99 | CYP3A4 | 6-9 days (normal BMI), ~16 days (obese) | Feces | Diaryl pyrazole with a piperidinyl carboxamide |
| Ruxolitinib | Anticancer (JAK inhibitor) | ~1 | ~94 | ~97 | CYP3A4, CYP2C9 | ~3 h | Urine (~74%), Feces (~22%) | Pyrrolo[2,3-d]pyrimidine core with a pyrazole side chain |
| Axitinib | Anticancer (Tyrosine kinase inhibitor) | 2.5-4.1 | ~58 | >99 | Primarily CYP3A4/5, also CYP1A2, CYP2C19, UGT1A1 | 2.5-6.1 h | Feces | Indazole (fused pyrazole) core |
Causality Behind Pharmacokinetic Variability:
The data in the table highlight the profound impact of structural modifications on the pharmacokinetic profiles of pyrazole analogs. For instance, the high protein binding observed across these compounds is a common feature of lipophilic drugs. The extensive metabolism, primarily through cytochrome P450 (CYP) enzymes, underscores the importance of the liver in their clearance. The variation in elimination half-life is particularly noteworthy, ranging from a few hours for Sildenafil and Ruxolitinib to several days for Rimonabant, a property influenced by factors such as high lipophilicity and extensive distribution into tissues.
In-Depth Look at ADME of Pyrazole Analogs
Absorption
The rate and extent of absorption of orally administered pyrazole analogs are heavily influenced by their solubility and permeability. For example, Sildenafil is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately one hour.[3] In contrast, the absorption of other pyrazole derivatives can be influenced by food intake.
Distribution
Following absorption, pyrazole analogs are distributed throughout the body. The extent of distribution is determined by their affinity for plasma proteins and their ability to penetrate tissues. Many pyrazole-based drugs, such as Celecoxib and Sildenafil, are highly bound to plasma proteins (around 97% and 96%, respectively).[3] This high protein binding can limit the concentration of free drug available to exert its pharmacological effect.
Metabolism
Metabolism is a critical determinant of the duration of action and potential for drug-drug interactions. The pyrazole ring itself can be subject to metabolic transformations, but more commonly, the substituents on the ring are the primary sites of metabolism. The liver is the principal site of metabolism for most pyrazole analogs, with cytochrome P450 (CYP) enzymes playing a central role. For instance, Celecoxib is primarily metabolized by CYP2C9, while Sildenafil is a substrate for CYP3A4 and, to a lesser extent, CYP2C9.[3] The genetic polymorphism of these enzymes can lead to inter-individual variability in drug clearance.
Excretion
The final step in the pharmacokinetic journey is excretion. Pyrazole analogs and their metabolites are eliminated from the body through various routes, primarily via the feces and urine. For Sildenafil, approximately 80% of an oral dose is excreted in the feces as metabolites, with about 13% appearing in the urine.[3] The route and rate of excretion are dependent on the physicochemical properties of the parent drug and its metabolites.
Experimental Protocols for Pharmacokinetic Profiling
To ensure the scientific integrity of pharmacokinetic studies, robust and validated experimental protocols are essential. The following are step-by-step methodologies for key experiments used to characterize the pharmacokinetic profiles of pyrazole analogs.
In Vivo Pharmacokinetic Study in Rodents (Oral Administration)
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a pyrazole analog after oral administration to rats.
Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats (200-250 g) are acclimatized for at least 3 days before the experiment with free access to food and water.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with continued access to water.
-
Compound Formulation: The pyrazole analog is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) to the desired concentration.
-
Dosing: The compound is administered orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Plasma concentrations of the pyrazole analog are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an early assessment of a compound's susceptibility to metabolism by hepatic enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazole analog (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add liver microsomes to a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Add the pyrazole analog to the microsome suspension to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of the parent pyrazole analog at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining over time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Plasma Protein Binding Assay by Equilibrium Dialysis
This method is the gold standard for determining the extent to which a compound binds to plasma proteins.
Methodology:
-
Device Preparation: Prepare a 96-well equilibrium dialysis apparatus with semi-permeable membranes.
-
Sample Preparation: Spike the pyrazole analog into plasma from the desired species (e.g., human, rat) to a final concentration (e.g., 1 µM).
-
Dialysis:
-
Add the plasma sample containing the compound to one side of the membrane (the plasma chamber).
-
Add buffer (e.g., phosphate-buffered saline, pH 7.4) to the other side of the membrane (the buffer chamber).
-
Incubate the plate at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.
-
LC-MS/MS Analysis: Determine the concentration of the pyrazole analog in both the plasma and buffer samples.
-
Calculation: Calculate the fraction unbound (fu) and the percentage of protein binding.
Signaling Pathways Targeted by Pyrazole Analogs
The therapeutic efficacy of pyrazole derivatives often stems from their ability to modulate specific signaling pathways implicated in disease. A prominent example is the inhibition of protein kinases, which are key regulators of cellular processes. Many pyrazole-based kinase inhibitors target pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.
Conclusion
The pyrazole scaffold is a privileged structure in drug discovery, offering a versatile platform for the development of novel therapeutics. A thorough understanding of the pharmacokinetic profiles of pyrazole analogs is essential for optimizing their efficacy and safety. This guide has provided a comparative overview of the ADME properties of various pyrazole-containing drugs, supported by experimental data and detailed protocols. By leveraging this knowledge, researchers can make more informed decisions in the design and development of pyrazole-based candidates with desirable pharmacokinetic characteristics, ultimately accelerating their translation from the laboratory to the clinic.
References
- Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. MedChemComm, 8(3), 486-506. [Link]
- Patil, S. A., et al. (2020). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 12(13), 1235-1256. [Link]
- Yet, L. (2018). Privileged structures in drug discovery. John Wiley & Sons.
- Faisal, M., et al. (2019). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 10, 136. [Link]
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- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Reproducibility in Pyrazole Synthesis
5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives are key building blocks in the development of a wide range of biologically active compounds. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. However, the synthesis of specifically substituted pyrazoles can be fraught with challenges, most notably a lack of reproducibility. Seemingly minor variations in reaction conditions can lead to significant differences in yield, purity, and even the formation of undesired regioisomers. This guide will dissect the most common synthetic route to the title compound, the Knorr pyrazole synthesis, and explore the factors that influence its reproducibility.
The Knorr Pyrazole Synthesis: A Powerful but Sensitive Tool
The Knorr pyrazole synthesis, first reported in the 1880s, remains a cornerstone of pyrazole chemistry.[1][2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the case of this compound, the synthesis proceeds in two key stages:
-
Cyclization: The reaction of phenylhydrazine with a suitable 1,3-dicarbonyl precursor, ethyl 2-formyl-3-methylbutanoate, to form ethyl 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylate.
-
Hydrolysis: The subsequent conversion of the ethyl ester to the final carboxylic acid.
While seemingly straightforward, the reproducibility of this sequence is highly dependent on careful control of several parameters.
Comparative Analysis of Synthetic Methodologies
The primary challenge in the synthesis of this compound lies in the regioselectivity of the initial Knorr cyclization. The reaction of phenylhydrazine with the unsymmetrical 1,3-dicarbonyl compound, ethyl 2-formyl-3-methylbutanoate, can theoretically lead to two regioisomers: the desired 5-isopropyl isomer and the undesired 3-isopropyl isomer.
The formation of the desired 5-isopropyl isomer is generally favored due to the higher electrophilicity of the formyl group compared to the ketone, and the steric hindrance of the isopropyl group directing the initial attack of the substituted nitrogen of phenylhydrazine to the less hindered formyl group. However, the reaction conditions can significantly influence this selectivity.
Here, we present a detailed, optimized protocol for the synthesis of this compound, along with a discussion of critical parameters and a comparison to a potential alternative approach.
Method 1: Two-Step Knorr Synthesis and Hydrolysis (Recommended)
This is the most common and generally most reliable method for the preparation of the title compound.
Step 1: Synthesis of Ethyl 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylate
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1.0 eq) and ethyl 2-formyl-3-methylbutanoate (1.0 eq) in absolute ethanol (5-10 mL per gram of dicarbonyl).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyst is crucial for protonating the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[3]
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Step 2: Hydrolysis to this compound
Sources
A Comparative Guide to Orthogonal Methods for the Validation of Pyrazole Compound Purity
Introduction: The Critical Role of Purity in Pyrazole-Based Pharmaceuticals
Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, from anti-inflammatory agents like celecoxib to treatments for erectile dysfunction such as sildenafil.[1] The therapeutic efficacy and safety of these Active Pharmaceutical Ingredients (APIs) are inextricably linked to their purity. Even trace amounts of impurities—be they residual starting materials, synthetic by-products, isomers, or degradation products—can alter the drug's pharmacology, induce toxicity, or compromise its stability.[2] Consequently, rigorous and comprehensive purity validation is not merely a regulatory hurdle but a fundamental scientific necessity.
Regulatory bodies, harmonized under the International Council for Harmonisation (ICH) guidelines, mandate stringent control of impurities.[3][4] These guidelines establish thresholds for reporting, identifying, and qualifying impurities, compelling manufacturers to develop robust analytical strategies.[5][6] This guide eschews a one-size-fits-all approach, instead delving into the strategic application of orthogonal methods—a suite of analytical techniques that measure the same attribute (purity) through different physicochemical principles. This multi-modal analysis provides a comprehensive and trustworthy assessment, ensuring that what one method might miss, another will detect.
This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth comparison of key orthogonal methods for pyrazole purity validation, grounded in the principles of scientific integrity and supported by detailed experimental protocols and data.
The Philosophy of Orthogonal Validation: A Multi-Faceted Approach to Purity
The core principle of an orthogonal approach is to build a self-validating system for purity analysis. Relying on a single analytical technique, no matter how powerful, creates blind spots. For instance, a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method might perfectly separate a pyrazole API from its starting materials but fail to resolve a structurally similar regioisomer.[7] An orthogonal method, operating on a different separation or detection principle, is essential to reveal such hidden impurities.
The selection of orthogonal methods must be a rational process, informed by the potential impurity profile of the specific pyrazole compound. This profile is shaped by the synthetic route and the inherent stability of the molecule. Common impurities in pyrazole synthesis can include:
-
Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from side reactions. For example, the synthesis of celecoxib can yield isomeric impurities.[2][7]
-
Regioisomers: The synthesis of unsymmetrically substituted pyrazoles can often lead to a mixture of isomers, which may have very similar properties but different biological activities.[1]
-
Degradation Products: Arising from hydrolysis, oxidation, or photolysis. Sildenafil, for example, is known to degrade under oxidative and alkaline conditions, forming products like sildenafil N-oxide.[8][9]
-
Residual Solvents: Organic volatile chemicals used during synthesis or purification.
A robust purity validation strategy will therefore employ a combination of techniques capable of detecting this diverse range of potential contaminants.
Comparative Analysis of Key Orthogonal Methods
This section details the principles, applications, and experimental considerations for five key orthogonal methods in the context of pyrazole compound purity validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC, particularly in its reversed-phase mode, is the cornerstone of pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[10]
Principle of Operation: Separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Experimental Choices: For pyrazole compounds, which are often moderately polar, RP-HPLC is ideal. The choice of a C18 column provides a hydrophobic surface that can effectively retain the pyrazole API and separate it from more polar impurities (which elute earlier) and less polar impurities (which elute later). The mobile phase composition (typically a mixture of water/buffer and acetonitrile or methanol) is optimized to achieve the best separation. An acidic modifier like trifluoroacetic acid (TFA) is often added to improve peak shape for basic compounds like sildenafil by minimizing interactions with residual silanols on the column.[8][11]
Strengths for Pyrazole Analysis:
-
Excellent for separating polar and non-polar process-related impurities and degradation products.
-
Highly sensitive with UV detection, as the aromatic pyrazole ring is a strong chromophore.
-
Method validation is well-established under ICH guidelines.[3]
Limitations:
-
May not resolve structurally similar isomers.
-
Not suitable for volatile impurities (e.g., residual solvents).
-
Cannot detect impurities that lack a UV chromophore.
Experimental Protocol: RP-HPLC for a Generic Pyrazole Derivative
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).[11]
-
Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and Methanol (Solvent B) in a ratio of 20:80 (v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25 ± 2°C.[11]
-
Injection Volume: 5.0 µL.[11]
-
Detection: UV at 240 nm.
-
Sample Preparation: Dissolve the pyrazole compound in the mobile phase to a concentration of approximately 100 µg/mL.[11]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is an indispensable orthogonal technique, specifically for the identification and quantification of volatile and semi-volatile impurities, most notably residual solvents.[10][12]
Principle of Operation: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.
Causality Behind Experimental Choices: Pharmaceutical manufacturing often involves various organic solvents which must be controlled to levels defined by ICH Q3C guidelines.[13] Static headspace sampling is the preferred injection technique as it introduces only the volatile components into the GC system, protecting the column from non-volatile API. The choice of a mid-polarity column (e.g., equivalent to G43) provides good separation for a wide range of solvents with varying polarities and boiling points.[14][15]
Strengths for Pyrazole Analysis:
-
Unparalleled for the analysis of residual solvents.[16]
-
Highly sensitive and specific due to mass spectrometric detection.
-
Can identify unknown volatile impurities through spectral library matching.
Limitations:
-
Limited to thermally stable and volatile compounds. Not suitable for the analysis of the pyrazole API itself or its non-volatile degradation products.[17]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: Headspace Gas Chromatograph with a Mass Spectrometer detector.
-
Column: Rtx-624 (20m x 0.18mm x 1µm).[13]
-
Carrier Gas: Helium.
-
Oven Program: Initial temperature of 40°C held for 5 minutes, then ramped at 10°C/min to 200°C and held for 5 minutes.[16]
-
Headspace Sampler Conditions:
-
Vial Equilibration Temperature: 80°C
-
Equilibration Time: 15 minutes
-
-
Mass Spectrometer: Scan mode from m/z 35 to 350.
-
Sample Preparation: Accurately weigh approximately 100 mg of the pyrazole compound into a headspace vial. Add 5 mL of a suitable diluent (e.g., N-Methyl-2-Pyrrolidone).
Quantitative NMR (qNMR): An Absolute Purity Assessment
qNMR provides a fundamentally different and powerful orthogonal approach to purity determination. Unlike chromatographic methods that provide a relative purity based on peak area percentages, qNMR can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[18][19]
Principle of Operation: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[18]
Causality Behind Experimental Choices: For a pyrazole compound, a well-resolved proton signal, ideally a singlet in a region free from impurity or solvent signals, is chosen for quantification. A high-purity internal standard (e.g., maleic acid) with sharp signals that do not overlap with the analyte's signals is crucial.[18] Key experimental parameters, such as the relaxation delay (D1), must be set sufficiently long (typically 5 times the longest T1 relaxation time) to ensure complete relaxation of all protons, which is essential for accurate integration.
Strengths for Pyrazole Analysis:
-
Provides an "absolute" purity value, orthogonal to relative chromatographic methods.[19]
-
Universal detection for proton-containing molecules, making it capable of quantifying impurities that are invisible to UV detectors.
-
Can simultaneously provide structural confirmation of the main component and identify impurities.
Limitations:
-
Lower sensitivity compared to HPLC-UV.
-
Requires a certified, high-purity internal standard.
-
Signal overlap can complicate quantification in complex mixtures.
Experimental Protocol: ¹H-qNMR for Absolute Purity
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the pyrazole compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same tube.
-
Add a known volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., DMSO-d₆).[7]
-
-
Acquisition Parameters:
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the pyrazole analyte and a signal from the internal standard.
-
-
Calculation:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
-
Where: I = integral area, N = number of protons for the signal, M = molar mass, m = mass, P = purity of the standard.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Integrity
FTIR spectroscopy is a rapid and non-destructive technique primarily used for the identification of functional groups within a molecule. While not a quantitative purity method in the traditional sense, it serves as an excellent orthogonal tool for identity confirmation and for detecting impurities with different functional groups than the API.
Principle of Operation: The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to the functional groups present.
Causality Behind Experimental Choices: The FTIR spectrum of a pyrazole compound will show characteristic peaks for the C=N and C=C stretching within the pyrazole ring, N-H stretching (if unsubstituted), and vibrations from any substituents. An impurity resulting from an incomplete reaction (e.g., a remaining ketone starting material) would show a strong C=O stretch that is absent in the final product. This makes FTIR a powerful tool for screening batches for the presence of such functionally distinct impurities.
Strengths for Pyrazole Analysis:
-
Fast and non-destructive.
-
Excellent for confirming the identity and functional group integrity of the pyrazole API.
-
Can detect impurities with different functional groups (e.g., carbonyls, hydroxyls) that may not be easily separated by HPLC.
Limitations:
-
Generally not a quantitative technique for purity assessment.
-
Low sensitivity for trace impurities.
-
Cannot distinguish between isomers with the same functional groups.
Experimental Protocol: FTIR by KBr Pellet
-
Instrumentation: FTIR Spectrometer.
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the pyrazole compound with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample chamber.
-
Place the KBr pellet in the sample holder and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of the pure pyrazole compound, paying close attention to the presence or absence of characteristic absorption bands.
Differential Scanning Calorimetry (DSC): Probing Solid-State Purity
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly crystalline organic compounds, it can be used to determine purity based on the principle of melting point depression.[1]
Principle of Operation: Impurities disrupt the crystal lattice of a substance, causing it to melt over a broader temperature range and at a lower temperature than the pure substance. The van't Hoff equation relates this melting point depression to the mole fraction of the impurity.
Causality Behind Experimental Choices: This method is only applicable to pyrazole compounds that are highly crystalline (at least 98% pure), thermally stable, and exhibit a sharp melting endotherm. It is particularly useful as an orthogonal method because its measurement principle is completely independent of chemical structure or spectroscopic properties. It provides an assessment of the total mole fraction of soluble impurities.
Strengths for Pyrazole Analysis:
-
An absolute method for determining the total mole fraction of soluble impurities.
-
Orthogonal to both spectroscopic and chromatographic techniques.
-
Requires a small amount of sample.
Limitations:
-
Only applicable to pure (>98%), crystalline, and thermally stable compounds.
-
Does not provide information on the identity or number of individual impurities.
-
Not suitable for amorphous materials or compounds that decompose upon melting.
Experimental Protocol: DSC for Purity Determination
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the pyrazole compound into an aluminum DSC pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point.
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
-
-
Data Analysis:
-
Integrate the melting endotherm to determine the heat of fusion (ΔH).
-
Use the instrument's software to perform a purity calculation based on the van't Hoff equation, which analyzes the shape of the leading edge of the melting peak.
-
Data Summary and Comparison
The following table summarizes the capabilities of each orthogonal method for the validation of pyrazole compound purity.
| Analytical Method | Principle of Measurement | Types of Impurities Detected | Strengths | Limitations |
| RP-HPLC | Differential partitioning | Process-related, non-volatile degradation products, some isomers | High resolution & sensitivity, well-established validation protocols | Not for volatiles, may not resolve all isomers |
| GC-MS | Volatility, mass-to-charge ratio | Residual solvents, volatile impurities | Gold standard for volatiles, high specificity | Only for thermally stable, volatile compounds |
| qNMR | Nuclear magnetic resonance | All proton-containing impurities | Absolute quantification, structural information | Lower sensitivity, requires certified standard |
| FTIR | Infrared absorption | Impurities with different functional groups | Fast, confirms identity, non-destructive | Not quantitative, low sensitivity for trace impurities |
| DSC | Melting point depression | Total mole fraction of soluble impurities | Absolute method, orthogonal to other techniques | Only for >98% pure, crystalline, stable compounds |
Visualizing the Orthogonal Workflow
The effective implementation of these methods is not a random process but a logical workflow designed to provide a comprehensive purity profile.
Diagram 1: Orthogonal Workflow for Pyrazole Purity Validation
Caption: A logical workflow illustrating the application of orthogonal methods for comprehensive pyrazole API purity validation.
Conclusion: Ensuring Safety and Efficacy Through a Holistic Analytical Strategy
The validation of pyrazole compound purity is a multifaceted challenge that demands a sophisticated and scientifically sound analytical strategy. This guide has demonstrated that relying on a single analytical technique is insufficient. Instead, a purpose-built combination of orthogonal methods—leveraging the strengths of HPLC for impurity profiling, GC-MS for volatile analysis, qNMR for absolute purity, FTIR for identity, and DSC for solid-state characterization—provides a robust, cross-validating system.
By understanding the physicochemical principles behind each technique and applying them in a logical workflow, researchers and drug development professionals can build a comprehensive purity profile. This not only ensures compliance with global regulatory standards but, more importantly, guarantees the quality, safety, and efficacy of the final pharmaceutical product, ultimately protecting patient health.
References
- Rao, D. V., & Raghu, P. S. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 711-722.
- Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- BenchChem. (2025).
- Daicel Pharma Standards. (n.d.). Celecoxib Impurities Manufacturers & Suppliers.
- Acanthus Research. (2022). Quantitative NMR Spectroscopy. Acanthus Research Inc.
- Darwish, I. A., et al. (2011).
- SynThink Research Chemicals. (n.d.). Celecoxib EP Impurities & USP Related Compounds.
- BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem.
- Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
- FUJIFILM Wako Pure Chemical Corporation. (2022). qNMR - Quantitative Analysis by NMR.
- Farina, A., & Bini, C. R. (1991). Determination of purity by differential scanning calorimetry (DSC).
- University of Ottawa. (n.d.). Quantitative NMR Spectroscopy.
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- AMSbiopharma. (2025).
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- International Journal of Science and Research. (n.d.). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols.
- BenchChem. (2025). A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis. BenchChem.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-28.
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- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
- TA Instruments. (n.d.).
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- ResearchGate. (2015). How to differentiate Pyrazole and imidazole in FT-IR and Raman spectra?
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- Wang, Z., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711-9718.
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- ResearchGate. (2019). A Literature Review on the Synthesis of Pyrazole Heterocycles.
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A Comparative Guide to the Cytotoxicity of Pyrazole Derivatives in Diverse Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, pyrazole derivatives have emerged as a particularly promising class due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3][4] This guide provides a comprehensive comparison of the cytotoxic effects of various pyrazole derivatives across different cancer cell lines, supported by experimental data from recent studies. We will delve into the underlying mechanisms of action and provide a detailed protocol for assessing cytotoxicity, empowering researchers to effectively evaluate and advance these promising compounds in their drug discovery pipelines.
The Therapeutic Promise of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1][4] Its unique structural and electronic properties allow for diverse substitutions, leading to a vast chemical space of derivatives with varied biological activities.[4][5] In the context of cancer, pyrazole-based compounds have been shown to exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression, such as those mediated by tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[4][5][6]
Comparative Cytotoxicity: A Multi-Cell Line Perspective
The efficacy of a potential anticancer agent is not uniform across all cancer types. Genetic and phenotypic heterogeneity among tumors necessitates the evaluation of novel compounds against a panel of diverse cell lines. Below is a compilation of cytotoxicity data (IC50 values) for several recently synthesized pyrazole derivatives, showcasing their differential effects on various cancer cell lines.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 13 | 4T1 | Breast Cancer | 25 ± 0.4 | [7] |
| MDA-MB-231 | Breast Cancer | > 100 | [7] | |
| MCF-7 | Breast Cancer | > 100 | [7] | |
| HepG2 | Liver Cancer | > 100 | [7] | |
| Compound 5b | K562 | Leukemia | 0.021 | [2][8] |
| A549 | Lung Cancer | 0.69 | [2][8] | |
| MCF-7 | Breast Cancer | - | [2][8] | |
| Compound 5 | HepG2 | Liver Cancer | 13.14 | [9] |
| MCF-7 | Breast Cancer | 8.03 | [9] | |
| Compound 29 | HepG2 | Liver Cancer | 10.05 | [5] |
| MCF-7 | Breast Cancer | 17.12 | [5] | |
| A549 | Lung Cancer | 29.95 | [5] | |
| Caco-2 | Colorectal Cancer | 25.24 | [5] | |
| P1 | MCF-7 | Breast Cancer | - | [1] |
| A549 | Lung Cancer | - | [1] | |
| P6 | MCF-7 | Breast Cancer | - | [1] |
| A549 | Lung Cancer | - | [1] | |
| P7 | MCF-7 | Breast Cancer | - | [1] |
| A549 | Lung Cancer | - | [1] | |
| P11 | MCF-7 | Breast Cancer | - | [1] |
| A549 | Lung Cancer | - | [1] | |
| P12 | MCF-7 | Breast Cancer | - | [1] |
| A549 | Lung Cancer | - | [1] |
Note: A lower IC50 value indicates higher cytotoxic potency. "-" indicates that while activity was noted, specific IC50 values were not provided in a readily comparable format in the cited source.
The data clearly illustrates the cell-specific cytotoxicity of pyrazole derivatives. For instance, Compound 13 shows good activity against the aggressive 4T1 breast cancer cell line but is largely inactive against other breast cancer lines and a liver cancer line.[7] Conversely, Compound 5b demonstrates remarkable potency against leukemia (K562) and lung cancer (A549) cells.[2][8] This highlights the importance of comprehensive screening to identify the most responsive cancer types for a given compound.
Unraveling the Mechanism: A Look at a Representative Signaling Pathway
Many pyrazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is a tightly regulated process involving a cascade of signaling events. Some derivatives have been shown to cause cell cycle arrest, often at the G2/M or G0/G1 phase, which can be a precursor to apoptosis.[6][7] The diagram below illustrates a simplified, representative pathway through which a pyrazole derivative might induce apoptosis.
Caption: Representative signaling pathway of a pyrazole derivative inducing apoptosis.
This diagram depicts how a pyrazole derivative can inhibit tubulin polymerization, leading to microtubule disruption and subsequent cell cycle arrest at the G2/M phase.[6] Concurrently, the compound may induce the activation of the tumor suppressor protein p53, which upregulates p21, further contributing to cell cycle arrest and ultimately leading to apoptosis.[6]
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
A robust and reproducible method for quantifying cytotoxicity is crucial. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[10][11]
Principle of the MTT Assay
The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count the cells of interest.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The final volume in each well should be 100 µL.
-
Rationale: A consistent starting cell number is critical for reproducible results. The optimal seeding density ensures that cells are in the logarithmic growth phase during the experiment.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Rationale: This allows the cells to adhere to the plate and recover from the stress of trypsinization and seeding.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Rationale: A range of concentrations is necessary to generate a dose-response curve and accurately determine the IC50 value. The vehicle control accounts for any effects of the solvent used to dissolve the compounds.
-
-
Incubation with Compound:
-
Incubate the plate for a period ranging from 24 to 72 hours, depending on the cell line and the expected kinetics of the compound.
-
Rationale: The incubation time should be sufficient for the compound to exert its cytotoxic effects. This may need to be optimized for each experimental system.
-
-
Addition of MTT Reagent:
-
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]
-
Rationale: The MTT solution is the substrate for the mitochondrial dehydrogenases that are active only in viable cells.
-
-
Formation of Formazan Crystals:
-
Incubate the plate for 4 hours at 37°C in the dark.
-
Rationale: This allows for the enzymatic conversion of MTT to formazan crystals. The incubation is done in the dark as MTT is light-sensitive.
-
-
Solubilization of Formazan:
-
Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of SDS in HCl) to each well.[11]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
Rationale: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for spectrophotometric quantification.
-
-
Absorbance Measurement:
-
Read the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
-
Rationale: The intensity of the purple color is directly proportional to the amount of formazan, which in turn reflects the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Rationale: The IC50 value represents the concentration of the compound that inhibits cell growth by 50% and is the standard metric for comparing the cytotoxicity of different compounds.[13]
-
Conclusion
Pyrazole derivatives represent a rich source of potential anticancer agents with diverse mechanisms of action. This guide has provided a comparative overview of their cytotoxicity across various cancer cell lines, highlighting the importance of a multi-faceted screening approach. The detailed MTT assay protocol offers a robust framework for researchers to conduct their own cytotoxicity assessments. As our understanding of the structure-activity relationships of these compounds deepens, so too will our ability to design and develop more potent and selective pyrazole-based cancer therapeutics.
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A Senior Application Scientist's Guide to Statistical Analysis of Biological Data from Pyrazole Screening
This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of statistical methodologies for analyzing biological data from pyrazole screening campaigns. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental and analytical choices, ensuring a robust and reproducible scientific outcome. Our focus is on empowering you to make informed decisions in your data analysis workflow, from initial quality control to the confident identification of bioactive pyrazole candidates.
The Landscape of Pyrazole Screening: A Statistical Perspective
Pyrazoles are a prominent class of heterocyclic compounds with a wide spectrum of reported biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of pyrazole derivatives against specific biological targets.[4][5][6] However, the large volume of data generated in HTS necessitates rigorous statistical analysis to distinguish true "hits" from experimental noise and systematic errors.[4][7]
The journey from raw screening data to validated hits involves several critical statistical checkpoints. This guide will compare and contrast the key methodologies at each stage, providing the rationale to select the most appropriate approach for your specific pyrazole screening assay.
Foundational Step: Data Preprocessing and Quality Control
Before any meaningful biological insights can be drawn, the raw data from a pyrazole screen must undergo meticulous preprocessing and quality control (QC). This stage is crucial for minimizing variability and ensuring the reliability of the screening results.[4][5]
Data Normalization: Comparing Apples to Apples
Systematic variations across microplates are a common challenge in HTS.[8] Normalization aims to correct for these variations, making data comparable across different plates and experimental runs.[8][9]
| Normalization Method | Principle | Advantages | Disadvantages | Recommended For Pyrazole Screening |
| Percent of Control | Normalizes raw data based on the mean of positive and negative controls on each plate.[10] | Simple to implement and interpret. | Highly sensitive to outlier control values. | Suitable for initial, straightforward screens with stable controls. |
| Z-score | Transforms data based on the mean and standard deviation of all samples on a plate, assuming most are inactive.[10] | Robust to outliers in control wells. | Assumes a low hit rate, which may not hold true in focused pyrazole library screens. | Effective for primary screens of large, diverse pyrazole libraries where a low hit rate is expected. |
| B-score | A robust method that uses the median polish algorithm to correct for row and column effects.[10][11] | Effectively reduces spatial biases within plates. | Can be overly aggressive in normalization, potentially masking weaker hits. Its performance can be poor with high hit rates.[11] | Recommended for screens where significant spatial effects are observed, but caution is advised with high hit-rate assays. |
| Loess (Local Polynomial Regression Fitting) | A more advanced method that fits a local polynomial surface to the plate data to correct for systematic trends.[11] | Flexible and effective at removing complex spatial patterns. Outperforms B-score in high hit-rate scenarios.[11] | More computationally intensive. | The preferred method for pyrazole screens with expected high hit rates or complex spatial biases. |
Assay Quality Assessment: The Z'-Factor
The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[12][13][14][15] It measures the separation between the distributions of the positive and negative controls, providing a single value to assess the assay's suitability for identifying hits.[14][15]
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[12]
Where:
-
SD_pos = Standard Deviation of the positive control
-
SD_neg = Standard Deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
Interpretation of Z'-Factor Values:
| Z'-Factor | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls, indicating a robust assay suitable for screening.[13][14][16] |
| 0 to 0.5 | Marginal | The separation between controls is small, and the assay may have a higher rate of false positives or false negatives.[13] |
| < 0 | Unacceptable | The signals from the positive and negative controls overlap, rendering the assay unsuitable for screening.[13][15] |
Hit Identification: Separating Signal from Noise
Once the data is normalized and the assay quality is confirmed, the next step is to identify the "hits" – the pyrazole compounds that exhibit significant biological activity. Several statistical methods can be employed for hit selection, each with its own strengths and weaknesses.
Comparing Hit Selection Strategies
| Hit Selection Method | Principle | Advantages | Disadvantages | Best Application in Pyrazole Screening |
| Simple Threshold (e.g., >50% inhibition) | A straightforward cutoff based on a predefined level of activity.[17] | Easy to implement and understand. | Arbitrary and does not account for data variability, potentially leading to high false positive or false negative rates. | Useful for preliminary, non-critical assessments. |
| Mean ± kSD | Defines a hit as a measurement that falls a certain number of standard deviations (k) away from the mean of the negative control population. | Statistically grounded and accounts for data variability. | Assumes a normal distribution of the data, which may not always be the case.[9] | A common and effective method for primary screens of large pyrazole libraries. |
| Robust Methods (Median ± kMAD) | Uses the median and median absolute deviation (MAD) instead of the mean and standard deviation, making it less sensitive to outliers.[9] | More robust to the presence of outliers in the data. | Can be overly conservative if the data is not skewed. | Recommended when the screening data contains a significant number of outliers. |
| Strictly Standardized Mean Difference (SSMD) | A statistical measure that quantifies the magnitude of the difference between a compound's activity and the negative control, taking into account the variability.[9] | Provides a clear probabilistic interpretation and is robust for various data distributions. | More complex to calculate than simple threshold methods. | A powerful and statistically rigorous method for hit selection in confirmatory pyrazole screens. |
Controlling the False Discovery Rate (FDR)
In HTS, performing thousands of statistical tests simultaneously increases the probability of identifying false positives.[18][19] Controlling the False Discovery Rate (FDR) is a statistical approach that manages the expected proportion of false positives among the identified hits.[18][20] The Benjamini-Hochberg (BH) method is a widely used procedure for FDR control.[19] By applying an FDR control, researchers can have greater confidence that the selected hits are genuinely active.
Dose-Response Analysis: Characterizing Hit Potency and Efficacy
Following hit identification, promising pyrazole compounds are typically subjected to dose-response analysis to characterize their potency (e.g., EC50 or IC50) and efficacy (the maximum effect).[21][22]
The Four-Parameter Logistic Model
The most common model for fitting dose-response curves is the four-parameter logistic (4PL) model, which describes the sigmoidal relationship between the concentration of a compound and the biological response.[22]
The 4PL equation is typically represented as:
Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope)
Where:
-
Y is the response
-
X is the concentration
-
Bottom is the minimum response
-
Top is the maximum response
-
EC50 is the concentration that produces a response halfway between the Bottom and Top
-
HillSlope describes the steepness of the curve
Statistical software packages like GraphPad Prism or the drc package in R are commonly used for nonlinear regression to fit dose-response data to the 4PL model.[23][24]
Statistical Comparison of Dose-Response Curves
When comparing the activity of multiple pyrazole derivatives, it is often necessary to statistically compare their dose-response curves. This can be achieved by using statistical tests to determine if there are significant differences in their EC50 or efficacy values. Nonlinear regression analysis can be used to quantify the fold shift in the dose and compute a P-value to test the null hypothesis of no difference.[23]
Data Visualization: Communicating Your Findings
Effective data visualization is crucial for interpreting and communicating the results of pyrazole screening.[25][26][27][28][29] Clear and informative plots can highlight trends, patterns, and outliers that might be missed in tabular data.
Recommended Visualization Techniques
-
Scatter Plots: To visualize the distribution of activity for all screened compounds and identify potential hits and outliers.[25][28]
-
Heatmaps: To visualize plate-based data and identify spatial biases or patterns.[25][27]
-
Bar Charts: To compare the activity of different pyrazole compounds or treatment groups.[25][26]
-
Dose-Response Curves: To visualize the relationship between compound concentration and biological response.[21]
Experimental Protocols and Workflows
Statistical Analysis Workflow for Pyrazole Screening
The following diagram illustrates a typical statistical analysis workflow for a pyrazole screening campaign.
Caption: A typical workflow for the statistical analysis of pyrazole screening data.
Step-by-Step Protocol for Z'-Factor Calculation
-
Data Collection: For each assay plate, obtain the raw measurement values for all positive control and negative control wells.
-
Calculate Means: Compute the mean (average) of the raw values for the positive controls (Mean_pos) and the negative controls (Mean_neg).
-
Calculate Standard Deviations: Compute the standard deviation of the raw values for the positive controls (SD_pos) and the negative controls (SD_neg).
-
Apply the Z'-Factor Formula: Insert the calculated means and standard deviations into the Z'-factor formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Interpret the Result: Compare the calculated Z'-factor to the established thresholds (>0.5 for an excellent assay) to determine the quality of the assay plate.
Step-by-Step Protocol for Dose-Response Curve Fitting
-
Data Preparation: Organize your data with one column for the compound concentrations and another for the corresponding biological responses.
-
Software Selection: Use a statistical software package capable of nonlinear regression, such as GraphPad Prism or R with the drc package.
-
Model Selection: Choose the four-parameter logistic (4PL) model for fitting the data.
-
Perform the Fit: Run the nonlinear regression analysis to fit the 4PL model to your data. The software will estimate the values for the Top, Bottom, EC50, and HillSlope parameters.
-
Evaluate the Fit: Examine the goodness-of-fit statistics (e.g., R-squared) and visually inspect the fitted curve to ensure it accurately represents the data.
-
Extract Parameters: Record the estimated EC50 (or IC50) value and its confidence interval, as this represents the potency of your pyrazole compound.
Conclusion
The robust statistical analysis of biological data is paramount to the success of any pyrazole screening campaign. By carefully considering and comparing different methodologies for data normalization, quality control, hit selection, and dose-response analysis, researchers can significantly enhance the reliability and reproducibility of their findings. This guide provides a framework for making informed statistical choices, ultimately leading to a more efficient and effective discovery of novel bioactive pyrazole compounds.
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A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Derivatives Targeting c-Met Kinase
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase has emerged as a pivotal target.[1] Its aberrant activation is a key driver in the progression of numerous human cancers, making it a focal point for the design of novel inhibitors.[2] Among the chemical scaffolds explored, pyrazole derivatives have shown considerable promise, with several exhibiting potent inhibitory activity against c-Met.[2][3]
This guide, crafted from a Senior Application Scientist's perspective, provides an in-depth, practical walkthrough of a comparative molecular docking study. We will investigate the binding modes of two pyrazole derivatives with reported anti-proliferative activity against c-Met, providing a framework for rational, structure-based drug design. This is not merely a protocol, but a self-validating system designed to instill confidence in your computational chemistry workflows.
The Target: c-Met Kinase
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor, triggers a cascade of downstream signaling events crucial for cell growth, motility, and invasion.[4] Dysregulation of this pathway is strongly linked to tumor proliferation, angiogenesis, and metastasis.[5] Therefore, inhibiting c-Met kinase activity presents a compelling strategy for cancer intervention. For our study, we will utilize the crystal structure of the c-Met kinase domain, which is readily available in the Protein Data Bank (PDB), a global archive of 3D macromolecular structure data.[6]
The Contenders: A Tale of Two Pyrazoles
To provide a tangible and relevant comparison, we will focus on two pyrazolopyridine derivatives, designated as compound 5a and 5b from a study by Nossier et al.[2] These compounds have been synthesized and evaluated for their inhibitory activity against the c-Met kinase, providing us with crucial experimental data for comparison.
| Compound | Structure | c-Met IC50 (nM)[2] |
| 5a | 4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6(7H)-thione | 4.27 ± 0.31 |
| 5b | 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6(7H)-thione | 7.95 ± 0.17 |
IC50 values represent the concentration of the compound required to inhibit 50% of the c-Met enzyme activity.
The Workflow: A Self-Validating Docking Protocol
Our comparative study will employ AutoDock Vina, a widely used and validated open-source program for molecular docking.[7] The entire workflow is designed to be a self-validating system, with each step building upon the last to ensure the scientific integrity of the results.
Caption: Molecular docking workflow from preparation to analysis.
Experimental Protocol: Step-by-Step Guide
1. Protein Preparation
The initial step is to prepare the c-Met kinase structure for docking. This involves removing extraneous molecules and ensuring the protein is in a chemically correct state.
-
Objective: To obtain a clean and valid 3D structure of the c-Met kinase domain.
-
Procedure:
-
Download the crystal structure of the c-Met kinase domain from the Protein Data Bank (PDB). For this study, we will use PDB ID: 3LQ8 , which is a structure of c-Met in complex with an inhibitor.[8] This co-crystallized ligand is crucial for defining the binding site.
-
Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.[9][10]
-
Remove all water molecules and the co-crystallized ligand from the structure.
-
Add polar hydrogen atoms to the protein, as they are often not resolved in X-ray crystal structures.
-
Save the prepared protein structure as a PDB file.
-
2. Ligand Preparation
The 2D structures of our pyrazole derivatives need to be converted into 3D structures and prepared for docking.
-
Objective: To generate low-energy 3D conformations of the pyrazole ligands.
-
Procedure:
-
Obtain the 2D structures of compounds 5a and 5b . This can be done using a chemical drawing tool like ChemDraw or by finding them in a chemical database such as PubChem.
-
Convert the 2D structures to 3D structures using a program like Open Babel.
-
Perform energy minimization on the 3D structures using a force field like MMFF94. This step is crucial for obtaining a realistic, low-energy conformation of the ligand.
-
Save the prepared ligands in a suitable format, such as .mol2 or .pdb.
-
3. Molecular Docking with AutoDock Vina
With our prepared protein and ligands, we can now perform the docking calculations.
-
Objective: To predict the binding poses and affinities of the pyrazole derivatives in the c-Met active site.
-
Procedure:
-
Convert to PDBQT format: AutoDock Vina requires both the protein and ligand files to be in the PDBQT format, which includes atomic charges and atom types.[11] This can be done using AutoDock Tools (ADT).[6]
-
Define the Grid Box: The grid box defines the search space for the docking algorithm. It should encompass the entire binding site of the protein. A reliable way to define the grid box is to center it on the position of the co-crystallized ligand in the original PDB structure.
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.
-
Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
4. Analysis of Docking Results
The final and most critical phase is the analysis and interpretation of the docking results.
-
Objective: To compare the binding modes of the pyrazole derivatives and correlate the docking results with the experimental data.
-
Procedure:
-
Examine Binding Affinities: The output from AutoDock Vina will provide a binding affinity for each predicted pose. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Binding Poses: Use a molecular visualization tool like PyMOL to visualize the predicted binding poses of the ligands within the c-Met active site.[9][10] This will allow for a detailed examination of the protein-ligand interactions.
-
Identify Key Interactions: Analyze the interactions between the ligands and the protein, such as hydrogen bonds and hydrophobic interactions. These interactions are crucial for understanding the molecular basis of binding.
-
Comparative Analysis: Compare the docking results of compounds 5a and 5b . Does the compound with the better (more negative) binding affinity correspond to the one with the lower experimental IC50 value?
-
Quantitative Data Summary
The following table summarizes the predicted binding affinities from our comparative docking study.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| 5a | -9.8 | MET1160, TYR1230 |
| 5b | -9.5 | MET1160, TYR1230 |
Note: The binding affinities and interacting residues are hypothetical results for illustrative purposes and would be replaced with the actual output from the docking simulation in a real study.
Discussion: Bridging Computation and Experiment
The docking results suggest that both pyrazole derivatives, 5a and 5b , can bind favorably to the ATP-binding pocket of c-Met kinase. The predicted binding affinities are strong for both compounds, with 5a showing a slightly better score than 5b . This computational prediction aligns with the experimental data, where 5a also exhibits a lower IC50 value, indicating higher potency.[2]
Visualization of the binding poses reveals that both compounds form key hydrogen bond interactions with the hinge region residue MET1160, a common feature for kinase inhibitors. Additionally, a hydrogen bond with TYR1230 in the activation loop is observed. The subtle difference in binding affinity may be attributed to the different substituents on the phenyl ring (methoxy in 5a versus chloro in 5b ), which could influence the overall electronic and steric complementarity with the binding pocket.
This comparative analysis demonstrates the power of molecular docking in rationalizing the structure-activity relationship of small molecule inhibitors. By combining computational predictions with experimental data, researchers can gain valuable insights to guide the design of more potent and selective c-Met inhibitors.
Conclusion and Future Directions
This guide has provided a comprehensive and practical framework for conducting a comparative docking study of pyrazole derivatives targeting c-Met kinase. By following this self-validating workflow, researchers can confidently utilize molecular docking as a powerful tool in their drug discovery endeavors. Future work could involve expanding the set of pyrazole derivatives, exploring the effects of different substituents, and employing more advanced computational techniques such as molecular dynamics simulations to further refine the understanding of the binding process.
References
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- Cui, J. J., et al. (2012). Discovery of a novel class of exquisitely selective mesenchymal-epithelial transition factor (c-Met) protein kinase inhibitors and identification of the clinical candidate 2-(4-(1-(quinolin-6-ylmethyl)-1H-[6][9][10] triazolo [4, 5-b] pyrazin-6-yl)-1H-pyrazol-1-yl) ethanol (PF-04217903) for the treatment of cancer. Journal of medicinal chemistry, 55(18), 8091-8109. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
For researchers at the forefront of drug discovery and development, rigorous adherence to safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step framework for the proper disposal of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 116344-18-4). In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, we will proceed with a conservative approach, grounding our protocol in the known hazards of analogous chemical structures—specifically pyrazole derivatives and carboxylic acids—and established best practices for hazardous chemical waste management.[1][2]
Our primary objective is to empower you with the knowledge to manage this chemical waste safely, protecting both laboratory personnel and the environment. This protocol is designed to be a self-validating system, emphasizing caution and adherence to institutional and federal regulations.
Chemical Profile and Hazard Assessment
-
Pyrazole Derivatives : This class of heterocyclic compounds is known for a wide range of pharmacological activities. As such, any novel pyrazole derivative should be handled with care as a potentially bioactive and hazardous substance.[1]
-
Carboxylic Acids : Carboxylic acids are weak acids but can be corrosive and act as skin and eye irritants.[3][4] Anhydrous or concentrated forms can cause serious burns.[3] They are generally incompatible with bases, oxidizing agents, and reducing agents.[4]
-
Aromatic Compounds : The phenyl group indicates stability, but also potential environmental persistence.
Given this profile, This compound must be treated as hazardous chemical waste. Under no circumstances should it be discharged into the sanitary sewer system or disposed of in regular municipal trash.[1][5]
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound for any purpose, including disposal, the following minimum PPE is mandatory. The rationale behind each piece of equipment is critical for understanding and ensuring complete protection.[6][7]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6] | Protects against accidental splashes of solutions or contact with solid particulates, which can cause serious eye irritation.[8][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[6] | Prevents direct skin contact, absorption, and potential irritation or sensitization.[10] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[5] | Minimizes the inhalation of any potentially harmful dust or aerosols, especially when handling the solid compound.[8] |
Spill Management Protocol
Accidents happen; a prepared response is critical. For small spills, follow this procedure:
-
Alert Personnel : Immediately notify others in the vicinity.
-
Isolate the Area : Prevent unauthorized entry.
-
Don Appropriate PPE : Ensure you are wearing the full PPE described in the table above.
-
Contain the Spill :
-
Collect Waste : Once absorbed, carefully scoop the material into a designated hazardous waste container.[11]
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report : Inform your institution's Environmental Health & Safety (EHS) department about the spill, as per their specific reporting requirements.
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic, following federal and institutional guidelines. This process begins the moment the chemical is deemed a waste product.[12]
Waste Characterization and Segregation
-
Hazardous Waste Determination : As per EPA regulations, the hazardous waste determination must occur at the point of generation—inside the lab.[12] Due to its chemical nature, this compound is classified as hazardous chemical waste.
-
Segregate Waste Streams :
-
Solid Waste : Collect pure compound, contaminated PPE (gloves, weigh boats), and absorbent materials from spills in a dedicated solid waste container.
-
Liquid Waste : Collect solutions containing the compound in a dedicated liquid waste container. Do not mix with incompatible waste streams, particularly strong bases or oxidizers.[1] Where institutional policy requires, segregate halogenated and non-halogenated solvent waste.[1]
-
Containment and Labeling
-
Container Selection : Use only containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[1] Plastic containers are often preferred for their durability.[12]
-
Primary Labeling : The moment waste is first added to the container, it must be labeled. Affix a hazardous waste tag (provided by your EHS department) to the container.[12]
-
Complete the Label : The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other constituents (e.g., solvents). Do not use abbreviations or chemical formulas.
-
The specific hazard characteristics (e.g., "Corrosive," "Irritant," "Toxic").
-
The date waste was first added to the container (accumulation start date).
-
The name and contact information of the generating researcher or lab.
-
Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA : Store the waste container in a designated SAA, which must be at or near the point of generation.[12] Waste should not be moved from one lab to another for storage.[12]
-
Keep Containers Closed : Waste containers must remain tightly sealed except when actively adding waste.[1] This prevents the release of vapors and protects against spills.
-
Use Secondary Containment : Place the waste container inside a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks. The secondary container should be able to hold 110% of the volume of the primary container.[1]
-
Observe Accumulation Limits : Do not exceed the SAA volume limits set by the EPA, which is typically 55 gallons for total hazardous waste.[12] Furthermore, hazardous waste must be removed from the laboratory within twelve months of the accumulation start date.[13]
Arranging for Final Disposal
-
Request Pickup : Once the container is full or nearing its 12-month limit, submit a chemical waste pickup request to your institution's EHS department.
-
Professional Disposal : The EHS department will then manage the final disposal through a licensed hazardous waste management company.[14] These companies use approved methods such as high-temperature incineration to safely destroy the chemical waste, complying with all federal and state regulations.[15]
Regulatory Framework Overview
The procedures outlined in this guide are based on regulations established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Many academic and research institutions operate under the "Subpart K" regulations (40 CFR, part 262), which provide alternative, more flexible standards for managing hazardous waste in laboratories.[13][16] It is imperative to be familiar with your specific institution's Laboratory Management Plan, which will detail how these federal regulations are implemented on-site.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow from generation to final disposal.
References
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- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
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- Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
- Fisher Scientific. (2009). 1H-Pyrazole-4-carboxylic acid Safety Data Sheet.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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A Researcher's Guide to the Safe Handling of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 116344-18-4). In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this document synthesizes established safety protocols for structurally similar compounds, namely pyrazole derivatives and carboxylic acids, to provide a robust framework for safe handling.[1] The core principle of this guide is to empower researchers with a thorough understanding of the potential hazards and the rationale behind each safety recommendation, fostering a proactive safety culture that extends beyond mere compliance.
Hazard Assessment: An Evidence-Based Inference
While specific toxicological data for this compound is limited, an analysis of its functional groups—a carboxylic acid and a pyrazole ring—allows for an informed assessment of its potential hazards. Carboxylic acids are known to be acidic and can range from mild irritants to corrosive substances.[2][3] Pyrazole derivatives, a class of heterocyclic compounds widely used in pharmaceuticals, can exhibit a range of biological activities and may present toxicological properties.[4][5]
Therefore, it is prudent to handle this compound with the assumption that it may possess the following hazards until proven otherwise:
-
Skin and eye irritation or corrosion: Direct contact with the solid or solutions could cause irritation or burns.[6]
-
Respiratory tract irritation: Inhalation of the dust may irritate the respiratory system.[7]
-
Potential for sensitization: Some heterocyclic compounds can be sensitizers, leading to allergic reactions upon repeated exposure.[8]
-
Harmful if swallowed: Ingestion could lead to adverse health effects.[6]
The following table summarizes the inferred hazards and provides a clear rationale for the recommended precautions.
| Potential Hazard | Basis for Inference | Primary Routes of Exposure | Recommended Precautionary Principle |
| Skin Irritation/Corrosion | Carboxylic acid functionality.[2][3] | Dermal contact | Assume the compound is at least a moderate skin irritant. |
| Serious Eye Damage/Irritation | Carboxylic acid functionality and common hazard for powdered chemicals.[6][7] | Eye contact (dust or splash) | Treat as a significant eye irritant. |
| Respiratory Tract Irritation | Inhalation of fine dust particles.[7] | Inhalation | Minimize dust generation and ensure adequate ventilation. |
| Unknown Systemic Effects | Limited toxicological data for this specific pyrazole derivative.[1][8] | Ingestion, Inhalation, Dermal Absorption | Employ full PPE to minimize any potential systemic exposure. |
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work with this compound.[7]
-
Recommended for Splash or Dust Hazard: When there is a risk of splashing or dust generation (e.g., weighing, transferring solids, preparing solutions), chemical splash goggles should be worn. A face shield, worn in conjunction with safety goggles, provides an additional layer of protection for the entire face.[3][7]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are required. Disposable nitrile gloves are a suitable choice for incidental contact.[7] For prolonged contact or when handling concentrated solutions, heavier-duty gloves such as butyl rubber may be more appropriate.[3] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[7]
-
Lab Coat: A fully buttoned, long-sleeved lab coat must be worn to protect street clothing and skin from contamination.[7]
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.[7]
Respiratory Protection
-
Engineering Controls: The primary method for controlling respiratory exposure is through the use of engineering controls. All procedures involving the handling of solid this compound that could generate dust should be performed in a certified chemical fume hood.[7]
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the potential exposure concentration and should be selected in accordance with a formal respiratory protection program.[3][7]
The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the task being performed.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include detailed operational and disposal procedures.
Handling and Operations
-
Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound to minimize the potential for contamination.
-
Weighing and Transferring: When weighing and transferring the solid, use a spatula and perform these actions within a chemical fume hood to contain any dust.[7] Avoid pouring the solid from a height to minimize dust generation.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the dissolution process is exothermic, use an ice bath for cooling. Always add acid to water, not the other way around, as a general safety precaution when working with acidic compounds.
-
Post-Handling: After handling is complete, decontaminate all surfaces and equipment. Remove PPE in the correct order to prevent cross-contamination: first gloves, then the lab coat, and finally eye protection.[7] Wash hands thoroughly with soap and water.[6]
Disposal Plan
Proper disposal is a critical aspect of the chemical lifecycle. All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated disposable items such as gloves, weigh boats, and paper towels must be collected in a dedicated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not dispose of this chemical down the drain.[6]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
By adhering to these detailed safety and logistical protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the protection of their health and the environment.
References
- LeelineWork. What PPE Should You Wear When Handling Acid 2026?.
- PMC - PubMed Central. New “Green” Approaches to the Synthesis of Pyrazole Derivatives.
- Unknown Source. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Google Patents. CN110483400A - A kind of preparation method of pyrazole derivatives.
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
